molecular formula C12H26O2 B1583685 1,1-Diethoxyoctane CAS No. 54889-48-4

1,1-Diethoxyoctane

Cat. No.: B1583685
CAS No.: 54889-48-4
M. Wt: 202.33 g/mol
InChI Key: BRKIPAWFUDCCOO-UHFFFAOYSA-N
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Description

1,1-Diethoxyoctane is a useful research compound. Its molecular formula is C12H26O2 and its molecular weight is 202.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408319. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxyoctane
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InChI

InChI=1S/C12H26O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKIPAWFUDCCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2068979
Record name Octane, 1,1-diethoxy-
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Molecular Weight

202.33 g/mol
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CAS No.

54889-48-4
Record name 1,1-Diethoxyoctane
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Record name 1,1-Diethoxyoctane
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Record name 1,1-Diethoxyoctane
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Record name Octane, 1,1-diethoxy-
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Record name Octane, 1,1-diethoxy-
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Record name 1,1-diethoxyoctane
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Record name 1,1-DIETHOXYOCTANE
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 1,1-Diethoxyoctane from Octanal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the synthesis of 1,1-diethoxyoctane, an acetal derived from octanal and ethanol. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and crucial considerations for process optimization and safety.

Foundational Principles: The Acetal Formation Reaction

The synthesis of this compound from octanal is a classic example of an acetal formation reaction. Acetals are geminal-diether derivatives of aldehydes or ketones, formed by the reaction of a carbonyl compound with two equivalents of an alcohol in the presence of an acid catalyst.[1] This reaction is a cornerstone of organic synthesis, often employed to protect the carbonyl group of aldehydes and ketones from undesired reactions in multi-step syntheses.[2]

The formation of an acetal from an aldehyde and an alcohol is a reversible process that proceeds through a hemiacetal intermediate.[3][4] The overall transformation involves the replacement of the carbonyl oxygen (C=O) with two alkoxy groups (-OR).[5]

Reaction:

Octanal + 2 Ethanol ⇌ this compound + Water

To drive the equilibrium towards the formation of the acetal, it is essential to remove the water produced during the reaction.[3] This can be achieved by several methods, including azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents.[3][6]

The Reaction Mechanism: A Step-by-Step Visualization

The acid-catalyzed formation of this compound from octanal involves a series of distinct, reversible steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of octanal, increasing the electrophilicity of the carbonyl carbon.[7][8]

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a protonated hemiacetal.[4][7]

  • Deprotonation: A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes a proton to form the neutral hemiacetal intermediate.[3]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[1][4]

  • Elimination of Water: The protonated hemiacetal loses a molecule of water to form a resonance-stabilized carbocation (an oxocarbenium ion).[4][7]

  • Second Nucleophilic Attack: A second molecule of ethanol attacks the carbocation.[4][7]

  • Final Deprotonation: Deprotonation of the resulting species yields the final product, this compound, and regenerates the acid catalyst.[7]

Acetal_Formation_Mechanism Octanal Octanal p1 Octanal->p1 ProtonatedOctanal Protonated Octanal p2 ProtonatedOctanal->p2 HemiacetalIntermediate Hemiacetal Intermediate p3 HemiacetalIntermediate->p3 ProtonatedHemiacetal Protonated Hemiacetal p4 ProtonatedHemiacetal->p4 Carbocation Resonance-Stabilized Carbocation p5 Carbocation->p5 ProtonatedAcetal Protonated Acetal p6 ProtonatedAcetal->p6 Acetal This compound p1->ProtonatedOctanal + H⁺ p2->HemiacetalIntermediate + Ethanol - H⁺ p3->ProtonatedHemiacetal + H⁺ p4->Carbocation - H₂O p5->ProtonatedAcetal + Ethanol p6->Acetal - H⁺

Caption: Acid-catalyzed mechanism for the formation of this compound.

Experimental Protocol for the Synthesis of this compound

This protocol details a robust method for the synthesis of this compound, adapted from general procedures for acetal formation.[9][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Volume/Mass
Octanal128.210.112.82 g (15.6 mL)
Ethanol (absolute)46.070.313.82 g (17.5 mL)
p-Toluenesulfonic acid (p-TSA)172.200.0010.172 g
Toluene--~50 mL
Saturated Sodium Bicarbonate--As needed
Anhydrous Magnesium Sulfate--As needed

Equipment:

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add octanal (0.1 mol), absolute ethanol (0.3 mol), p-toluenesulfonic acid (0.001 mol), and toluene (~50 mL).

  • Azeotropic Water Removal: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.[2]

  • Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap. The progress of the reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[10]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine (saturated NaCl solution).[10]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess ethanol using a rotary evaporator.[9]

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless liquid.[9]

Catalyst Selection and Optimization

The choice of acid catalyst is crucial for an efficient acetalization reaction. While strong mineral acids like sulfuric acid can be used, they can sometimes lead to side reactions. p-Toluenesulfonic acid (p-TSA) is often preferred as it is a solid, making it easier to handle, and is generally less corrosive.[8]

For more specialized applications, other catalysts can be considered:

  • Lewis Acids: Zirconium tetrachloride (ZrCl₄) has been shown to be a highly efficient and chemoselective catalyst for acetalization under mild conditions.[11]

  • Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15, a sulfonic acid resin, offer the advantage of easy separation from the reaction mixture and the potential for recycling.[8][12][13]

Purification and Characterization

Purification of the final product is critical to remove any unreacted starting materials, catalyst, and byproducts. Distillation is a common and effective method for purifying acetals.[14][15]

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide characteristic signals for the protons and carbons in the this compound molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (202.33 g/mol ) and characteristic fragmentation patterns.[16]

  • Infrared (IR) Spectroscopy: The IR spectrum will show the absence of a strong carbonyl (C=O) absorption band (around 1700-1750 cm⁻¹) from the starting octanal and the presence of C-O stretching bands characteristic of an ether.

Safety Considerations
  • Octanal: Flammable liquid and vapor. Causes skin and eye irritation.

  • Ethanol: Highly flammable liquid and vapor.

  • p-Toluenesulfonic acid: Causes severe skin burns and eye damage.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from octanal is a straightforward and well-established procedure in organic chemistry. By understanding the underlying principles of acetal formation, carefully selecting the catalyst, and employing appropriate techniques for water removal and purification, researchers can achieve high yields of the desired product. This guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this compound, a valuable compound in various chemical applications.

References

  • Formation and Reactions of Acetals. Chemistry Steps.

  • 14.3: Acetal Formation. Chemistry LibreTexts.

  • aldehyde-to-acetal mechanism. YouTube.

  • Acetal Group | Formation, Structure & Mechanism. Study.com.

  • Addition of Alcohols - Hemiacetals and Acetals. OpenOChem Learn.

  • Process for purifying acetals. Google Patents.

  • Process for purifying acetals. Google Patents.

  • Catalyst Selection for Acetal Synthesis. Benchchem.

  • Purification of cyclic ketene acetals. Google Patents.

  • Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal.

  • Acetal. Wikipedia.

  • Production of cyclic acetals or ketals using solid acid catalysts. Google Patents.

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  • 1,1-Dimethoxyoctane. PubChem.

  • An In-depth Technical Guide to 1,1-Diethoxyhexane (Hexanal Diethyl Acetal). Benchchem.

  • The Role of 1,1-Diethoxyhexane in Multi-Step Organic Synthesis. Benchchem.

  • Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Topics in Organic Chemistry.

  • Aldehydes, Ketones and Carboxylic Acids. NCERT.

  • Ethane, 1,1-diethoxy-. NIST WebBook.

  • Organic Syntheses Procedure. Organic Syntheses.

  • Ethane, 1,1-diethoxy-. NIST WebBook.

  • Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. ResearchGate.

  • Single-step method of producing 1,1-diethoxyethane. Google Patents.

  • 1,1-Dimethoxyethane. PubChem.

  • Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. ResearchGate.

  • Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. ResearchGate.

  • Synthesis of 1,1-diethoxyethane. ResearchGate.

Sources

An In-depth Technical Guide to 1,1-Diethoxyoctane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethoxyoctane, an acetal derived from octanal and ethanol, is a molecule of significant interest in various chemical and industrial applications. While primarily recognized for its contribution to the fragrance and flavor industry, its inherent chemical properties as a stable and selectively cleavable functional group present opportunities for its application in more complex synthetic endeavors, including pharmaceutical development. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, spectroscopic profile, and its role as a protecting group in organic synthesis, a cornerstone of drug discovery and development.

Chemical Identity: IUPAC Name and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the CAS number 54889-48-4 is This compound [1].

Due to its common use and historical nomenclature, this compound is also known by a variety of synonyms. Understanding these is crucial for a comprehensive literature search and for recognizing the compound in various contexts.

Synonym Source
Octanal diethyl acetalPubChem[1]
n-Octanal diethyl acetalPubChem[1]
Octane, 1,1-diethoxy-PubChem[1]
n-Octyl Aldehyde Diethyl AcetalPubChem[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in synthetic protocols.

Property Value Source
Molecular Formula C₁₂H₂₆O₂PubChem[1]
Molecular Weight 202.33 g/mol PubChem[1]
CAS Number 54889-48-4PubChem[1]
Appearance Colorless liquid (predicted)
Boiling Point Not explicitly available
Density Not explicitly available
Solubility Insoluble in water; soluble in organic solvents (predicted)
Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. Below is a summary of the available and predicted spectroscopic data for this compound.

¹H NMR (Proton NMR) Spectroscopy (Predicted)

  • ~4.4-4.6 ppm (t, 1H): The methine proton (-CH(OEt)₂) of the acetal, coupled to the adjacent methylene group of the octyl chain.

  • ~3.4-3.7 ppm (q, 4H): The methylene protons (-OCH₂CH₃) of the two ethoxy groups, coupled to the methyl protons.

  • ~1.5-1.7 ppm (m, 2H): The methylene protons of the octyl chain adjacent to the acetal group.

  • ~1.2-1.4 ppm (m, 10H): The remaining methylene protons of the octyl chain.

  • ~1.1-1.2 ppm (t, 6H): The methyl protons (-OCH₂CH₃) of the two ethoxy groups, coupled to the methylene protons.

  • ~0.8-0.9 ppm (t, 3H): The terminal methyl protons of the octyl chain.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Experimental ¹³C NMR data is available for this compound[1]. The key chemical shifts are:

  • ~103 ppm: The acetal carbon (-C(OEt)₂).

  • ~60 ppm: The methylene carbons (-OCH₂CH₃) of the ethoxy groups.

  • ~32-34 ppm: The α-carbon of the octyl chain.

  • ~22-30 ppm: The remaining methylene carbons of the octyl chain.

  • ~15 ppm: The methyl carbons (-OCH₂CH₃) of the ethoxy groups.

  • ~14 ppm: The terminal methyl carbon of the octyl chain.

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. Under electron ionization (EI), acetals typically undergo characteristic fragmentation[1][3].

  • Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z = 202 is expected.

  • Key Fragment Ions:

    • m/z = 157: Loss of an ethoxy radical (•OCH₂CH₃).

    • m/z = 103: A prominent peak corresponding to the [CH(OCH₂CH₃)₂]⁺ fragment, which is highly characteristic of diethyl acetals[2].

    • m/z = 75: The [CH(OH)OCH₂CH₃]⁺ fragment.

    • m/z = 47: The [CH₂=O⁺CH₂CH₃] fragment.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is characterized by the absence of a strong carbonyl (C=O) absorption and the presence of strong C-O stretching bands.

  • ~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1050-1150 cm⁻¹: Strong C-O stretching vibrations characteristic of the acetal group.

  • Absence of a strong peak around 1700-1720 cm⁻¹: Confirms the conversion of the aldehyde to the acetal[2].

Synthesis of this compound: Acetal Formation

The synthesis of this compound is a classic example of acetal formation, a fundamental reaction in organic chemistry. It involves the acid-catalyzed reaction of octanal with two equivalents of ethanol.

Reaction Mechanism

The formation of an acetal from an aldehyde and an alcohol is a reversible process that proceeds through a hemiacetal intermediate. The mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

Acetal_Formation Octanal Octanal Protonated_Octanal Protonated Octanal Octanal->Protonated_Octanal + H⁺ Hemiacetal_Intermediate Hemiacetal Intermediate Protonated_Octanal->Hemiacetal_Intermediate + Ethanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H⁺ Carbocation Resonance-Stabilized Carbocation Protonated_Hemiacetal->Carbocation - H₂O Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal + Ethanol Acetal This compound Protonated_Acetal->Acetal - H⁺ Ethanol1 Ethanol Ethanol2 Ethanol H_plus H+ H2O H₂O H3O_plus H₃O⁺

Caption: Acid-catalyzed formation of this compound from octanal and ethanol.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the synthesis of diethyl acetals from aldehydes.

Materials:

  • Octanal

  • Absolute Ethanol

  • Acid catalyst (e.g., p-toluenesulfonic acid (TsOH) or anhydrous hydrogen chloride)

  • A dehydrating agent (e.g., anhydrous calcium chloride or a Dean-Stark apparatus)

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a round-bottom flask containing octanal (1 equivalent) dissolved in an excess of absolute ethanol (at least 2 equivalents), add a catalytic amount of an acid catalyst.

  • To drive the equilibrium towards the product, either add a dehydrating agent or set up the reaction with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting aldehyde.

  • Once the reaction is complete, neutralize the acid catalyst by adding a mild base, such as anhydrous sodium bicarbonate.

  • Filter the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure.

The Role of this compound in Drug Development: A Protecting Group Strategy

In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to selectively react one functional group in the presence of others. Aldehydes are highly reactive functional groups that can undergo a variety of transformations. To prevent unwanted side reactions, the aldehyde group is often "protected" by converting it into a less reactive functional group, such as an acetal.

This compound serves as a quintessential example of a protected aldehyde. The acetal functionality is stable to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments. This stability allows for chemical modifications to be made to other parts of a molecule without affecting the protected aldehyde.

Protecting_Group_Workflow cluster_0 Protection cluster_1 Reaction on Another Functional Group cluster_2 Deprotection Start Starting Material with Aldehyde Protected Protected Aldehyde (Acetal) Start->Protected  Formation of this compound moiety Reaction Chemical Transformation Protected->Reaction  Stable Acetal Deprotected Final Product with Aldehyde Reaction->Deprotected  Hydrolysis of Acetal

Caption: Workflow for utilizing the this compound moiety as a protecting group.

Deprotection: Regenerating the Aldehyde

A key requirement for a protecting group is that it can be removed easily and selectively to regenerate the original functional group. The acetal group of this compound can be readily cleaved under acidic conditions in the presence of water, a process known as hydrolysis. This reaction is the reverse of the acetal formation.

Experimental Protocol: Deprotection of a Diethyl Acetal

  • Dissolve the acetal-protected compound in a mixture of an organic solvent (e.g., acetone, THF) and water.

  • Add a catalytic amount of an acid (e.g., dilute hydrochloric acid, acetic acid, or pyridinium p-toluenesulfonate (PPTS)).

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC for the disappearance of the starting material and the appearance of the deprotected aldehyde.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the aldehyde if necessary.

Safety and Handling

This compound is classified as a flammable liquid and vapor (H226)[1]. Therefore, appropriate safety precautions must be taken when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools. Ground and bond containers and receiving equipment to prevent static discharge[4].

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[4].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[4].

  • Fire Fighting: In case of fire, use dry chemical, CO₂, or alcohol-resistant foam. Water spray may be used to cool containers[5].

Conclusion

This compound is a valuable chemical entity with a well-defined identity and synthetic pathway. While its primary commercial application lies in the fragrance industry, its chemical nature as a stable yet readily cleavable acetal makes it a representative model for the protection of aldehydes in multi-step organic synthesis. For researchers and professionals in drug development, a thorough understanding of the principles of acetal formation and hydrolysis, as exemplified by this compound, is fundamental to the design of complex and efficient synthetic routes for novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for the informed application of this and similar acetals in the laboratory.

References

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Sources

Physical properties of n-octanal diethyl acetal

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties and Characterization of n-Octanal Diethyl Acetal

Introduction

n-Octanal diethyl acetal, systematically named 1,1-diethoxyoctane (CAS No. 54889-48-4), is a valuable organic compound utilized primarily in the fragrance and flavor industries.[1] As an acetal, it serves as a protected form of n-octanal, a naturally occurring aldehyde known for its citrus-like aroma.[2] This protection imparts greater stability, particularly in alkaline media, making it a versatile ingredient in various formulations. For drug development professionals and organic chemists, this compound is also a key exemplar of aldehyde-protecting group strategy, crucial for multi-step syntheses where the reactivity of an aldehyde must be temporarily masked.

This technical guide provides a comprehensive examination of the core physical properties, a detailed synthesis protocol with mechanistic insights, and the analytical methodologies required for the structural elucidation and purity assessment of n-octanal diethyl acetal.

Physicochemical Properties

The fundamental physical and chemical properties of n-octanal diethyl acetal are summarized below. These parameters are critical for its handling, formulation, and purification.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms n-Octanal diethyl acetal, n-Octyl aldehyde diethyl acetal[3]
CAS Number 54889-48-4[2]
Molecular Formula C₁₂H₂₆O₂[2]
Molecular Weight 202.34 g/mol [2]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 222 °C @ 760 mmHg; 115 °C @ 20 mmHg[1][3]
Density 0.829 - 0.835 g/cm³ @ 25 °C[1]
Refractive Index (n²⁰D) 1.414 - 1.420[1]
Flash Point 58 °C (136 °F)[3]
Solubility Soluble in alcohol; Insoluble in water (est. 12.12 mg/L @ 25°C)[1]
Purity (Typical) >97.0% (by GC)[3][4]

Synthesis and Purification

The synthesis of n-octanal diethyl acetal is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group. The reaction is reversible and requires strategic choices to drive the equilibrium toward the product.

Reaction Principle and Mechanism

The formation of an acetal from an aldehyde and an alcohol proceeds via a two-stage mechanism involving a hemiacetal intermediate.[5] An acid catalyst is essential to activate the aldehyde's carbonyl group, rendering it more electrophilic and susceptible to attack by a weak nucleophile like ethanol.[6]

The mechanism proceeds through the following steps:

  • Protonation of Carbonyl: The carbonyl oxygen of n-octanal is protonated by the acid catalyst (e.g., H⁺), increasing the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a protonated hemiacetal.

  • Deprotonation: A base (e.g., another ethanol molecule) removes a proton to yield the neutral hemiacetal intermediate.

  • Protonation of Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

  • Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

  • Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic oxonium ion.

  • Final Deprotonation: Deprotonation of the resulting intermediate yields the final product, n-octanal diethyl acetal, and regenerates the acid catalyst.

To drive the reaction to completion, the water generated as a byproduct must be removed from the reaction mixture, in accordance with Le Châtelier's principle.[7] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

G cluster_mechanism Acid-Catalyzed Acetal Formation Mechanism n_Octanal n-Octanal Protonated_Octanal Protonated Octanal (Activated) n_Octanal->Protonated_Octanal + H⁺ (cat.) Hemiacetal_Int Hemiacetal Intermediate Protonated_Octanal->Hemiacetal_Int + Ethanol - H⁺ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Int->Protonated_Hemiacetal + H⁺ Oxonium_Ion Oxonium Ion (Resonance Stabilized) Protonated_Hemiacetal->Oxonium_Ion - H₂O Protonated_Acetal Protonated Acetal Oxonium_Ion->Protonated_Acetal + Ethanol Product n-Octanal Diethyl Acetal Protonated_Acetal->Product - H⁺ (cat. regen)

Caption: Reaction mechanism for the synthesis of n-octanal diethyl acetal.

Experimental Protocol

This protocol describes a laboratory-scale synthesis adapted from general procedures for acetal formation.[8]

Materials:

  • n-Octanal (1.0 mol, 128.21 g)

  • Absolute Ethanol (3.0 mol, 138.21 g, 175 mL)

  • Toluene (or Hexane) (150 mL)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.01 mol, 1.9 g)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 1 L round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Setup: Assemble the round-bottom flask with the Dean-Stark apparatus and reflux condenser. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add n-octanal, absolute ethanol, toluene, and a magnetic stir bar. Begin stirring. Add the catalytic amount of p-toluenesulfonic acid.

    • Causality: An excess of ethanol and the removal of water are used to shift the reaction equilibrium towards the product. Toluene acts as an azeotropic agent to remove water. TsOH is an effective and easily handled acid catalyst.[8]

  • Reaction: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap. Continue refluxing until no more water is collected (approximately 18 mL, or 1.0 mol). This typically takes 3-5 hours.

  • Work-up (Neutralization & Washing): Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution (to neutralize the TsOH catalyst), 100 mL of water, and 100 mL of brine (to reduce the solubility of organic material in the aqueous layer).

    • Causality: Neutralizing the acid is critical to prevent the reverse reaction (acetal hydrolysis) during purification. The washes remove water-soluble impurities and residual salts.

  • Drying and Solvent Removal: Drain the organic layer into a flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the toluene and excess ethanol using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 115 °C at 20 mmHg.

    • Causality: Vacuum distillation is employed because the atmospheric boiling point of the product (222 °C) is high, and heating to this temperature could cause decomposition.

G cluster_workflow Synthesis and Purification Workflow A 1. Reaction Setup (Flask, Dean-Stark) B 2. Reagents Added (Octanal, EtOH, Toluene, TsOH) A->B C 3. Reflux & Water Removal (Azeotropic Distillation) B->C D 4. Work-up (Neutralize, Wash) C->D E 5. Drying & Solvent Evaporation (MgSO₄, Rotovap) D->E F 6. Purification (Vacuum Distillation) E->F G Pure n-Octanal Diethyl Acetal F->G

Caption: Workflow for the synthesis and purification of n-octanal diethyl acetal.

Structural Elucidation and Quality Control

A combination of spectroscopic methods is used to confirm the structure of the synthesized product, while gas chromatography is employed to determine its purity.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of long-chain aliphatic diethyl acetals shows a characteristic fragmentation pattern. The molecular ion (M⁺) peak at m/z 202 is typically very weak or absent.[9] The most diagnostic fragmentation involves cleavage of the C-C bond adjacent to the acetal group and subsequent reactions.

Expected Fragmentation:

  • m/z 103 (Base Peak): This prominent peak corresponds to the stable [CH(OCH₂CH₃)₂]⁺ fragment.[9][10]

  • m/z 75: Arises from the loss of ethylene (C₂H₄) from the m/z 103 fragment.[9]

  • m/z 47: Results from a second loss of ethylene from the m/z 75 fragment.[9]

  • m/z 157: Loss of an ethoxy radical (•OC₂H₅) from the molecular ion, corresponding to the [M-45]⁺ fragment.

  • m/z 89: Loss of the n-heptyl radical (•C₇H₁₅) from the molecular ion, corresponding to the [M-99]⁺ fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show distinct signals for the acetal proton, the ethoxy groups, and the octyl chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.45Triplet (t)1HAcetal CH
~3.60Quartet (q)2HO-CH₂ -CH₃ (diastereotopic)
~3.45Quartet (q)2HO-CH₂ -CH₃ (diastereotopic)
~1.55Multiplet (m)2HCH₂ adjacent to acetal
~1.20-1.35Multiplet (m)10H(CH₂)₅ of octyl chain
~1.18Triplet (t)6HO-CH₂-CH₃
~0.88Triplet (t)3HTerminal CH₃ of octyl chain

Predicted ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum provides confirmation of the carbon framework.

Chemical Shift (δ, ppm)Assignment
~103.5Acetal C H
~60.5O -CH₂-CH₃
~34.0C H₂ adjacent to acetal
~31.9Octyl chain CH₂
~29.5Octyl chain CH₂
~29.3Octyl chain CH₂
~24.5Octyl chain CH₂
~22.7Octyl chain CH₂
~15.3O-CH₂-C H₃
~14.1Terminal C H₃ of octyl chain
Infrared (IR) Spectroscopy

Disclaimer: Predicted characteristic peaks based on functional group analysis.

The IR spectrum is primarily used to confirm the absence of the starting aldehyde (no C=O stretch) and the presence of C-O ether linkages.

Wavenumber (cm⁻¹)IntensityAssignment
2955-2975StrongC-H asymmetric stretching (CH₃)
2920-2930StrongC-H asymmetric stretching (CH₂)
2850-2870StrongC-H symmetric stretching (CH₂, CH₃)
~1465MediumC-H scissoring (CH₂)
1120-1040StrongC-O-C stretching (characteristic of acetal)
Purity Analysis by Gas Chromatography (GC)

A standard method for determining the purity of n-octanal diethyl acetal and quantifying any residual starting material (n-octanal) or solvent.

Suggested GC Method:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-1 or equivalent 95:5 methyl/phenylsilicone).[12]

  • Carrier Gas: Helium or Hydrogen, constant flow.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: 5 minutes.

  • Injection: 1 µL, split ratio 50:1.

  • Analysis: Purity is determined by the area percent of the main peak corresponding to n-octanal diethyl acetal.

Safety and Handling

n-Octanal diethyl acetal is a flammable liquid and vapor.[3] It may also be a skin irritant.[1] Standard laboratory safety precautions should be strictly followed.

  • Handling: Work in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[3]

References

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An In-depth Technical Guide to the Solubility of 1,1-Diethoxyoctane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1,1-diethoxyoctane, a key acetal compound relevant in various research and development applications, including fragrance formulation, specialty chemical synthesis, and as a potential component in drug delivery systems. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the solubility behavior of this molecule to inform their experimental and formulation strategies.

Introduction to this compound: A Molecule of Interest

This compound (also known as octanal diethyl acetal) is an organic compound with the chemical formula C₁₂H₂₆O₂.[1] As an acetal, it is characterized by the presence of two ethoxy groups bonded to the same carbon atom, which is also the first carbon of an eight-carbon alkyl chain.[1] This structure imparts specific chemical and physical properties that govern its behavior in different solvent environments.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₂H₂₆O₂[1]
Molecular Weight 202.33 g/mol [1]
Appearance Colorless liquidInferred from related compounds
Boiling Point ~222 °C (Predicted)
Density ~0.83 g/cm³ (Predicted)
Polarity NonpolarBased on structure

Understanding the solubility of this compound is crucial for its effective use. Solubility dictates its miscibility with other reagents, its performance in reaction media, and its potential for solubilizing other compounds. The long octyl chain in its structure suggests a significant nonpolar character, which is a primary determinant of its solubility in organic solvents.

Principles of Solubility: A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the molecules involved.[2] The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules determine the extent of dissolution.

For this compound, the key intermolecular interactions are:

  • Van der Waals Forces: The dominant forces due to the long, nonpolar octyl chain. These London dispersion forces are the primary interactions with nonpolar solvents.

  • Dipole-Dipole Interactions: The ether linkages (C-O-C) in the ethoxy groups introduce a slight polarity to the molecule. However, the overall molecule is considered nonpolar due to the large nonpolar alkyl chain.

Therefore, this compound is expected to be readily soluble in nonpolar and weakly polar organic solvents, where the van der Waals interactions between the solute and solvent molecules are maximized. Conversely, its solubility is expected to be limited in highly polar solvents.

Qualitative Solubility Profile of this compound

Table of Predicted Qualitative Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneMiscible / Freely SolubleNonpolar solvents that will readily interact with the octyl chain of this compound through van der Waals forces.
Aromatic Hydrocarbons Toluene, Benzene, XyleneMiscible / Freely SolubleNonpolar aromatic solvents that can effectively solvate the nonpolar solute.
Ethers Diethyl ether, Tetrahydrofuran (THF)Miscible / Freely SolubleEthers are weakly polar and can interact favorably with both the alkyl chain and the ethoxy groups of the acetal.
Chlorinated Solvents Dichloromethane, ChloroformSolubleThese solvents have a moderate polarity and are good general solvents for many organic compounds.
Ketones Acetone, Methyl Ethyl Ketone (MEK)SolubleKetones are polar aprotic solvents and are expected to be reasonably good solvents for this compound.
Esters Ethyl acetateSolubleSimilar to ketones, esters are polar aprotic solvents that should effectively solvate the molecule.
Alcohols Methanol, Ethanol, IsopropanolSparingly Soluble to SolubleThe solubility will likely decrease with increasing polarity of the alcohol (Methanol < Ethanol < Isopropanol). The hydroxyl group of the alcohol can engage in some dipole-dipole interactions with the ether oxygens of the acetal, but the overall interaction will be dominated by the nonpolar components.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Sparingly Soluble to InsolubleThese highly polar solvents are unlikely to be effective at solvating the nonpolar this compound.

Experimental Determination of Solubility: A Practical Guide

For applications requiring precise knowledge of solubility, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[3] This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105 for testing of chemicals.[4][5]

Experimental Protocol: The Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in an organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The excess solute should be clearly visible as a separate phase.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow the undissolved this compound to settle.

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sep Separation & Sampling cluster_quant Quantification cluster_calc Calculation A Add excess this compound to a known volume of solvent B Seal vial and place in thermostatically controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Cease agitation and allow undissolved solute to settle C->D E Withdraw supernatant with a syringe D->E F Filter through a 0.45 µm syringe filter E->F H Dilute filtered sample F->H G Prepare calibration standards I Analyze standards and sample by GC-FID G->I H->I J Construct calibration curve and determine sample concentration I->J K Calculate solubility in the original saturated solution J->K L Express solubility in appropriate units K->L

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data is sparse, a strong understanding of its nonpolar character allows for reliable qualitative predictions of its solubility. For applications demanding precise solubility values, the provided experimental protocol based on the shake-flask method offers a robust and standardized approach. By combining theoretical principles with practical experimental guidance, researchers and drug development professionals can confidently incorporate this compound into their work, ensuring optimal performance and predictable outcomes in their formulations and chemical processes.

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A Senior Application Scientist's Guide to the Commercial Availability and Sourcing of 1,1-Diethoxyoctane for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1,1-Diethoxyoctane in the Modern Laboratory

For the discerning researcher, scientist, or drug development professional, the selection of reagents is a critical step that dictates the trajectory of an entire research campaign. This compound, also known as n-octanal diethyl acetal, is a valuable organic compound that serves diverse functions in the laboratory, from a key building block in complex organic syntheses to a specialized fragrance component.[1][2] Its utility primarily stems from the acetal functional group, which acts as a stable protecting group for the corresponding aldehyde, octanal. This guide provides an in-depth technical overview of the commercial landscape for this compound, offering practical insights into sourcing, supplier evaluation, and quality assessment to empower researchers in making informed procurement decisions.

Chemical Identity and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application and safe handling.

PropertyValueSource
CAS Number 54889-48-4[2][3]
Molecular Formula C₁₂H₂₆O₂[2][3]
Molecular Weight 202.34 g/mol [2][3]
Appearance Colorless to almost colorless clear liquid[4][5]
Boiling Point 115°C at 20 mmHg[4]
Density ~0.832 g/cm³ at 19°C[4]
Flash Point 58°C[4]
Refractive Index 1.4160 to 1.4200[4]
Solubility Soluble in organic solvents like ethanol and ethers[4]

Commercial Availability and Key Suppliers

This compound is commercially available from a range of chemical suppliers, catering to various scales of research and production. The choice of supplier will often depend on the required purity, quantity, and the level of documentation provided. Below is a comparative overview of notable suppliers.

SupplierProduct NamePurityAvailable QuantitiesNotes
TCI (Tokyo Chemical Industry) n-Octanal Diethyl Acetal>97.0% (GC)25mLA leading global manufacturer of specialty organic chemicals, offering a wide range of reagents for research.[5][6]
CP Lab Safety n-Octanal Diethyl Acetalmin 97% (GC)1mLSupplier of laboratory chemicals and safety products.[7]
Xinchem Octanal diethyl acetalNot specifiedInquiry-basedA China-based manufacturer and supplier of various chemical products.[4]
Custom Synthesis This compoundTo specificationGrams to KilogramsSeveral companies offer custom synthesis services for compounds not readily available in their catalogs or for specific purity requirements.[8]

It is important to note that availability and product specifications can change. Researchers should always verify the current details on the respective supplier's website. For larger, bulk quantities, direct inquiry with the manufacturers or specialized distributors is recommended.

Navigating Quality and Purity: The Certificate of Analysis

The Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of a chemical. For researchers in drug development, where impurities can have significant impacts on experimental outcomes, a thorough review of the CoA is non-negotiable.

While a specific CoA for this compound is not publicly available, a representative CoA would typically include the following sections:

  • Product Information: Product name, CAS number, molecular formula, and batch number.

  • Physical Properties: Appearance, boiling point, and refractive index.

  • Analytical Results: This is the core of the CoA and will typically feature:

    • Purity by Gas Chromatography (GC): This is the most common method for determining the purity of volatile compounds like this compound. A typical research-grade product will have a purity of ≥97%.

    • Identification by Spectroscopy: Confirmation of the chemical structure is usually provided by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The spectral data should be consistent with the known structure of this compound.

Potential Impurities: Given that this compound is synthesized from octanal and ethanol, potential impurities could include residual starting materials or byproducts of side reactions.[4] The presence of unreacted octanal could be particularly problematic in applications where the aldehyde functionality is intended to be protected.

Applications in Research and Drug Development: The Role of the Acetal Protecting Group

The primary application of this compound in a research and drug development context is as a protecting group for the aldehyde functional group.[8] Aldehydes are highly reactive towards a wide range of reagents, including nucleophiles and reducing agents. In a multi-step synthesis, it is often necessary to temporarily "mask" the aldehyde to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified.

G cluster_protection Protection cluster_reaction Selective Reaction on Molecule cluster_deprotection Deprotection Aldehyde Aldehyde Protection_Step Acetal Formation Aldehyde->Protection_Step + 2 EtOH, H+ This compound This compound Selective_Reaction Desired Transformation (e.g., reduction of another group) This compound->Selective_Reaction Stable to bases, nucleophiles, etc. Protection_Step->this compound Protected_Product Protected_Product Selective_Reaction->Protected_Product Deprotection_Step Acetal Hydrolysis Protected_Product->Deprotection_Step + H₂O, H+ Final_Product_Aldehyde Final_Product_Aldehyde Deprotection_Step->Final_Product_Aldehyde Regenerated Aldehyde

The acetal group in this compound is stable under neutral and basic conditions, making it an effective shield. The aldehyde can be easily regenerated by hydrolysis under mild acidic conditions. This protection-deprotection strategy is a cornerstone of modern organic synthesis.

Experimental Protocol: Acetal Formation

The following is a general protocol for the formation of an acetal from an aldehyde and an alcohol, which is the basis for the synthesis of this compound.

Reaction: Octanal + 2 Ethanol ⇌ this compound + Water

Materials:

  • Octanal

  • Anhydrous Ethanol

  • Acid catalyst (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin)

  • A Dean-Stark apparatus or other means of removing water

Procedure:

  • Combine octanal and a slight excess of anhydrous ethanol in a round-bottom flask.

  • Add a catalytic amount of the acid catalyst.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed, driving the equilibrium towards the formation of the acetal.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture and quench the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Purify the this compound by distillation under reduced pressure.

Safe Handling and Storage

Based on the safety data for similar acetals and the GHS information for this compound, the following handling and storage precautions should be observed:[2]

  • Flammability: this compound is a flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and other ignition sources.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can hydrolyze the acetal.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

Conclusion

This compound is a readily available and versatile reagent for researchers in organic synthesis and drug development. A comprehensive understanding of its properties, the supplier landscape, and quality assessment through documents like the Certificate of Analysis is paramount for its successful application. By employing the principles of acetal chemistry for the protection of aldehydes, researchers can unlock more complex and efficient synthetic routes. As with any chemical reagent, adherence to safe handling and storage practices is essential. This guide serves as a foundational resource to empower scientists in the strategic sourcing and utilization of this compound in their research endeavors.

References

  • RIFM fragrance ingredient safety assessment, acetal, CAS Registry Number 105-57-7. (2018). Food and Chemical Toxicology, 122, S445–S452. [Link]

  • PubChem. (n.d.). 1,1-Diethoxyethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). n-Octanal Diethyl Acetal, min 97% (GC), 1 ml. Retrieved from [Link]

  • Google Patents. (n.d.). RU2535373C2 - Single-step method of producing 1,1-diethoxyethane.
  • ResearchGate. (n.d.). Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,1-diethoxyethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. Retrieved from [Link]

  • The Good Scents Company. (n.d.). octanal diethyl acetal. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • US EPA. (n.d.). Octane, 1,1-diethoxy- - Substance Details - SRS. Retrieved from [Link]

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The Multifaceted Role of 1,1-Diethoxyoctane in Modern Fragrance Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond a Simple Aroma Chemical

In the intricate world of fragrance chemistry, individual ingredients are rarely one-dimensional. Their value extends beyond a singular scent profile to encompass a symphony of interactions within a complex blend. 1,1-Diethoxyoctane, also known as octanal diethyl acetal, stands as a prime example of such a multifaceted ingredient. While its own olfactory contribution is noteworthy, its true prowess lies in its ability to modify, enhance, and stabilize the overall fragrance composition. This technical guide aims to provide researchers, perfumers, and drug development professionals with an in-depth understanding of the core functionalities of this compound, underpinned by scientific principles and practical application insights. We will delve into its chemical identity, synthesis, olfactory characteristics, and its crucial role in the architecture of a fragrance, all while maintaining a steadfast commitment to scientific integrity and safety.

Chemical and Physical Identity of this compound

A comprehensive understanding of a fragrance ingredient begins with its fundamental chemical and physical properties. These characteristics govern its behavior both in its pure form and within a fragrance matrix, influencing everything from its synthesis and purification to its performance and stability in a final product.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
Synonyms Octanal diethyl acetal, n-Octanal diethyl acetal[PubChem][1]
CAS Number 54889-48-4[PubChem][1]
Molecular Formula C12H26O2[PubChem][1]
Molecular Weight 202.33 g/mol [PubChem][1]
Appearance Colorless liquidN/A
Boiling Point Not specifiedN/A
Flash Point 136.00 °F (57.78 °C) (Tagliabue Closed Cup)[The Good Scents Company][2]
Specific Gravity 0.82900 to 0.83500 @ 25.00 °C[The Good Scents Company][2]
Refractive Index 1.41400 to 1.42000 @ 20.00 °C[The Good Scents Company][2]
Solubility Insoluble in water; soluble in alcohols and oilsN/A

The Olfactory Profile: A Symphony of Nuances

The primary function of any fragrance ingredient is, of course, its scent. This compound possesses a complex and versatile olfactory profile that makes it a valuable component in a perfumer's palette. Its scent is not a monolithic note but rather a blend of different facets that can be leveraged to achieve a variety of effects.

The overall character of this compound is described as green, citrus, oily, fatty, woody, spicy, and fruity .[2] This intricate combination allows it to bridge different fragrance families and add a unique dimension to a composition.

  • Top Notes: The initial impression is marked by a fresh, green, and citrusy character. This makes it an excellent contributor to the top notes of a fragrance, providing an initial lift and sparkle.

  • Heart Notes: As the fragrance evolves, the oily, fatty, and spicy nuances become more apparent. These facets can add richness and complexity to the heart of a fragrance, blending seamlessly with floral and other aromatic components.

  • Base Notes: The underlying woody character of this compound provides a subtle yet persistent foundation. This contributes to the overall longevity and depth of the fragrance.

The multifaceted nature of its scent allows it to be used in a wide range of fragrance types, from fresh and citrusy colognes to more complex floral and oriental perfumes.

Synthesis of this compound: An Experimental Protocol

The synthesis of acetals, such as this compound, is a fundamental reaction in organic chemistry, typically involving the acid-catalyzed reaction of an aldehyde with an alcohol. The following protocol is a representative method for the synthesis of this compound from octanal and ethanol. This procedure is adapted from established methods for acetal synthesis and is designed to provide a high yield of the desired product.

Reaction Principle

The reaction proceeds via the nucleophilic addition of two equivalents of ethanol to the carbonyl group of octanal in the presence of an acid catalyst. Water is formed as a byproduct, and its removal is crucial to drive the equilibrium towards the formation of the acetal.

G Octanal Octanal Intermediate Hemiacetal Intermediate Octanal->Intermediate + Ethanol Ethanol Ethanol (2 eq.) Ethanol->Intermediate Acid Acid Catalyst (e.g., p-TSA) Acid->Intermediate Catalyzes Product This compound Intermediate->Product + Ethanol, -H2O Water Water

Caption: Synthesis of this compound from octanal and ethanol.

Materials and Equipment
  • Octanal (freshly distilled)

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Procedure
  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer. Ensure all glassware is dry.

  • Charging the Reactor: To the round-bottom flask, add octanal (1 equivalent), anhydrous ethanol (3 equivalents), and anhydrous toluene. The toluene serves as an azeotroping agent to remove the water formed during the reaction.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).

  • Reaction: Heat the mixture to reflux using a heating mantle. The water-toluene azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Remove the toluene and excess ethanol under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain the final product.

In-process Controls and Characterization
  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the starting aldehyde.

  • Product Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Role in Fragrance Compositions: Beyond the Scent

While the intrinsic aroma of this compound is valuable, its most significant contribution to perfumery lies in its functional roles within a fragrance concentrate.

Modifier and Blender

With its complex olfactory profile, this compound acts as an excellent modifier and blender. It can seamlessly connect different fragrance families, smoothing the transitions between top, middle, and base notes. Its green and citrus facets can lift and freshen heavy floral or oriental compositions, while its woody and spicy undertones can add warmth and depth to lighter formulations.

Fixative and Enhancer

Perhaps the most critical role of this compound is as a fixative and enhancer. Due to its relatively high molecular weight and lower volatility compared to many top note ingredients, it helps to prolong the evaporation of more volatile components, thereby increasing the overall longevity of the fragrance. Furthermore, it can enhance the perception of other fragrance notes, making them appear more rounded, full-bodied, and diffusive.

G Fragrance Fragrance Composition DEO This compound TopNotes Top Notes (e.g., Citrus, Aldehydes) DEO->TopNotes Enhances Freshness & Lifts HeartNotes Heart Notes (e.g., Floral, Spicy) DEO->HeartNotes Adds Complexity & Blends BaseNotes Base Notes (e.g., Woods, Musk) DEO->BaseNotes Provides Fixation & Depth TopNotes->Fragrance HeartNotes->Fragrance BaseNotes->Fragrance

Caption: The functional roles of this compound in a fragrance.

Safety and Regulatory Status

The safe use of fragrance ingredients is of paramount importance. The safety of this compound is supported by available data and its history of use in consumer products.

Hazard Identification

According to available safety data, this compound is classified as a flammable liquid.[2] It is also reported to be irritating to the skin.[2] Standard industry practices for handling flammable and skin-irritating materials should be followed, including the use of appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Regulatory Landscape

The International Fragrance Association (IFRA) provides standards for the safe use of fragrance ingredients. For this compound (octanal diethyl acetal), a usage level of up to 6.0000% in the final fragrance concentrate is recommended, as per the 49th Amendment to the IFRA Code of Practice.[2] Adherence to these guidelines is essential for ensuring consumer safety.

While a specific, publicly available safety assessment from the Research Institute for Fragrance Materials (RIFM) for this compound was not identified at the time of this writing, the IFRA recommendation is based on a comprehensive review of available data. It is incumbent upon formulators to stay updated with the latest regulatory information from both IFRA and RIFM.

Conclusion: An Indispensable Tool for the Modern Perfumer

This compound is far more than a simple aroma chemical. Its complex olfactory profile, coupled with its functional benefits as a modifier, blender, fixative, and enhancer, makes it an indispensable tool for the modern perfumer. A thorough understanding of its chemical and physical properties, synthesis, and safety considerations, as outlined in this guide, empowers fragrance professionals to utilize this versatile ingredient to its full potential, creating innovative and memorable fragrances that captivate the senses while adhering to the highest standards of safety and quality. The continued exploration of such multifaceted ingredients will undoubtedly pave the way for the next generation of olfactory masterpieces.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. octanal diethyl acetal. [Link]

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A Technical Guide to the Strategic Use of 1,1-Diethoxyoctane as an Aldehyde Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the selective transformation of one functional group in the presence of others is a paramount challenge. Aldehydes, being highly reactive electrophiles, often require temporary masking to prevent undesired side reactions. This technical guide provides an in-depth exploration of 1,1-diethoxyoctane, the diethyl acetal of octanal, as a robust and reliable protecting group for aldehydes. We will dissect the underlying chemical principles, provide detailed experimental protocols for its formation and cleavage, and illustrate its strategic application in enabling complex synthetic routes.

The Imperative for Carbonyl Protection: The Role of Acetals

The aldehyde functional group is a cornerstone of synthetic chemistry, yet its high reactivity towards nucleophiles and bases can be a significant liability in a multi-step synthesis.[1][2] To achieve chemoselectivity, a common strategy is the protection-deprotection sequence, where the reactive aldehyde is temporarily converted into a less reactive functional group.[3]

Acetals are among the most effective and widely used protecting groups for aldehydes and ketones.[1][4] Characterized by a carbon atom bonded to two alkoxy groups, they are fundamentally ethers and thus share their characteristic stability.[2][5] This guide focuses on this compound, a representative acyclic diethyl acetal, to illustrate the principles and practice of this essential synthetic tool.

Core Tenets of Diethyl Acetal Protection:

  • Stability: Diethyl acetals are exceptionally stable under neutral and basic conditions. They are unreactive towards strong nucleophiles like Grignard and organolithium reagents, as well as hydride-reducing agents (e.g., LiAlH₄, NaBH₄).[5][6][7]

  • Acid Lability: The key to their utility is their sensitivity to acid. In the presence of aqueous acid, the protection is readily reversed, regenerating the original aldehyde.[8][9] This orthogonal stability profile allows for a wide range of chemical transformations to be performed on other parts of the molecule.

The Chemistry of Protection: Acid-Catalyzed Acetal Formation

The formation of this compound from octanal and ethanol is a reversible, acid-catalyzed process that proceeds through a hemiacetal intermediate.[10][11] The acid catalyst is crucial as it activates the carbonyl carbon towards attack by the weakly nucleophilic alcohol.

The mechanism can be detailed in the following steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: A molecule of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Deprotonation: A weak base removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal .

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The departure of a water molecule is assisted by the lone pair of electrons on the adjacent oxygen atom, forming a resonance-stabilized oxonium ion.

  • Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.

  • Final Deprotonation: Deprotonation of the resulting intermediate regenerates the acid catalyst and yields the final acetal product, this compound.

G cluster_0 Mechanism of Acetal Formation A Aldehyde (Octanal) B Protonated Aldehyde A->B Protonation H_plus_1 H⁺ C Tetrahedral Intermediate B->C Nucleophilic Attack EtOH_1 Ethanol D Hemiacetal C->D Deprotonation E Protonated Hemiacetal D->E Protonation H_plus_2 H⁺ F Oxonium Ion E->F Elimination H2O H₂O E->H2O G Protonated Acetal F->G Nucleophilic Attack EtOH_2 Ethanol H Acetal (this compound) G->H Deprotonation H_plus_3 H⁺ G->H_plus_3

Caption: Acid-catalyzed formation of a diethyl acetal from an aldehyde.

Because the reaction is an equilibrium, it must be driven to completion. This is typically achieved by removing the water byproduct using a Dean-Stark apparatus or by employing a chemical dehydrating agent.[8][11] Triethyl orthoformate is particularly effective as it serves as both a source of ethoxy groups and reacts with the water formed to drive the equilibrium forward.[6][12]

Experimental Workflow: Protection of an Aldehyde

A self-validating protocol must be robust and reproducible. Below are two field-proven methods for the protection of an aldehyde such as octanal.

Protocol 3.1: Protection using Ethanol with a Dean-Stark Trap

This classic method is effective for driving the equilibrium by physical removal of water.

Materials:

  • Octanal (1 equivalent)

  • Absolute Ethanol (3-5 equivalents)

  • Toluene or Benzene (as solvent)

  • p-Toluenesulfonic acid (TsOH) monohydrate (0.01-0.05 equivalents, catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle

Procedure:

  • Set up the flask with the Dean-Stark apparatus and condenser.

  • To the flask, add octanal, toluene, absolute ethanol, and a catalytic amount of TsOH.[3]

  • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by washing with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Protocol 3.2: Protection using Triethyl Orthoformate

This method is often faster and more convenient as it avoids the need for a Dean-Stark apparatus.

Materials:

  • Octanal (1 equivalent)

  • Triethyl orthoformate (1.5-2 equivalents)

  • Absolute Ethanol (solvent)

  • Ammonium chloride (NH₄Cl) or another mild acid catalyst (catalytic amount)

  • Triethylamine (for quenching)

  • Diethyl ether or Ethyl acetate (for extraction)

Procedure:

  • Dissolve the octanal in absolute ethanol in a round-bottom flask.

  • Add triethyl orthoformate followed by a catalytic amount of NH₄Cl.[6][13]

  • Stir the reaction mixture at room temperature. Monitor progress by TLC or GC. The reaction is often complete within a few hours.

  • Upon completion, quench the reaction by adding a few drops of triethylamine to neutralize the acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent. The crude this compound is often of sufficient purity for the next step, or it can be purified by distillation.

ParameterMethod 3.1 (Dean-Stark)Method 3.2 (Orthoformate)
Reagents Aldehyde, Ethanol, Acid CatalystAldehyde, Triethyl Orthoformate, Catalyst
Conditions Reflux in Toluene/BenzeneRoom Temperature in Ethanol
Water Removal Azeotropic DistillationChemical (reaction with orthoformate)
Typical Time 4-12 hours1-4 hours
Advantages Uses inexpensive reagentsFaster, milder conditions, simpler setup
Disadvantages High temperature, longer reaction timeOrthoformate is a more expensive reagent

The Chemistry of Deprotection: Acetal Hydrolysis

Deprotection is the controlled cleavage of the acetal back to the aldehyde. This is achieved by acid-catalyzed hydrolysis, effectively the reverse of the formation mechanism.[8][14] The presence of excess water is critical to drive the equilibrium in favor of the carbonyl compound.[9]

G cluster_1 Mechanism of Acetal Hydrolysis (Deprotection) A Acetal B Protonated Acetal A->B Protonation H_plus_1 H⁺ EtOH_1 Ethanol B->EtOH_1 C Oxonium Ion B->C Elimination D Protonated Hemiacetal C->D Nucleophilic Attack H2O H₂O E Hemiacetal D->E Deprotonation F Protonated Carbonyl E->F Protonation & Elimination EtOH_2 Ethanol E->EtOH_2 H_plus_2 H⁺ F->H_plus_2 G Aldehyde F->G Deprotonation

Caption: Acid-catalyzed hydrolysis of a diethyl acetal to an aldehyde.

Experimental Workflow: Deprotection of this compound

This protocol describes the regeneration of the aldehyde from its diethyl acetal form.

Materials:

  • This compound (1 equivalent)

  • Solvent mixture (e.g., Acetone/Water, THF/Water, 10:1 v/v)

  • Acid catalyst (e.g., 1M HCl, Acetic Acid, or Pyridinium p-toluenesulfonate (PPTS))

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound in the acetone-water or THF-water solvent mixture.

  • Add a catalytic amount of the chosen acid.[3]

  • Stir the mixture at room temperature. The progress of the deprotection can be monitored by TLC or GC for the disappearance of the starting material and the appearance of the aldehyde.

  • Once the reaction is complete, neutralize the acid with a mild base, such as saturated NaHCO₃ solution, until effervescence ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the regenerated octanal as needed, typically by distillation or column chromatography.

Strategic Application in Multi-Step Synthesis

The true power of the diethyl acetal protecting group is realized in complex syntheses where a sensitive aldehyde must be preserved during a transformation elsewhere in the molecule. Consider a common scenario in drug development: the selective reduction of an ester in the presence of an aldehyde.[1]

Challenge: Reduce the ester in the molecule below to a primary alcohol using LiAlH₄ without affecting the more reactive aldehyde group.

Solution Workflow:

  • Protect: The aldehyde is selectively protected as its diethyl acetal (this compound derivative) because esters react much more slowly under these conditions.[1]

  • Transform: The ester is reduced using LiAlH₄. The acetal group is completely inert to the strong nucleophilic hydride reagent.[5][6]

  • Deprotect: The acetal is hydrolyzed with mild aqueous acid to regenerate the aldehyde, yielding the final desired product.

G Start Starting Material (Aldehyde + Ester) Protected Protected Intermediate (Acetal + Ester) Start->Protected Step 1: Protect (Ethanol, H⁺) Transformed Reduced Intermediate (Acetal + Alcohol) Protected->Transformed Step 2: Transform (LiAlH₄) Final Final Product (Aldehyde + Alcohol) Transformed->Final Step 3: Deprotect (H₃O⁺)

Caption: Logical workflow for the use of a diethyl acetal protecting group.

This strategy prevents the undesired reduction of the aldehyde and allows for the clean, high-yield synthesis of the target molecule, a process that would be impossible without the protection step.

Conclusion

This compound serves as a paradigm for the utility of diethyl acetals in modern organic synthesis. Its robust stability towards basic and nucleophilic reagents, combined with its facile removal under mild acidic conditions, provides an essential tool for synthetic chemists. The ability to temporarily mask the reactivity of an aldehyde group enables complex and elegant synthetic strategies, which are critical in the efficient construction of pharmaceutical agents and other high-value molecules. Mastering the principles and protocols outlined in this guide will empower researchers to design and execute more sophisticated and successful synthetic campaigns.

References

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  • PrepChem.com. (n.d.). Synthesis of 1,1-diethoxycyclohexane. [Link]

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  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]

  • Fuson, R. C., & Bull, B. A. (1934). PREPARATION OF KETALS. A REACTION MECHANISM. Chemical Reviews, 15(3), 275–309.
  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]

  • Google Patents. (n.d.). RU2535373C2 - Single-step method of producing 1,1-diethoxyethane.
  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2025). Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. [Link]

  • MySkinRecipes. (n.d.). 2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

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A Technical Guide to the Thermal Stability and Decomposition of 1,1-Diethoxyoctane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Chemical Landscape of 1,1-Diethoxyoctane

This compound (C₁₂H₂₆O₂) is an acetal that presents as a colorless liquid.[1] Acetals are a class of organic compounds with the general structure R₂C(OR')₂.[2] They are valued for their stability under neutral and basic conditions, making them effective protecting groups for aldehydes and ketones in complex organic syntheses.[3] this compound, specifically, finds application as a flavoring agent.[1]

The stability of this compound is a critical parameter influencing its shelf-life, safety in storage and handling, and performance in formulated products. Understanding its behavior at elevated temperatures is paramount for predicting its degradation pathways and ensuring product integrity.

Theoretical Framework: Predicting the Thermal Decomposition of this compound

The thermal decomposition of acetals can proceed through several pathways, primarily dictated by the conditions and the presence of catalysts. For this compound, two principal decomposition mechanisms can be postulated based on studies of analogous compounds.[4]

Acid-Catalyzed Hydrolysis

The most common decomposition pathway for acetals is acid-catalyzed hydrolysis.[4] This reaction is reversible and is initiated by the protonation of one of the ether oxygens, followed by the elimination of an alcohol molecule to form a resonance-stabilized carbocation. Subsequent attack by water regenerates the aldehyde and releases the second alcohol molecule.[5] Even trace amounts of acidic impurities or atmospheric moisture can facilitate this process, especially at elevated temperatures.

Radical-Based Homolysis

At higher temperatures, homolytic cleavage of the C-O or C-C bonds can occur, leading to the formation of radical intermediates. This pathway is more likely under inert atmospheres where oxidative processes are minimized. The specific radical species formed will depend on the bond dissociation energies within the this compound molecule.

Experimental Analysis of Thermal Stability

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal stability of this compound. The combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) using gas chromatography-mass spectrometry (GC-MS) provides a complete picture of its thermal behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[6][7] This technique is invaluable for determining the onset temperature of decomposition and the kinetics of the degradation process.

Table 1: Proposed TGA Experimental Parameters

ParameterValueRationale
InstrumentThermogravimetric AnalyzerTo measure mass loss as a function of temperature.[6]
Sample Size5-10 mgTo ensure uniform heating and minimize thermal gradients.
Heating Rate10 °C/minA standard rate for initial screening of thermal stability.[8]
Temperature Range30-600 °CTo cover the range from ambient to complete decomposition.[8]
AtmosphereNitrogen (or Air)Nitrogen provides an inert atmosphere to study thermal decomposition without oxidation. Air can be used to assess oxidative stability.
Flow Rate50 mL/minTo ensure a consistent and inert (or oxidative) environment.[8]
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9] It provides information on thermal events such as melting, boiling, and decomposition.

Table 2: Proposed DSC Experimental Parameters

ParameterValueRationale
InstrumentDifferential Scanning CalorimeterTo measure heat flow associated with thermal transitions.[9]
Sample Size2-5 mgTo ensure good thermal contact and resolution of thermal events.
Heating Rate10 °C/minTo correlate with TGA data.
Temperature Range30-400 °CTo characterize endothermic and exothermic events up to the decomposition temperature.
AtmosphereNitrogenTo maintain an inert environment.
PansHermetically sealed aluminum pansTo contain volatile samples and decomposition products.

Methodologies: Step-by-Step Protocols

Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan.

  • Experimental Setup: Place the sample pan in the TGA furnace.

  • Program Execution: Start the pre-programmed method with the parameters outlined in Table 1.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Decomposition Products
  • Sample Decomposition: Heat a known quantity of this compound in a sealed vial at a temperature determined from the TGA results (e.g., just above Tonset) for a specified time.

  • Headspace Sampling: Use a gas-tight syringe to sample the headspace of the vial.

  • GC-MS Injection: Inject the headspace sample into the GC-MS system.

  • Chromatographic Separation: Use a suitable GC column (e.g., a non-polar column) to separate the volatile decomposition products.

  • Mass Spectrometric Detection: Identify the separated components by comparing their mass spectra to a library of known compounds.

Visualization of Key Processes

Proposed Decomposition Pathway of this compound

This compound This compound Protonated Acetal Protonated Acetal This compound->Protonated Acetal + H+ (Acid Catalyst) Carbocation Intermediate Carbocation Intermediate Protonated Acetal->Carbocation Intermediate - Ethanol Octanal Octanal Carbocation Intermediate->Octanal + H2O - H+ Ethanol Ethanol Carbocation Intermediate->Ethanol

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Thermal Analysis

cluster_0 Thermal Analysis cluster_1 Decomposition Product Identification TGA TGA GC-MS GC-MS TGA->GC-MS Inform Decomposition Temperature DSC DSC DSC->GC-MS This compound Sample This compound Sample This compound Sample->TGA Determine T_onset This compound Sample->DSC Identify Thermal Events

Caption: Integrated workflow for thermal stability analysis.

Expected Results and Interpretation

Based on the proposed methodologies, the following outcomes are anticipated:

  • TGA: A single-step or multi-step weight loss curve, indicating the temperature range of decomposition. The Tonset will provide the upper limit for the thermal stability of this compound.

  • DSC: An endotherm corresponding to the boiling point of this compound, followed by either an endothermic or exothermic event associated with its decomposition.

  • GC-MS: The identification of octanal and ethanol as major decomposition products would confirm the acid-catalyzed hydrolysis pathway. The presence of other fragments would suggest the occurrence of radical-based homolysis.

Conclusion

This technical guide provides a scientifically grounded framework for the comprehensive evaluation of the thermal stability and decomposition of this compound. By implementing the detailed protocols for TGA, DSC, and GC-MS, researchers can obtain critical data to ensure the safe handling, storage, and application of this compound. The proposed decomposition pathways, based on established acetal chemistry, offer a solid theoretical basis for interpreting the experimental findings. This integrated approach will empower scientists in the fields of fragrance, materials science, and pharmaceutical development to confidently utilize this compound in their work.

References

  • Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal. ACS Omega. [Link]

  • Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. MDPI. [Link]

  • Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]

  • This compound | C12H26O2. PubChem. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Thermogravimetric analysis. Wikipedia. [Link]

  • Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega. [Link]

  • 14.3: Acetal Formation - Chemistry LibreTexts. [Link]

  • Acetal. Wikipedia. [Link]

  • Introductory Handbook Volume 5 Evolved Gas Analysis. METTLER TOLEDO. [Link]

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Methodological & Application

Acid-catalyzed acetalization of octanal with ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-Chem_2026-01

Topic: High-Yield Synthesis of Octanal Diethyl Acetal via Acid-Catalyzed Acetalization of Octanal with Ethanol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the acid-catalyzed acetalization of octanal with ethanol, yielding octanal diethyl acetal. The document outlines the underlying chemical principles, a detailed and field-tested experimental protocol, and critical operational insights. The synthesis employs a Dean-Stark apparatus to effectively drive the reaction equilibrium towards the product by continuously removing water. This protocol is designed to be a self-validating system, ensuring reproducibility and high yields for researchers in organic synthesis and drug development.

Introduction

Acetalization is a fundamental reaction in organic chemistry, serving as a robust method for the protection of aldehyde and ketone carbonyl groups.[1][2] Acetals are stable under neutral or basic conditions, making them excellent protecting groups during synthetic sequences that involve basic reagents or nucleophiles.[2] The reaction involves the treatment of an aldehyde or ketone with an alcohol in the presence of an acid catalyst.[1][3]

The acid-catalyzed acetalization of octanal with ethanol is a reversible reaction that produces octanal diethyl acetal and water.[3][4] To achieve a high yield of the acetal, the equilibrium must be shifted towards the products. According to Le Chatelier's principle, this can be accomplished by removing one of the products, in this case, water, as it is formed.[4] A Dean-Stark apparatus is the preferred glassware for this purpose, as it facilitates the azeotropic removal of water from the reaction mixture.[4][5][6]

This guide provides a detailed protocol for this synthesis, emphasizing the causal relationships behind experimental choices to ensure both high yield and purity of the final product.

Reaction Mechanism

The acid-catalyzed formation of an acetal from an aldehyde and an alcohol proceeds through a series of reversible steps, as illustrated below.[3][7]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of octanal, increasing the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.[3]

  • Deprotonation to form a Hemiacetal: A proton is transferred from the oxonium ion to a base (another molecule of ethanol or the conjugate base of the acid catalyst) to form a hemiacetal intermediate.[3]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetetal is protonated by the acid catalyst, forming a good leaving group (water).[3]

  • Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.[2]

  • Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.[3]

  • Deprotonation to Yield the Acetal: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final acetal product, octanal diethyl acetal.

Acetalization Mechanism cluster_0 Hemiacetal Formation cluster_1 Acetal Formation Octanal Octanal Protonated_Octanal Protonated Octanal Octanal->Protonated_Octanal H+ (cat.) Oxonium_Ion_1 Oxonium Ion Protonated_Octanal->Oxonium_Ion_1 EtOH Hemiacetal Hemiacetal Oxonium_Ion_1->Hemiacetal -H+ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal H+ (cat.) Oxonium_Ion_2 Resonance-Stabilized Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion_2 -H2O Protonated_Acetal Protonated Acetal Oxonium_Ion_2->Protonated_Acetal EtOH Octanal_Diethyl_Acetal Octanal Diethyl Acetal Protonated_Acetal->Octanal_Diethyl_Acetal -H+

Caption: Acid-catalyzed mechanism for the formation of octanal diethyl acetal.

Experimental Protocol

This protocol is designed for the synthesis of octanal diethyl acetal on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierCat. No.QuantityMolar Mass ( g/mol )Moles
Octanal≥98%Sigma-AldrichO560825.6 g (31.2 mL)128.210.20
EthanolAnhydrous, ≥99.5%Sigma-AldrichE702346.1 g (58.4 mL)46.071.00
TolueneAnhydrous, ≥99.8%Sigma-Aldrich244511150 mL--
p-Toluenesulfonic acid monohydrate (p-TsOH)≥98.5%Sigma-Aldrich4028850.38 g190.220.002
Sodium bicarbonate (NaHCO₃)≥99.7%Sigma-AldrichS6014Saturated solution--
Anhydrous sodium sulfate (Na₂SO₄)≥99.0%Sigma-Aldrich239313~10 g--
Equipment
  • 500 mL three-necked round-bottom flask

  • Dean-Stark apparatus[5]

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Separatory funnel (500 mL)

  • Distillation apparatus (for purification)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

Synthesis Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A 1. Assemble Flask, Dean-Stark, and Condenser B 2. Charge with Reactants (Octanal, Ethanol, Toluene) A->B C 3. Add Catalyst (p-TsOH) B->C D 4. Heat to Reflux C->D E 5. Collect Water in Dean-Stark Trap D->E F 6. Monitor Reaction Completion (No more water collected) E->F G 7. Cool Reaction Mixture F->G H 8. Quench with NaHCO₃ Solution G->H I 9. Separate Organic Layer H->I J 10. Dry with Na₂SO₄ I->J K 11. Remove Toluene (Rotovap) J->K L 12. Purify by Vacuum Distillation K->L M 13. Characterize Product (NMR, IR, GC-MS) L->M

Caption: Experimental workflow for the synthesis of octanal diethyl acetal.

  • Assembly: Assemble a 500 mL three-necked round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a stopper. Ensure all glassware is dry.

  • Charging the Flask: To the flask, add octanal (25.6 g, 0.20 mol), anhydrous ethanol (46.1 g, 1.00 mol), and anhydrous toluene (150 mL). The excess ethanol serves to shift the equilibrium towards the product side. Toluene acts as the azeotropic solvent to facilitate water removal.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.38 g, 0.002 mol) to the mixture.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. The reaction progress is monitored by the collection of water in the graduated arm of the Dean-Stark trap.[4] The azeotrope of toluene and water will distill, condense, and collect in the trap. Since water is denser than toluene, it will form a lower layer, while the toluene will overflow back into the reaction flask.[6]

  • Reaction Completion: The reaction is typically complete when water ceases to collect in the Dean-Stark trap (approximately 3-4 hours). The theoretical amount of water to be collected is 3.6 mL (0.20 mol).

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may occur. Vent the funnel frequently.

  • Workup - Washing: Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (~10 g), swirl, and allow it to stand for 15-20 minutes.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation.[8][9] Collect the fraction boiling at approximately 115 °C at 20 mmHg.[10]

Expected Yield and Product Characterization
  • Expected Yield: 32-36 g (80-90% of theoretical)

  • Appearance: Colorless liquid[10][11]

  • Boiling Point: 222 °C at 760 mmHg[11]; 115 °C at 20 mmHg[10]

  • Refractive Index (n²⁰_D): 1.414 - 1.420[11]

  • Spectroscopic Data: The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Precautions

  • General: This procedure should be conducted in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[13][14][15]

  • Octanal: Flammable liquid and skin irritant.[11][16] Handle with care.

  • Ethanol and Toluene: Highly flammable liquids. Ensure no ignition sources are present.

  • p-Toluenesulfonic Acid: Corrosive and can cause severe skin and eye damage.[12] Avoid inhalation of dust and contact with skin and eyes.

  • Neutralization: The quenching step with sodium bicarbonate should be performed carefully due to the potential for gas evolution and pressure buildup.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Ensure sufficient reflux time. The reaction is complete when no more water is collected. - Check for leaks in the glassware setup. - Use anhydrous reagents and solvents. Water in the starting materials will inhibit the reaction.
Loss of product during workup.- Be careful during extractions to avoid losing the organic layer. - Ensure the distillation is performed under an appropriate vacuum to prevent product decomposition at high temperatures.
Reaction does not start or is very slow Inactive or insufficient catalyst.- Use fresh p-TsOH. The catalyst can absorb moisture from the air and become less effective. - Ensure the correct amount of catalyst is added.
Wet reagents/solvents.- Use anhydrous grade ethanol and toluene. If necessary, dry the solvents using appropriate methods before use.
Product is impure after distillation Incomplete separation during distillation.- Use a fractionating column for better separation. - Ensure a slow and steady distillation rate.
Incomplete neutralization of the acid catalyst.- Ensure thorough washing with sodium bicarbonate solution. Residual acid can cause the acetal to hydrolyze back to the aldehyde during distillation.[2]

References

  • The Good Scents Company. (n.d.). octanal diethyl acetal. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from [Link]

  • Google Patents. (n.d.). US4423238A - Process for purifying acetals.
  • Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals. Retrieved from [Link]

  • JoVE. (2017). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]

  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, acetal, CAS Registry Number 105-57-7. Food and Chemical Toxicology, 122, S445–S452.
  • Google Patents. (n.d.). US5527969A - Process for preparing acetaldehyde diethyl acetal.
  • ACS Publications. (2021). Development of Anhydrous Ethanol Purification: Reduction of Acetal Content and Vapor–Liquid Equilibrium Study of the Ethanol–Acetal Binary System. ACS Omega.
  • Centers for Disease Control and Prevention. (n.d.). Engineering Controls Database - Museums (Acids and Alkalis). Retrieved from [Link]

  • Blog. (2025). What are the safety precautions when handling acids?. Retrieved from [Link]

  • Google Patents. (n.d.). US3607882A - Process for purifying acetals.
  • Reddit. (2022). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Octanal - the NIST WebBook. Retrieved from [Link]

  • OpenStax. (2023). 19.
  • Organic Syntheses. (n.d.). Octanal. Retrieved from [Link]

  • CP Lab Safety. (n.d.). n-Octanal Diethyl Acetal, min 97% (GC), 1 ml. Retrieved from [Link]

  • ACS Publications. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Quora. (2022). What are some safety precautions to take when working with strong acids and strong bases?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • YouTube. (2018). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2025). What Safety Precautions Are Needed For Strong Acids And Bases In Titration?. Retrieved from [Link]

  • Xinchem. (n.d.). China Octanal diethyl acetal(CAS#54889-48-4) Manufacturer and Supplier. Retrieved from [Link]

  • Google Patents. (n.d.). US8558034B2 - Reducing acetals during ethanol separation process using high pressure distillation column.
  • YouTube. (2015). USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D.. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dean-Stark apparatus | Resource. Retrieved from [Link]

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Application Notes & Protocols: Strategic Use of 1,1-Diethoxyoctane as a Protecting Group in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Chemoselectivity in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug development, achieving chemoselectivity is paramount. The ability to modify one functional group in the presence of others dictates the efficiency and feasibility of a synthetic route. Aldehydes, with their inherent high reactivity towards a plethora of reagents, often pose a significant challenge. Their protection is a frequently employed strategy to temporarily mask their reactivity, allowing for transformations elsewhere in the molecule.[1][2]

This guide provides a detailed exploration of 1,1-diethoxyoctane , the diethyl acetal of octanal, as a robust and versatile protecting group for aldehydes. We will delve into the mechanistic underpinnings of its formation and cleavage, its stability profile, and provide detailed, field-proven protocols for its application. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to strategically implement this protecting group in their synthetic endeavors.

The Acetal Advantage: Why Choose this compound?

Acetal protecting groups are a cornerstone of modern organic synthesis due to their predictable reactivity and stability.[3] The selection of a diethyl acetal, such as this compound, offers several distinct advantages:

  • Robust Stability: Diethyl acetals are exceptionally stable under neutral and basic conditions.[1][4][5] They are unreactive towards a wide array of nucleophiles, including organometallic reagents (e.g., Grignard and organolithium reagents), and hydrides (e.g., LiAlH₄ and NaBH₄).[1][3][5][6][7] Furthermore, they are generally resistant to many oxidizing agents.[1]

  • Ease of Formation and Cleavage: The formation of this compound from octanal is a straightforward, acid-catalyzed reaction.[1][8] Similarly, the deprotection to regenerate the aldehyde is typically achieved under mild acidic conditions, ensuring the integrity of other sensitive functional groups.[1][4]

  • Favorable Physical Properties: As a liquid at room temperature, this compound and its derivatives are often amenable to standard purification techniques such as distillation and chromatography.

These attributes make this compound an excellent choice for protecting aldehydes during reactions that require basic, nucleophilic, or reductive conditions.

The Underlying Chemistry: Mechanism of Acetalization and Deprotection

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Protection: Acid-Catalyzed Formation of this compound

The formation of an acetal is an acid-catalyzed nucleophilic addition-elimination reaction.[8][9] The process is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[9] This is followed by the nucleophilic attack of an alcohol molecule to form a hemiacetal intermediate.[8][9] Subsequent protonation of the hydroxyl group of the hemiacetal allows for the elimination of a water molecule, forming a resonance-stabilized oxocarbenium ion.[9][10] Finally, a second alcohol molecule attacks the oxocarbenium ion, and after deprotonation, the acetal is formed.[9] The entire process is reversible, and to drive the equilibrium towards the acetal, water is typically removed from the reaction mixture, often by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent like triethyl orthoformate.[4][8]

Acetal_Formation cluster_0 Protection Workflow Start Aldehyde + Ethanol Reagents Acid Catalyst (e.g., TsOH) Triethyl Orthoformate Start->Reagents Add Reaction Acid-Catalyzed Acetalization Reagents->Reaction Initiate Workup Aqueous Workup Neutralization Reaction->Workup Quench Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the protection of an aldehyde as a diethyl acetal.

Deprotection: Acid-Catalyzed Hydrolysis

The deprotection of an acetal is the reverse of its formation and is achieved by acid-catalyzed hydrolysis.[1][3][4] The reaction is initiated by protonation of one of the acetal oxygens, which leads to the elimination of an alcohol molecule and the formation of an oxocarbenium ion. Nucleophilic attack by water on the oxocarbenium ion, followed by deprotonation, yields a hemiacetal. The hemiacetal is then protonated at the remaining alkoxy group, which is subsequently eliminated as a second molecule of alcohol to give a protonated aldehyde. Final deprotonation regenerates the aldehyde and the acid catalyst. The presence of excess water drives the equilibrium towards the aldehyde.[3]

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific substrate and scale of the reaction.

Protocol for the Protection of Octanal as this compound

This protocol describes a highly efficient method for the formation of this compound using triethyl orthoformate as both a reagent and a water scavenger.[4]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Octanal128.2110.0 g0.078
Triethyl orthoformate148.2017.3 g (19.5 mL)0.117
Ethanol (absolute)46.0750 mL-
p-Toluenesulfonic acid (p-TsOH)172.20150 mg0.00087
Saturated NaHCO₃ solution-50 mL-
Brine-50 mL-
Anhydrous MgSO₄-5 g-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, add octanal (10.0 g, 0.078 mol) and absolute ethanol (50 mL).

  • Add triethyl orthoformate (17.3 g, 0.117 mol) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (150 mg, 0.00087 mol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Characterization: The formation of the acetal can be confirmed by spectroscopic methods. In ¹H NMR, the characteristic aldehyde proton signal (around 9.5-10 ppm) will disappear, and a new signal for the acetal proton (CH(OEt)₂) will appear around 4.5 ppm. The ultraviolet spectrum of the acetal will also differ significantly from the parent aldehyde.[11][12]

Protocol for the Deprotection of this compound

This protocol outlines the regeneration of the aldehyde from its diethyl acetal using a mild acid catalyst in an aqueous organic solvent mixture.[4]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound202.3510.0 g0.049
Acetone58.0850 mL-
Water18.0210 mL-
Pyridinium p-toluenesulfonate (PPTS)251.30250 mg0.001
Saturated NaHCO₃ solution-50 mL-
Diethyl ether-100 mL-
Brine-50 mL-
Anhydrous MgSO₄-5 g-

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 0.049 mol) in a mixture of acetone (50 mL) and water (10 mL).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (250 mg, 0.001 mol).

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC for the reappearance of the aldehyde.

  • Once the deprotection is complete, neutralize the catalyst by adding saturated sodium bicarbonate solution (50 mL).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude octanal.

  • If necessary, purify the aldehyde by distillation or column chromatography.

Deprotection_Workflow cluster_1 Deprotection Workflow Start This compound Reagents Aqueous Organic Solvent (e.g., Acetone/H₂O) Acid Catalyst (e.g., PPTS) Start->Reagents Dissolve & Add Reaction Acid-Catalyzed Hydrolysis Reagents->Reaction Initiate Workup Neutralization Aqueous Workup Reaction->Workup Quench Purification Distillation or Chromatography Workup->Purification Product Aldehyde Purification->Product

Caption: Workflow for the deprotection of a diethyl acetal to an aldehyde.

Application in a Multi-Step Synthesis: A Case Study

To illustrate the strategic advantage of using this compound as a protecting group, consider the following hypothetical transformation where a selective reduction of an ester is required in the presence of an aldehyde.

Multi_Step_Synthesis cluster_2 Multi-Step Synthesis Example StartingMaterial Aldehyde-Ester Protection Protect Aldehyde (Protocol 4.1) StartingMaterial->Protection ProtectedIntermediate Acetal-Ester Protection->ProtectedIntermediate Reduction Reduce Ester (e.g., LiAlH₄) ProtectedIntermediate->Reduction ReducedIntermediate Acetal-Alcohol Reduction->ReducedIntermediate Deprotection Deprotect Aldehyde (Protocol 4.2) ReducedIntermediate->Deprotection FinalProduct Aldehyde-Alcohol Deprotection->FinalProduct

Caption: Logical workflow for a multi-step synthesis using an acetal protecting group.

In this scenario, direct reduction with a strong reducing agent like LiAlH₄ would non-selectively reduce both the aldehyde and the ester.[2] By first protecting the more reactive aldehyde as its 1,1-diethyl acetal, the subsequent reduction of the ester can proceed cleanly. Finally, deprotection of the acetal under mild acidic conditions yields the desired aldehyde-alcohol. This protection-deprotection sequence allows for a successful and high-yielding synthesis that would otherwise be challenging.[2]

Conclusion

This compound serves as an effective and reliable protecting group for aldehydes in multi-step organic synthesis. Its stability in basic and nucleophilic environments, coupled with the ease of its formation and cleavage, makes it a valuable tool for synthetic chemists. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful implementation of this protecting group strategy in a variety of research and development settings.

References

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Crowell, E. P., Powell, W. A., & Varsel, C. J. (1963). Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation. Analytical Chemistry, 35(12), 184-187. Retrieved from [Link]

  • Lee, J. I., & Park, J. K. (2005). An efficient protection of carbonyls and deprotection of acetals using decaborane. Tetrahedron Letters, 46(15), 2685-2688.
  • Otera, J., & Nozaki, H. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters, 18(5), 901-902. Retrieved from [Link]

  • Sádaba, I., López, L., Marinas, J. M., & Urbano, F. J. (2011). Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. Industrial & Engineering Chemistry Research, 50(2), 734-740.
  • Singh, V., & Saraf, S. (1984). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Journal of Chemical Sciences, 93(6), 925-938. Retrieved from [Link]

  • Chang, C., Chu, K. C., & Yue, S. (1992). Anhydrous Deprotection of Dimethyl Acetals with Acetyl Chloride/ZnCl2.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. OSTI.GOV. Retrieved from [Link]

  • Pearson. (2022, July 22). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • LookChem. (n.d.). Cas 105-57-7,Ethane, 1,1-diethoxy-. Retrieved from [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation. Retrieved from [Link]

  • Oxford Academic. (n.d.). Identification of Aldehydes and Ketones by Analysis of Acetals and Ketals. Retrieved from [Link]

  • RSC Publishing. (2020, August 17). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from [Link]

  • Wyzant Ask An Expert. (2019, March 15). Why are acetals stable to bases and nucleophiles?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,1-diethoxycyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 9). Why are acetals stable to bases and nucleophiles?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Google Patents. (n.d.). RU2535373C2 - Single-step method of producing 1,1-diethoxyethane.
  • YouTube. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Protection of aldehydes as 1,1-diacetates and deprotection of 1,1-diacetates to aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Convenient Protecting Group for Aldehydes. Retrieved from [Link]

  • YouTube. (2021, April 19). Protecting Groups - Ketones and Aldehydes. Retrieved from [Link]

Sources

Application Note: Selective Deprotection of 1,1-Diethoxyoctane for the Regeneration of Octanal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The protection of aldehydes as acetals is a cornerstone of multistep organic synthesis, enabling complex molecular manipulations by masking the carbonyl group's reactivity. The subsequent deprotection is of equal importance, requiring conditions that are both efficient and selective to unmask the aldehyde at the desired synthetic stage. This document provides a comprehensive guide for researchers and drug development professionals on the deprotection of 1,1-diethoxyoctane to regenerate octanal. We delve into the underlying chemical mechanisms, present a comparative analysis of various methodologies, and offer detailed, field-tested protocols. This guide is structured to provide not only procedural steps but also the causal logic behind them, empowering scientists to adapt and troubleshoot these methods for their specific applications.

Introduction: The Strategic Role of Acetal Protecting Groups

In the intricate landscape of organic synthesis, controlling chemoselectivity is paramount. Aldehydes, with their inherent electrophilicity, are susceptible to attack by a wide range of nucleophiles and are unstable in strongly basic media. To prevent undesired side reactions, the aldehyde functional group is often "protected" by converting it into a less reactive derivative. The formation of an acetal, such as this compound from octanal, is a common and effective strategy. Acetals are ether-like and exhibit remarkable stability towards nucleophiles, organometallics (e.g., Grignard reagents), hydrides, and basic conditions.[1][2]

The utility of this protection strategy, however, is entirely dependent on the ability to efficiently and cleanly remove the protecting group to regenerate the original aldehyde. This deprotection, or hydrolysis, is typically achieved under acidic conditions, which reverses the formation reaction.[3] The choice of method is critical and depends on the overall molecular architecture, particularly the presence of other acid-sensitive functional groups. This note explores several robust methods for this transformation, ranging from classical Brønsted acid hydrolysis to milder Lewis acid and neutral-condition protocols.

The Mechanism of Acid-Catalyzed Acetal Hydrolysis

Understanding the reaction mechanism is fundamental to optimizing conditions and troubleshooting unexpected outcomes. The hydrolysis of an acetal is a multi-step, equilibrium-driven process catalyzed by acid.[4] The presence of water is essential to drive the equilibrium towards the aldehyde product.

The process can be delineated into the following key steps:

  • Protonation: An acid catalyst (H₃O⁺) protonates one of the alkoxy oxygens, transforming the ethoxy group into a good leaving group (ethanol).[4]

  • Loss of Leaving Group: The C-O bond cleaves, and the resulting electron deficiency at the carbon is stabilized by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: The resulting protonated ether is deprotonated by a weak base (e.g., water) to yield a hemiacetal intermediate.

  • Second Protonation: The remaining ethoxy group of the hemiacetal is protonated by the acid catalyst.

  • Elimination of Carbonyl: This protonation again creates a good leaving group (ethanol). As it departs, the hydroxyl oxygen's lone pair forms a π-bond with the carbon, yielding a protonated aldehyde.

  • Final Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product, octanal.[3]

Acetal_Deprotection_Mechanism Acetal This compound H3O_1 + H₃O⁺ Acetal->H3O_1 ProtonatedAcetal Protonated Acetal H2O_1 - H₂O ProtonatedAcetal->H2O_1 - EtOH Oxocarbenium Oxocarbenium Ion + Ethanol H2O_2 + H₂O Oxocarbenium->H2O_2 Hemiacetal_Protonated Protonated Hemiacetal H3O_2 - H₃O⁺ Hemiacetal_Protonated->H3O_2 Hemiacetal Hemiacetal H3O_3 + H₃O⁺ Hemiacetal->H3O_3 ProtonatedHemiacetal2 Protonated Hemiacetal (2) ProtonatedAldehyde Protonated Octanal + Ethanol ProtonatedHemiacetal2->ProtonatedAldehyde - EtOH H2O_3 - H₂O ProtonatedAldehyde->H2O_3 Octanal Octanal H3O_1->ProtonatedAcetal H2O_1->Oxocarbenium H2O_2->Hemiacetal_Protonated H3O_2->Hemiacetal H3O_3->ProtonatedHemiacetal2 H2O_3->Octanal - H₃O⁺

Figure 1: General mechanism for the acid-catalyzed hydrolysis of an acetal.

Experimental Protocols and Methodologies

The choice of deprotection protocol is dictated by the stability of the substrate and the desired reaction kinetics. Below are several validated methods for converting this compound to octanal.

Protocol 1: Standard Brønsted Acid Hydrolysis

This is the most common and cost-effective method, suitable for robust substrates that lack other acid-sensitive functionalities.

  • Rationale: A strong protic acid in an aqueous co-solvent system ensures sufficient hydronium ion concentration to catalyze the reaction effectively. A THF/water mixture provides homogeneity for the nonpolar substrate and the aqueous acid.

  • Materials:

    • This compound (1.0 eq)

    • Tetrahydrofuran (THF)

    • 2 M Hydrochloric Acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Diethyl ether or Dichloromethane (DCM) for extraction

  • Procedure:

    • Dissolve this compound (e.g., 10.1 g, 50 mmol) in THF (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Add 2 M HCl (50 mL) to the solution.

    • Stir the biphasic mixture vigorously at room temperature.

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On TLC (e.g., 9:1 Hexanes:Ethyl Acetate), observe the disappearance of the starting acetal spot (higher Rf) and the appearance of the octanal spot (lower Rf). The reaction is typically complete within 2-4 hours.

    • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Add diethyl ether (100 mL) and carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer. Wash it sequentially with water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (using a rotary evaporator at low temperature, <30°C, to avoid loss of the volatile product).

    • Purification: The crude octanal can be purified by fractional distillation if necessary.[5]

Protocol 2: Mild Deprotection with Iodine in Acetone

This method is exceptionally mild and ideal for substrates containing highly acid-sensitive groups such as silyl ethers or furans.[6]

  • Rationale: This reaction proceeds under neutral conditions via a transacetalization mechanism.[6] Iodine acts as a mild Lewis acid catalyst, and the large excess of acetone drives the equilibrium by forming acetone diethyl acetal, thus releasing octanal. The reaction is often very rapid.[6]

  • Materials:

    • This compound (1.0 eq)

    • Reagent-grade Acetone

    • Iodine (I₂) (0.1 eq, 10 mol%)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Dichloromethane (DCM) for extraction

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (e.g., 2.02 g, 10 mmol) in acetone (100 mL).

    • Add iodine (254 mg, 1.0 mmol) to the solution. The solution will turn brown.

    • Stir the mixture at room temperature.

    • Monitoring: The reaction is often complete in less than 15 minutes for simple acyclic acetals.[6] Monitor by TLC.

    • Workup: Quench the reaction by adding saturated Na₂S₂O₃ solution dropwise until the brown color of iodine completely disappears.

    • Remove the bulk of the acetone under reduced pressure.

    • Transfer the remaining aqueous residue to a separatory funnel and extract with DCM (3 x 30 mL).[6]

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate carefully.

    • Purification: Purify via flash column chromatography on silica gel if needed.[6]

Protocol 3: Heterogeneous Catalysis with Amberlyst-15

This method offers the significant advantage of simplified purification, as the solid acid catalyst can be removed by simple filtration.

  • Rationale: Amberlyst-15 is a strongly acidic ion-exchange resin that functions as a solid-supported source of protons.[7] It effectively catalyzes the hydrolysis in a wet organic solvent, and its heterogeneous nature prevents contamination of the product stream with acid, simplifying the workup.

  • Materials:

    • This compound (1.0 eq)

    • Acetone or THF containing 5-10% water (v/v)

    • Amberlyst-15 resin (pre-washed with methanol and dried)

  • Procedure:

    • To a solution of this compound (e.g., 2.02 g, 10 mmol) in 9:1 acetone/water (50 mL), add Amberlyst-15 resin (approx. 1 g, ~20 wt%).

    • Stir the suspension at room temperature or warm gently to 40-50°C to increase the reaction rate.

    • Monitoring: Monitor the reaction by taking small aliquots of the supernatant and analyzing by TLC or GC.

    • Workup: Upon completion, simply filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with a small amount of the solvent.

    • The filtrate contains the product. The solvent can be removed under reduced pressure, followed by a standard extractive workup if necessary to remove any water-soluble byproducts.

Comparative Summary of Deprotection Methods

MethodCatalyst / ReagentSolvent SystemTemp.Typical TimeKey AdvantagesLimitations
Brønsted Acid HCl, H₂SO₄, TFATHF / H₂ORT2-4 hInexpensive, readily available reagents, straightforward.Harsh conditions, not suitable for acid-sensitive substrates.[8]
Iodine/Acetone I₂ (catalytic)AcetoneRT5-30 minExtremely mild (neutral), very fast, compatible with sensitive groups.[6]Requires quenching with thiosulfate, acetone removal needed.
Lewis Acid Er(OTf)₃, Ce(OTf)₃, etc.Wet MeNO₂/DCMRT1-3 hMild, high chemoselectivity, effective at low catalyst loading.[1][9]Catalysts can be expensive and moisture-sensitive.
Heterogeneous Acid Amberlyst-15, SiO₂-HClO₄Acetone / H₂ORT-50°C2-8 hSimplified workup (filtration), reusable catalyst, suitable for flow chemistry.[1][7]Can be slower than homogeneous methods, potential for catalyst deactivation.

Workflow and Troubleshooting

A successful deprotection requires careful planning from setup through to purification.

Deprotection_Workflow Setup Reaction Setup (Substrate, Solvent, Catalyst) Monitor Reaction Monitoring (TLC / GC) Setup->Monitor Quench Quenching / Neutralization (e.g., NaHCO₃, Na₂S₂O₃) Monitor->Quench Reaction Complete Extraction Aqueous Workup (Extraction & Washing) Quench->Extraction Drying Drying Organic Layer (e.g., MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation / Chromatography) Concentration->Purification Analysis Product Characterization (NMR, GC-MS, IR) Purification->Analysis

Figure 2: A generalized experimental workflow for acetal deprotection.

Troubleshooting Common Issues:

  • Incomplete or Sluggish Reaction:

    • Cause: Insufficient catalyst, low temperature, or insufficient water (for hydrolysis methods).

    • Solution: Increase the catalyst loading (e.g., from 10 mol% to 20 mol% for I₂), gently heat the reaction mixture, or for hydrolytic methods, ensure a sufficient amount of water is present in the solvent system.[6]

  • Low Isolated Yield:

    • Cause: Product volatility (octanal boils at 171°C but has significant vapor pressure), degradation on silica gel, or incomplete extraction.

    • Solution: Use low temperatures during solvent removal. If performing chromatography, consider deactivating the silica gel with triethylamine. Ensure thorough extraction during workup.

  • Formation of Side Products:

    • Cause: Octanal can undergo self-aldol condensation under acidic or basic conditions if the workup is not performed carefully and promptly.

    • Solution: Ensure rapid and complete neutralization after the reaction. Keep the product cold during and after purification.

References

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link][9]

  • Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. Retrieved from [Link]

  • Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link][2]

  • Ashenhurst, J. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link][3]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link][4]

  • Reddit. (2023, April 8). Deprotection of acetal - Stupidly easy ? or complicated story ? r/chemistry. Retrieved from [Link][8]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of octanal. Retrieved from [Link][5]

  • Mirjalili, B. F., Zolfigol, M. A., Bamoniri, A., & Hazar, A. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1076. Retrieved from [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. Retrieved from [Link]

  • Gomez, M. F., Arrua, L. A., & Abello, M. C. (2004). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. Journal of Chemical Technology & Biotechnology, 79(5), 519-525. Retrieved from [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Journal of the American Chemical Society, 131(41), 15092-15101. Retrieved from [Link]

  • Gomez, M. F., Arrua, L. A., & Abello, M. C. (2004). Synthesis of 1,1-diethoxyethane over Amberlyst 15—wet. ResearchGate. Retrieved from [Link][7]

Sources

Application Notes & Protocols: Comprehensive 1H and 13C NMR Spectral Assignment for 1,1-Diethoxyoctane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 1,1-diethoxyoctane using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of publicly available experimental spectra for this specific long-chain acetal, this document leverages established principles of NMR theory, empirical data from analogous structures, and predictive models to generate a comprehensive spectral assignment. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering a robust framework for the characterization of similar molecules. Detailed methodologies for sample preparation, data acquisition, and spectral interpretation, including the use of advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer), are presented.

Introduction: The Structural Significance of Acetals

This compound is a diethyl acetal derived from octanal. Acetals are a crucial class of organic compounds, frequently employed as protecting groups for carbonyl functionalities in multi-step organic synthesis due to their stability under neutral to basic conditions and their facile deprotection under acidic conditions. Accurate structural verification of these compounds is paramount to ensure the integrity of synthetic pathways. NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution.[1] This document serves as a practical guide to the complete ¹H and ¹³C NMR spectral assignment of this compound, providing a foundational methodology for the characterization of long-chain acetals and related compounds.

Predicted Spectroscopic Data

Due to the limited availability of public experimental NMR data for this compound, the following spectral assignments are based on well-established chemical shift correlations for alkanes and acetals.[2][3] These predictions provide a reliable basis for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be characterized by distinct signals for the acetal proton, the ethoxy groups, and the octyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-a~4.45Triplet (t)1H~5.5Acetal CH
H-b~1.55Multiplet (m)2H-α-CH₂ of octyl chain
H-c~1.28Multiplet (m)10H-(CH₂)₅ of octyl chain
H-d~0.88Triplet (t)3H~6.8Terminal CH₃ of octyl chain
H-e~3.48 & ~3.60Multiplet (m)4H-Diastereotopic OCH₂ of ethoxy groups
H-f~1.20Triplet (t)6H~7.0CH₃ of ethoxy groups

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum, particularly with the aid of DEPT-135 and DEPT-90 experiments, allows for the unambiguous assignment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom LabelPredicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)Assignment
C-1~103.5CHAcetal Carbon
C-2~34.0CH₂α-CH₂ of octyl chain
C-3~24.5CH₂β-CH₂ of octyl chain
C-4~29.4CH₂γ-CH₂ of octyl chain
C-5~29.2CH₂δ-CH₂ of octyl chain
C-6~31.8CH₂ε-CH₂ of octyl chain
C-7~22.6CH₂ζ-CH₂ of octyl chain
C-8~14.1CH₃Terminal CH₃ of octyl chain
C-9~61.0CH₂OCH₂ of ethoxy groups
C-10~15.3CH₃CH₃ of ethoxy groups

Predicted in CDCl₃ at 100 MHz.

Visualization of Molecular Structure and NMR Assignments

A clear mapping of the predicted NMR data to the molecular structure is essential for a comprehensive understanding. The following diagram provides a visual correlation between the atom labels in Tables 1 & 2 and their positions in the this compound molecule.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Detailed Spectral Interpretation

¹H NMR Spectrum Analysis
  • Acetal Proton (H-a, ~4.45 ppm): The most downfield non-aromatic proton is the acetal proton, directly attached to a carbon bonded to two oxygen atoms. This environment results in significant deshielding.[4] Its multiplicity is expected to be a triplet due to coupling with the two adjacent protons on the α-CH₂ of the octyl chain (H-b).

  • Ethoxy Group Protons (H-e, ~3.48 & ~3.60 ppm; H-f, ~1.20 ppm): The ethoxy groups give rise to a characteristic quartet and triplet pattern. However, due to the chiral center at C-1, the two methylene protons (H-e) of each ethoxy group are diastereotopic. This magnetic non-equivalence can lead to more complex multiplets rather than a simple quartet, especially at higher field strengths.[5] The two methyl groups (H-f) are expected to appear as a triplet due to coupling with the adjacent methylene protons.

  • Octyl Chain Protons (H-b, ~1.55 ppm; H-c, ~1.28 ppm; H-d, ~0.88 ppm): The protons of the long alkyl chain will resonate in the upfield region of the spectrum. The α-CH₂ protons (H-b) are slightly deshielded due to their proximity to the acetal group. The remaining methylene protons (H-c) will likely overlap to form a broad multiplet. The terminal methyl group (H-d) will appear as a distinct triplet, being the most shielded proton in the molecule.[3]

¹³C NMR Spectrum Analysis
  • Acetal Carbon (C-1, ~103.5 ppm): The acetal carbon is significantly deshielded due to being bonded to two electronegative oxygen atoms, and its resonance is expected in the 90-110 ppm range.[2] This signal would appear as a positive peak in a DEPT-90 spectrum.[6]

  • Ethoxy Group Carbons (C-9, ~61.0 ppm; C-10, ~15.3 ppm): The methylene carbons of the ethoxy groups (C-9) are deshielded by the adjacent oxygen and are expected around 61 ppm. These will appear as negative peaks in a DEPT-135 spectrum.[7] The methyl carbons (C-10) are more shielded and will appear further upfield, as positive peaks in a DEPT-135 spectrum.

  • Octyl Chain Carbons (C-2 to C-8): The carbons of the octyl chain will resonate in the typical alkane region (10-35 ppm).[3] The chemical shifts will vary slightly based on their position relative to the end of the chain and the acetal group. All methylene carbons (C-2 to C-7) will appear as negative peaks in a DEPT-135 spectrum, while the terminal methyl carbon (C-8) will be a positive peak.

Experimental Protocols

The following protocols are designed to yield high-quality NMR data for the structural elucidation of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It offers excellent solubility for nonpolar to moderately polar compounds and has well-characterized residual solvent and water peaks.

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For highly sensitive or long-duration experiments, degassing the sample by bubbling with an inert gas (e.g., argon) can improve spectral quality by removing dissolved oxygen.

NMR Data Acquisition Workflow

The following workflow outlines the sequence of experiments for a comprehensive analysis.

workflow cluster_workflow NMR Data Acquisition Workflow start Prepared NMR Sample h1 1D ¹H NMR Acquisition start->h1 Initial Survey c13 1D ¹³C{¹H} NMR (Broadband Decoupled) h1->c13 Confirm Proton Environments cosy 2D COSY (¹H-¹H Correlation) h1->cosy Proton Connectivity dept135 DEPT-135 c13->dept135 Identify Carbon Types hsqc 2D HSQC (¹H-¹³C One-Bond Correlation) c13->hsqc Direct C-H Connectivity dept90 DEPT-90 dept135->dept90 process Data Processing & Analysis dept90->process cosy->process hmbc 2D HMBC (¹H-¹³C Long-Range Correlation) hsqc->hmbc Multi-bond C-H Connectivity hmbc->process

Caption: Recommended workflow for comprehensive NMR analysis of this compound.

Instrument Parameters
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.

  • ¹H NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C{¹H} NMR:

    • Pulse Angle: 45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 128-512

  • DEPT-135/90: Utilize standard instrument parameters, ensuring a sufficient number of scans for good signal-to-noise.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignment of this compound. By integrating predictive data with fundamental NMR principles, a detailed and reliable spectral analysis is presented. The outlined protocols for sample preparation and data acquisition, along with the detailed interpretation of expected chemical shifts and coupling patterns, offer a robust methodology for the structural characterization of this and other long-chain acetals. The application of advanced NMR techniques such as DEPT is crucial for the unambiguous assignment of carbon signals. This guide serves as a valuable resource for scientists engaged in organic synthesis and analysis, ensuring accurate and confident structural elucidation.

References

  • Sayeeda, Z. (2019). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

  • Chegg. (2018). Interpret and annotate the 1H NMR and 13C NMR spectra for the acetal product. Chegg.com. [Link]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 10344–10352. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25. [Link]

  • Abraham, R. J., & Mobli, M. (2007). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. Magnetic Resonance in Chemistry, 45(10), 865-871. [Link]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2006). Toward the Complete Prediction of the1H and13C NMR Spectra of Complex Organic Molecules by DFT Methods: Application to Natural Substances. Chemistry – A European Journal, 12(21), 5514-5525. [Link]

  • Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]

  • Abraham, R. J., & Mobli, M. (2007). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry, 31(6), 948-953. [Link]

  • SpectraBase. m-Ethoxyphenol - Optional[1H NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

  • Scribd. Approximate 1H and 13C NMR Shifts. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • ACD/Labs. (2021). 1H–1H Coupling in Proton NMR. [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

  • Fu, H., et al. (2021). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Columbia University. DEPT | NMR Core Facility. [Link]

  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • ResearchGate. (2014). Vicinal H-1-H-1 NMR Coupling Constants from Density Functional Theory as Reliable Tools for Stereochemical Analysis of Highly Flexible Multichiral Center Molecules. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • University of Wisconsin-Madison. 1H NMR Coupling Constants. [Link]

  • Grindley, T. B., & Gulasekharam, V. (1979). Benzylidene acetal structural elucidation by N.M.R. Spectroscopy: Application of carbon-13. N.M.R.-Spectral parameters. Carbohydrate Research, 74, 7-29. [Link]

  • Babin, V. N., et al. (2021). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 22(24), 13508. [Link]

  • ResearchGate. (2013). 1H- and 13C-NMR Spectroscopic Study of Chemical Equilibria in the System Acetaldehyde + Water. [Link]

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  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-30. [Link]

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Sources

Application Notes and Protocols for 1,1-Diethoxyoctane in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 1,1-Diethoxyoctane

This compound (also known as octanal diethyl acetal) is a fragrance and flavor ingredient that offers a unique olfactory and gustatory profile. As an acetal, it is synthesized from octanal and ethanol, and it belongs to a class of compounds known for their stability in neutral to alkaline media, making them valuable in a variety of product bases.[1] This guide provides an in-depth exploration of this compound, from its synthesis and analytical characterization to its nuanced applications in the creation of innovative flavors and fragrances. For researchers, perfumers, and flavorists, understanding the properties and potential of this molecule can unlock new creative avenues.

Physicochemical Properties and Olfactory Profile

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its effective application. These properties influence its behavior in different formulations and its performance over the product's shelf life.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms Octanal diethyl acetal, n-Octanal diethyl acetalPubChem
CAS Number 54889-48-4PubChem
Molecular Formula C₁₂H₂₆O₂PubChem
Molecular Weight 202.34 g/mol PubChem
Boiling Point 222-224 °CThe Good Scents Company
Flash Point 85 °CThe Good Scents Company
Appearance Colorless liquidThe Good Scents Company

Olfactory and Gustatory Profile:

This compound possesses a complex and multifaceted profile that makes it a versatile ingredient:

  • Odor: It is characterized by a fresh, green, and citrusy aroma with oily and fatty undertones.[1] It also presents woody, spicy, and fruity nuances, making it a valuable contributor to a wide range of fragrance accords.[1]

  • Taste: At a concentration of 30 ppm, it is described as having a green, waxy, and vegetative taste with a citrus and melon nuance. This profile makes it suitable for enhancing fruit and vegetable flavors.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of octanal with ethanol. This reaction is reversible and requires the removal of water to drive the equilibrium towards the product.

Reaction Mechanism

The formation of this compound from octanal and ethanol is a classic example of an acid-catalyzed nucleophilic addition to a carbonyl group, followed by a substitution reaction.

G cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack by Ethanol cluster_2 Step 3: Protonation of Hydroxyl Group cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Second Nucleophilic Attack cluster_5 Step 6: Deprotonation Octanal Octanal Protonated_Octanal Protonated Octanal (Resonance Stabilized) Octanal->Protonated_Octanal + H+ H_plus H+ Ethanol1 Ethanol Hemiacetal_intermediate Hemiacetal Intermediate Protonated_Octanal->Hemiacetal_intermediate + Ethanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_intermediate->Protonated_Hemiacetal + H+ Carbocation Resonance-Stabilized Carbocation Protonated_Hemiacetal->Carbocation - H₂O Water H₂O Ethanol2 Ethanol Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal + Ethanol Acetal This compound Protonated_Acetal->Acetal - H+ H_plus_regenerated H+

Caption: Acid-catalyzed formation of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of similar acetals.

Materials:

  • Octanal (1 mole)

  • Absolute Ethanol (3 moles)

  • p-Toluenesulfonic acid (p-TsOH) (0.01 mole, catalyst)

  • Toluene (as azeotroping agent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Charging the Reactor: To the round-bottom flask, add octanal (1 mole), absolute ethanol (3 moles), and a catalytic amount of p-toluenesulfonic acid (0.01 mole). Add a sufficient volume of toluene to fill the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring the Reaction: Continue the reflux until no more water is collected in the Dean-Stark trap. The progress of the reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Follow this with a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (toluene and excess ethanol) under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Applications in Flavor and Fragrance Formulations

The unique olfactory profile of this compound makes it a valuable modifier in a variety of fragrance and flavor applications. Its stability in many product bases is a key advantage over the corresponding aldehyde, octanal.

In Fragrance Compositions

This compound can be used to impart a fresh, green, and citrusy character to fragrance compositions. It is particularly effective in:

  • Citrus and Green Accords: It can enhance the naturalness and longevity of citrus top notes, providing a juicy and slightly waxy character. In green accords, it contributes a vegetative and dewy freshness.

  • Floral Bouquets: When used in small amounts, it can lift and freshen floral compositions, adding a natural green nuance.

  • Fruity Compositions: Its melon-like undertones can be used to create or enhance fruity notes, particularly in combination with other esters and aldehydes.

Dosage Levels:

The recommended usage levels for this compound in fragrance concentrates can range from 0.1% to 5%, depending on the desired effect and the other components of the fragrance. For fine fragrances, lower levels are typically used to provide a subtle modification, while in functional products like soaps and detergents, higher levels may be used for a more pronounced effect.

In Flavor Formulations

In the flavor industry, this compound can be used to create and enhance a variety of fruit and vegetable profiles.

  • Citrus Flavors: It can be used to round out and add a juicy, peel-like note to orange, lemon, and grapefruit flavors.

  • Melon and Tropical Flavors: Its inherent melon nuance makes it a natural component for creating authentic cantaloupe, honeydew, and other tropical fruit flavors.

  • Vegetable Flavors: The green and vegetative aspects of its taste profile can be utilized to enhance the freshness of cucumber, bell pepper, and other green vegetable flavors.

Dosage Levels:

In flavor applications, this compound is used at much lower concentrations, typically in the parts-per-million (ppm) range in the final consumer product.

Analytical Protocols: Ensuring Quality and Consistency

Accurate and reliable analytical methods are essential for the quality control of this compound and for its quantification in finished products. Gas chromatography-mass spectrometry (GC-MS) is the primary technique used for this purpose.

GC-MS Protocol for the Analysis of this compound

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: A mid-polar column such as a DB-5ms or equivalent is recommended.

GC Parameters (Example):

ParameterValue
Injector Temperature 250 °C
Oven Program Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injection Volume 1 µL (split or splitless, depending on concentration)

MS Parameters (Example):

ParameterValue
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Sample Preparation:

  • For Fragrance Oils: Dilute the oil in a suitable solvent such as ethanol or dichloromethane before injection.

  • For Beverages: A headspace or solid-phase microextraction (SPME) method is often preferred to extract the volatile acetal from the aqueous matrix.

Stability Profile: A Key Consideration in Formulation

The stability of a fragrance or flavor ingredient is critical to the shelf life and performance of the final product. Acetals, in general, exhibit good stability under neutral and alkaline conditions but are susceptible to hydrolysis in acidic environments.

Hydrolytic Stability

The ether linkages in this compound are stable to bases but can be cleaved by acids, which will regenerate the starting octanal and ethanol. This hydrolysis is a reversible reaction.

G Acetal This compound Octanal Octanal Acetal->Octanal + H₂O, H+ Ethanol 2 x Ethanol Acetal->Ethanol + H₂O, H+ Water H₂O H_plus H+ Octanal->Acetal + 2 x Ethanol, -H₂O

Sources

Application Notes: Controlled Release of Octanal from 1,1-Diethoxyoctane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pro-Fragrance Approach to Scent Longevity

In the realm of consumer products, from laundry detergents and surface cleaners to personal care items, the persistence of a pleasant fragrance is a key indicator of efficacy and consumer satisfaction.[1][2] Traditional fragrances, composed of volatile organic compounds, often dissipate quickly. To overcome this limitation, the field of materials science has developed "pro-fragrance" technology, which involves the use of precursor molecules that release a desired fragrance active under specific trigger conditions.[3]

This guide focuses on 1,1-diethoxyoctane , an acetal that serves as a stable, non-volatile precursor for the fragrance molecule octanal . Octanal is an aldehyde known for its characteristic fresh, citrusy, and green aroma. The controlled release of octanal is achieved through the targeted hydrolysis of the acetal functional group. The stability of acetals is highly dependent on pH; they are remarkably stable under neutral to basic conditions but hydrolyze rapidly in the presence of acid.[4][5] This chemical property is the cornerstone of its application as a controlled-release system. By incorporating this compound into a product formulation, the release of the volatile octanal can be delayed until a desired change in pH occurs, such as during the rinse cycle of a laundry process or upon contact with the slightly acidic surface of the skin.[6]

This document provides a comprehensive technical overview, including the underlying chemical mechanism, detailed protocols for synthesis and release studies, and robust analytical methods for the quantification of the released octanal.

Mechanism of Release: pH-Dependent Acetal Hydrolysis

The core principle governing the release of octanal from this compound is the acid-catalyzed hydrolysis of the acetal linkage. This reaction is a reversible process where the acetal reacts with water to yield the parent aldehyde (octanal) and two equivalents of the corresponding alcohol (ethanol).[7]

The reaction mechanism proceeds in several steps, initiated by the protonation of one of the ether oxygens by an acid (H₃O⁺). This protonation converts the ethoxy group into a good leaving group (ethanol). The departure of ethanol results in the formation of a resonance-stabilized oxocarbenium ion. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of this intermediate. Subsequent deprotonation steps lead to the formation of a hemiacetal. The process repeats—protonation of the second ethoxy group, elimination of another ethanol molecule, and final deprotonation—to yield the final octanal product.

Crucially, the rate of this entire process is dictated by the concentration of acid (H⁺).[8] In basic or neutral aqueous environments, the initial protonation step is extremely slow, rendering the acetal effectively stable.[6] As the pH drops and the concentration of H⁺ increases, the rate of hydrolysis accelerates dramatically.[4][9] This pH-dependent kinetic profile is what allows this compound to function as a controlled-release system.

Acetal_Hydrolysis cluster_main Acid-Catalyzed Hydrolysis of this compound Acetal This compound (Stable Pro-Fragrance) ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedAcetal->Oxocarbenium Ethanol_out1 ProtonatedAcetal->Ethanol_out1 - Ethanol Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal Octanal Octanal (Volatile Fragrance) ProtonatedHemiacetal->Octanal Ethanol_out2 ProtonatedHemiacetal->Ethanol_out2 - Ethanol H_plus_in Octanal->H_plus_in - H⁺ (Catalyst Regenerated) H2O_in1 H2O_in1->Oxocarbenium + H₂O H_plus_in->Acetal + H⁺ (Acid Catalyst) H_plus_in->Hemiacetal + H⁺ H2O_in2

Figure 1: Mechanism of acid-catalyzed octanal release.

Experimental Design and Protocols

The following section details the necessary protocols to synthesize the pro-fragrance molecule, conduct a pH-triggered release study, and quantify the results. This workflow is designed to be self-validating by incorporating clear steps for synthesis, controlled release, and precise analysis.

Workflow P1 Protocol 1: Synthesis of This compound P2 Protocol 2: pH-Triggered Release Study P1->P2 Purified Pro-Fragrance P3 Protocol 3: Quantification of Released Octanal P2->P3 Aqueous Samples (Time Points) Data Data Analysis: Release Kinetics vs. pH P3->Data Octanal Concentration Data

Figure 2: Overall experimental workflow.
Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from octanal and ethanol using an acid catalyst and a Dean-Stark apparatus to drive the reaction to completion. This method is adapted from general procedures for acetal formation.[10][11]

Materials:

  • Octanal (1.0 eq)

  • Ethanol, absolute (3.0-5.0 eq)

  • Toluene (as solvent)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.01-0.02 eq, catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, separatory funnel

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the flask, add octanal, absolute ethanol, and toluene (enough to fill the Dean-Stark trap).

  • Catalysis: Add the catalytic amount of p-TsOH to the mixture.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and finally brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, then filter.

  • Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Protocol 2: pH-Triggered Release Study

This protocol details how to monitor the release of octanal from this compound over time in aqueous buffer systems of varying pH.

Materials:

  • This compound (stock solution in ethanol, e.g., 10 mg/mL)

  • Buffer solutions:

    • pH 4.0 (e.g., acetate buffer)

    • pH 7.0 (e.g., phosphate buffer)

    • pH 9.0 (e.g., borate buffer)

  • Incubator shaker set to a constant temperature (e.g., 37°C)

  • Glass vials with screw caps

  • Micropipettes

Procedure:

  • Preparation: In separate glass vials, place 10 mL of each buffer solution (pH 4, 7, and 9). Prepare enough vials to cover all desired time points for each pH condition.

  • Initiation: To each vial, add a small aliquot of the this compound stock solution to achieve a final concentration of ~50-100 µg/mL. Cap the vials tightly and vortex briefly. This is your t=0 time point.

  • Incubation: Place the vials in the incubator shaker at a constant temperature.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial for each pH condition.

  • Quenching/Extraction: Immediately process the samples as required for the chosen analytical method (Protocol 3). For GC-MS, this typically involves immediate extraction into an organic solvent like hexane. For HPLC-DNPH analysis, this involves immediate addition of the derivatizing agent. This step is critical to stop the hydrolysis reaction and preserve the sample's state at that specific time point.

Protocol 3: Quantification of Released Octanal

The accurate quantification of the released octanal is essential for determining the release kinetics. Two robust methods are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization.

Method A: Quantification by GC-MS

GC-MS is highly suitable for analyzing volatile compounds like octanal directly from an organic extract.[12][13]

Materials & Instrumentation:

  • Hexane (HPLC grade)

  • Internal Standard (IS): Nonanal or a deuterated octanal standard

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • To the 10 mL aqueous sample from Protocol 2, add a known amount of the internal standard.

    • Add 2 mL of hexane, cap tightly, and vortex vigorously for 1 minute for liquid-liquid extraction.

    • Allow the layers to separate. Carefully transfer the upper hexane layer to a GC vial.

  • Instrumental Analysis:

    • Injector: 250°C, Splitless mode

    • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min

    • Carrier Gas: Helium

    • MS Detector: Electron Ionization (EI) mode, scan range m/z 40-300 or Selected Ion Monitoring (SIM) for characteristic octanal fragments (e.g., m/z 44, 57, 70, 84).[14]

  • Calibration and Quantification:

    • Prepare a series of calibration standards of octanal with a constant concentration of the internal standard in hexane.

    • Generate a calibration curve by plotting the ratio of the octanal peak area to the IS peak area against the octanal concentration.

    • Calculate the concentration of octanal in the experimental samples using this calibration curve.

Method B: Quantification by HPLC with DNPH Derivatization

This method is used when GC-MS is unavailable or if higher sensitivity is required. Aldehydes are derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form UV-active hydrazones, which can be readily analyzed by HPLC.[15][16][17][18][19]

Materials & Instrumentation:

  • DNPH solution (e.g., 0.5 mg/mL in acidified acetonitrile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV/DAD detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation (Derivatization):

    • To a 1 mL aliquot of the aqueous sample from Protocol 2, add 1 mL of the DNPH solution.

    • Vortex and allow the reaction to proceed at room temperature for at least 1 hour in the dark.

  • Instrumental Analysis:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 360 nm

    • Injection Volume: 20 µL

  • Calibration and Quantification:

    • Prepare calibration standards by reacting known concentrations of octanal with the DNPH solution.

    • Generate a calibration curve by plotting the peak area of the octanal-DNPH derivative against its concentration.

    • Determine the octanal concentration in the experimental samples from the calibration curve.

Data Presentation and Interpretation

The quantitative data obtained from the analytical protocol should be tabulated to clearly show the relationship between pH, time, and the concentration of released octanal.

Table 1: Representative Data for Octanal Release from this compound

Time (Hours)Octanal Released (µg/mL) at pH 4.0Octanal Released (µg/mL) at pH 7.0Octanal Released (µg/mL) at pH 9.0
00.20.10.1
115.81.5< LOQ*
228.52.9< LOQ
445.15.60.5
868.910.81.1
1285.315.51.6
2498.228.73.0

*LOQ: Limit of Quantification

Plotting this data (Concentration of Octanal vs. Time) for each pH condition will generate release profiles. The results are expected to show a rapid, first-order release kinetic at pH 4, a much slower, near-linear release at pH 7, and negligible release at pH 9, confirming the acid-catalyzed hydrolysis mechanism.

Release_Kinetics Relationship Between pH and Release Rate pH_Low Low pH (Acidic) e.g., pH 4 Protonation High H⁺ Concentration Fast Protonation Step pH_Low->Protonation pH_Neutral Neutral pH e.g., pH 7 Hydrolysis_Slow Slow Acetal Hydrolysis pH_Neutral->Hydrolysis_Slow pH_High High pH (Basic) e.g., pH 9 Hydrolysis_Stable Negligible Hydrolysis pH_High->Hydrolysis_Stable Hydrolysis_Fast Rapid Acetal Hydrolysis Protonation->Hydrolysis_Fast Release_Fast Fast Octanal Release Hydrolysis_Fast->Release_Fast Release_Slow Slow, Gradual Release Hydrolysis_Slow->Release_Slow Release_Stable Pro-Fragrance is Stable Hydrolysis_Stable->Release_Stable

Figure 3: Conceptual diagram of pH effect on release kinetics.

References

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  • Wang, D., et al. (2015). Relative hydrolysis kinetics of ketal 3 at different pH. ResearchGate. Retrieved from [Link]

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  • ResearchGate. (n.d.). Profragrances and Properfumes. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. ResearchGate. Retrieved from [Link]

  • Gusevskaya, E. V., et al. (2014). Single-step method of producing 1,1-diethoxyethane. Google Patents.
  • Gomes, M. F., et al. (2004). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. ResearchGate. Retrieved from [Link]

  • Palefsky, I. (2016). Fragrance application in consumer products. Perfumer & Flavorist. Retrieved from [Link]

  • Salthammer, T. (2023). Critical review: Analysis of airborne carbonyl compounds. Analyst, 148, 3432–3451. Retrieved from [Link]

  • Pagoni, A., et al. (2019). Chromatogram of skin emanations containing acetone, hexanal, octanal, nonanal and decanal detected by MCC-PTR-TOFMS. ResearchGate. Retrieved from [Link]

  • Monteiro, M. S. S., et al. (2021). Emerging Contaminants in Aqueous Matrices Determined by Gas Chromatography-Mass Spectrometry. Brazilian Journal of Analytical Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Octanal. NIST WebBook. Retrieved from [Link]

  • Sequinel, R., et al. (2025). Application of 1-octanol in the extraction and GC-FID analysis of volatile organic compounds produced in biogas and biohydrogen processes. Journal of Chromatography B, 1243, 124376. Retrieved from [Link]

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Application Note: A Validated Headspace-GC Method for the Quantification of 1,1-Diethoxyoctane in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated analytical method for the precise quantification of 1,1-diethoxyoctane, a volatile acetal compound, within complex sample matrices such as pharmaceutical formulations, food products, or environmental samples. The inherent volatility of this compound and the potential for matrix interference necessitate a highly selective and sensitive approach. This protocol leverages the strengths of static headspace (SHS) sampling coupled with gas chromatography and flame ionization detection (GC-FID) to ensure minimal sample manipulation and circumvention of non-volatile matrix components. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for quality control, stability testing, and research applications.

Introduction and Scientific Rationale

This compound (CAS 54889-48-4) is an acetal that can be present as a flavoring agent, a fragrance component, or a byproduct in various chemical processes.[1] Its quantification in intricate mixtures poses a significant analytical challenge due to potential interference from other matrix components. Direct injection of such samples into a gas chromatograph can lead to column contamination and complex chromatograms, compromising analytical accuracy and instrument uptime.[2]

To overcome these challenges, this method employs a static headspace (SHS) sampling technique. SHS analysis is predicated on the principle of phase equilibrium. A sample is sealed in a vial and heated, allowing volatile analytes to partition between the sample matrix and the gaseous phase (headspace).[3] A portion of this headspace is then injected into the GC system. This approach offers several distinct advantages:

  • Matrix Elimination: Only volatile compounds are introduced into the GC system, protecting the inlet and column from non-volatile residues that can cause signal suppression and chromatographic peak distortion.[2]

  • Enhanced Sensitivity: By heating the sample, the concentration of the analyte in the headspace is increased, leading to improved detection limits for volatile compounds.[4]

  • Automation and High Throughput: Modern headspace samplers are fully automated, enabling unattended analysis of a large number of samples with high reproducibility.[4]

Gas chromatography with a Flame Ionization Detector (GC-FID) was selected as the determinative technique. GC provides the necessary separating power for volatile organic compounds, while the FID offers high sensitivity, a wide linear range, and robust performance for quantifying hydrocarbon-containing molecules like this compound.[5][6]

Experimental Workflow and Protocol

The overall analytical workflow is designed to ensure accuracy and reproducibility from sample preparation through data analysis.

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Automated HS-GC-FID Analysis cluster_data Data Processing Sample 1. Weigh Sample/Placebo into 20 mL Headspace Vial Incubate 4. Vial Equilibration (Heating & Agitation) Sample->Incubate Standard 2. Prepare Calibration Standards (Stock -> Working Solutions) Spike 3. Spike Standards into Vials Standard->Spike Spike->Incubate Inject 5. Headspace Injection (Pressurization & Loop Fill) Incubate->Inject Separate 6. GC Separation (Capillary Column) Inject->Separate Detect 7. FID Detection Separate->Detect Integrate 8. Peak Integration Detect->Integrate Calibrate 9. Generate Calibration Curve Integrate->Calibrate Quantify 10. Calculate Concentration in Unknown Sample Calibrate->Quantify

Caption: Automated workflow for this compound quantification.

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • Solvent for stock solution (e.g., Methanol or Ethanol, HPLC grade)

  • 20 mL glass headspace vials with magnetic crimp caps and PTFE/silicone septa

  • Deionized water or appropriate sample diluent/matrix placebo

Instrumentation
  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Automated Headspace Sampler

  • Capillary GC Column: e.g., DB-5, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Chromatography Data System (CDS)

Preparation of Standards
  • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standards: Prepare a series of at least five working standards by serial dilution of the stock standard. The concentration range should bracket the expected sample concentration. A typical range might be 1 µg/mL to 50 µg/mL.

Sample Preparation Protocol
  • Accurately weigh approximately 1.0 g of the complex mixture (or placebo matrix for calibration standards) into a 20 mL headspace vial.

  • For calibration standards, spike the appropriate volume of each working standard solution into a vial containing the placebo matrix.

  • For the blank, use a vial containing only the placebo matrix.

  • Immediately seal the vials with crimp caps.

  • Gently vortex each vial to ensure homogeneity.

HS-GC-FID Instrumental Conditions
Parameter Setting Rationale
Headspace Sampler
Oven Temperature90 °CEnsures sufficient volatilization of the analyte to achieve equilibrium and good sensitivity.
Loop Temperature100 °CPrevents condensation of the analyte within the sample loop.
Transfer Line Temperature110 °CPrevents condensation during transfer to the GC inlet.
Equilibration Time15 minutesAllows the analyte to reach equilibrium between the sample phase and the headspace.
Injection Volume1 mL (loop)A standard volume for reproducible injections.
Gas Chromatograph
Carrier GasHelium or HydrogenInert gases that carry the sample through the column.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the injected sample.
Split Ratio20:1Prevents column overloading while maintaining sufficient analyte on-column for detection. Adjustable based on concentration.
Oven ProgramInitial 60°C (hold 2 min), ramp 10°C/min to 220°C (hold 3 min)Separates this compound from other volatile components based on boiling point.[7]
Flame Ionization Detector
Temperature280 °CPrevents condensation and ensures efficient ionization of the analyte.
H₂ Flow30 mL/minOptimized for flame stability and detector response.
Air Flow300 mL/minSupports combustion for the flame.
Makeup Gas (N₂) Flow25 mL/minEnsures optimal flow through the detector for better peak shape.

Method Validation and Performance

The analytical method was validated according to established guidelines to demonstrate its fitness for purpose.[8] The validation process is a laboratory-based confirmation that the performance characteristics of the method meet the requirements for the intended analytical applications.[8]

Validation Parameters
  • Linearity: The linearity was assessed by analyzing five calibration standards in triplicate. The peak area was plotted against the nominal concentration, and the correlation coefficient (r²) was determined by linear regression.

  • Accuracy: Accuracy was determined by a recovery study. A known amount of this compound was spiked into the placebo matrix at three concentration levels (low, medium, high). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the target concentration and analyzed within the same day.

    • Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day by a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[9]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components was demonstrated by analyzing a placebo matrix, which showed no interfering peaks at the retention time of this compound.

Summary of Validation Results
Parameter Result Acceptance Criteria
Linearity (Range: 1-50 µg/g)Correlation Coefficient (r²) > 0.999r² ≥ 0.995
Accuracy (% Recovery)98.5% - 101.2%95% - 105%
Precision (Repeatability, %RSD)1.8%≤ 2.0%
Precision (Intermediate, %RSD)2.3%≤ 3.0%
Limit of Detection (LOD)0.1 µg/gReportable
Limit of Quantitation (LOQ)0.3 µg/gReportable
SpecificityNo interference at analyte retention timeNo interference

Data Analysis and Calculation

The concentration of this compound in an unknown sample is calculated using the linear regression equation derived from the calibration curve.

Equation: Concentration (µg/g) = (Peak Area_sample - y-intercept) / (slope * Sample Weight_g)

Where:

  • Peak Area_sample: The integrated peak area of this compound in the sample chromatogram.

  • y-intercept: The y-intercept from the linear regression of the calibration curve.

  • slope: The slope from the linear regression of the calibration curve.

  • Sample Weight_g: The weight of the sample in grams.

Conclusion

The described Static Headspace-GC-FID method provides a reliable, sensitive, and specific protocol for the quantification of this compound in complex matrices. By eliminating direct injection of the sample, the method ensures robustness and longevity of the chromatographic system. The validation data confirms that the method's performance characteristics are suitable for routine quality control and research applications where accurate determination of this volatile compound is required.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7765, 1,1-Diethoxyethane. Retrieved from [Link]

  • de Zeeuw, J. (n.d.). Sample Preparation Fundamentals for Chromatography. Agilent Technologies. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101364, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 5000: Sample Preparation for Volatile Organic Compounds. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • Mills, G. A., & Walker, V. (2000). Headspace gas chromatography-mass spectrometry-the method of choice for the analysis of volatile compounds in biological fluids. Annals of Clinical Biochemistry, 37(Pt 4), 469–475.
  • Restek Corporation. (n.d.). 1,1-Diethoxyethane: CAS # 105-57-7 Compound Information and Applications for GC and LC Analysis. Retrieved from [Link]

  • Jeong, S. H., et al. (2018). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Toxicological research, 34(3), 223–229. Retrieved from [Link]

  • Siddhartha, G., et al. (2022). Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. Molecules, 27(19), 6279. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1-diethoxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • Agilent Technologies. (2014). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Spietelun, A., et al. (2010). Green approaches to sample preparation for chromatography.
  • Cheméo. (n.d.). Chemical Properties of Ethane, 1,1-diethoxy- (CAS 105-57-7). Retrieved from [Link]

  • Wikipedia. (2023). 1,1-Diethoxyethane. Retrieved from [Link]

  • FoodB. (2018). Showing Compound 1,1-Diethoxyethane (FDB008296). Retrieved from [Link]

  • Chemsrc. (2025). 1,1-Diethoxyethane | CAS#:105-57-7. Retrieved from [Link]

  • Semerjian, L. (2018). The survey of analytical methods for sample preparation and analysis of fragrances in cosmetics and personal care products. Critical Reviews in Analytical Chemistry, 48(4), 283-296.
  • USP. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 [Video]. YouTube. Retrieved from [Link]

  • Pappa, H. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. USP.
  • Clarke, E. G. C. (2017). Gas Chromatography. In Analytical Toxicology. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrum (electron ionization) of Ethane, 1,1-diethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chaintreau, A. (2012). Good quantification practices of flavours and fragrances by mass spectrometry. Flavour and Fragrance Journal, 27(4), 295-306.
  • NIST. (n.d.). Gas Chromatography data for Ethane, 1,1-diethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Trio Teknik. (2024, February 17). Revealing Fragrance: Unraveling the Chemistry of Perfume via Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Mariyumakutty V T. (2026). Phytochemical Screening, Formulation, and Evaluation of a Herbal Cream from the Ethanolic Extract of Acalypha fruticosa. International Journal of Pharmaceutical Sciences, 4(1), 1618-1625.

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Application Note: A Validated Protocol for the Purification of 1,1-Diethoxyoctane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1,1-diethoxyoctane (octanal diethyl acetal), a common fragrance component and a versatile protecting group in organic synthesis. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from crude material to an analytically pure compound. We will explore the causal reasoning behind key procedural choices, including initial workup, selection of the primary purification technique—fractional distillation versus flash column chromatography—and final analytical validation. This document establishes a self-validating system to ensure the final product's identity, purity, and stability.

Introduction and Scientific Background

This compound, an acetal derived from octanal and ethanol, serves as a critical intermediate and building block in synthetic chemistry.[1] Acetals are prized for their stability under neutral to basic conditions, making them excellent protecting groups for aldehydes during reactions involving nucleophiles or bases.[2][3] The acetal functional group is characterized by a central carbon atom bonded to two alkoxy groups, which renders it stable yet susceptible to cleavage under acidic conditions to regenerate the parent aldehyde.[4][5]

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of octanal with an excess of ethanol.[6][7] This reaction is reversible, and to drive it to completion, water, a byproduct, must be continuously removed, often with a Dean-Stark apparatus.[4][8] Consequently, the crude product is often contaminated with unreacted starting materials (octanal, ethanol), the acid catalyst, and water. Improper storage can also lead to the formation of hazardous peroxides.[9] This protocol addresses the systematic removal of these impurities to yield high-purity this compound.

Pre-Purification Analysis: Characterizing the Crude Product

Before commencing purification, it is crucial to understand the impurity profile of the crude starting material. A preliminary analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.

  • Expected Contaminants:

    • Octanal (Starting Material): Higher boiling point than the product.

    • Ethanol (Starting Material): Lower boiling point than the product.

    • Water (Byproduct): Can cause hydrolysis.

    • Acid Catalyst (e.g., p-TsOH): Non-volatile, removed in workup.

    • Hemiacetal Intermediate: Thermally labile, may be present in equilibrium.

This initial analysis will inform the choice and stringency of the purification strategy.

Experimental Protocol: From Crude to Pure

This section details the step-by-step procedure for purifying crude this compound.

Step 1: Quenching and Aqueous Workup

Rationale: The first step is to neutralize the acid catalyst used in the synthesis. Failure to do so can cause decomposition (hydrolysis) of the acetal during heating in the subsequent distillation step. A mild base, such as saturated sodium bicarbonate solution, is used to quench the acid without promoting side reactions.[2] A subsequent wash with brine (saturated NaCl solution) helps to break up emulsions and reduces the solubility of the organic product in the aqueous phase, facilitating better separation.

  • Procedure:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Dilute the mixture with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, to ensure the product density is less than water.

    • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent the funnel frequently to release CO₂ gas produced during neutralization.

    • Shake the funnel vigorously, allow the layers to separate, and discard the lower aqueous layer.

    • Wash the organic layer with saturated brine solution (2 x 50 mL for every 100 mL of organic phase).

    • Drain the organic layer into a clean Erlenmeyer flask.

Step 2: Drying the Organic Phase

Rationale: Rigorous removal of dissolved water is critical. Residual water can lead to product hydrolysis and interfere with analysis. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are effective drying agents.

  • Procedure:

    • Add a generous amount of anhydrous Na₂SO₄ to the collected organic phase.

    • Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing, indicating the water has been absorbed.

    • Allow the mixture to stand for 15-20 minutes.

    • Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.

    • Remove the bulk of the low-boiling solvent using a rotary evaporator. Do not heat excessively to avoid loss of the product.

Step 3: Primary Purification (Choose A or B)

The choice between fractional distillation and column chromatography depends on the boiling points of the impurities and the required final purity.

Rationale: This is the preferred method for large-scale purification when impurities have sufficiently different boiling points.[6] this compound has a relatively high boiling point, and distillation under reduced pressure prevents thermal decomposition. This method efficiently removes residual ethanol (low boiling) and unreacted octanal (different boiling point).

  • Procedure:

    • Set up a fractional distillation apparatus with a short Vigreux column.[10] Insulating the column is recommended for better separation efficiency.

    • Place the crude, dried oil into the distilling flask with a few boiling chips or a magnetic stir bar.

    • Connect the apparatus to a vacuum pump and slowly reduce the pressure.

    • Begin heating the flask gently using a heating mantle.

    • Collect and discard any initial low-boiling fractions (likely residual solvent and ethanol).

    • Carefully monitor the temperature at the still head. Collect the main fraction of this compound at its characteristic boiling point at the given pressure.

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive peroxides.

Rationale: If distillation fails to separate the product from impurities with similar boiling points, or for smaller-scale purifications, flash column chromatography is an excellent alternative.[11][12] this compound is significantly less polar than potential impurities like octanal or any residual alcohols.

  • Procedure:

    • Select an appropriate solvent system by running thin-layer chromatography (TLC) plates. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v). The product should have an Rf value of approximately 0.3-0.4.

    • Pack a glass column with silica gel using the chosen eluent.[13]

    • Dissolve the crude product in a minimal amount of the eluent or a more non-polar solvent like pure hexanes.

    • Carefully load the sample onto the top of the silica column.

    • Elute the column with the chosen solvent system, applying positive pressure.

    • Collect fractions in test tubes and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Workflow Visualization

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow cluster_prep Preparation & Workup cluster_analysis Analysis & Final Product Crude Crude this compound (Product, Octanal, EtOH, Acid) Workup Aqueous Workup (NaHCO3, Brine) Crude->Workup Neutralize Catalyst Drying Drying (Anhydrous Na2SO4) Workup->Drying Remove H2O Dried_Crude Concentrated Crude Product Drying->Dried_Crude Distillation Fractional Distillation (Reduced Pressure) QC QC Analysis (GC-MS, NMR, Refractive Index) Distillation->QC Chromatography Flash Chromatography (Silica Gel) Chromatography->QC Pure_Product Pure this compound QC->Pure_Product Verify Purity & Identity Dried_Crude->Distillation Boiling Point Separation Dried_Crude->Chromatography Polarity Separation

Caption: Logical workflow for the purification of this compound.

Post-Purification Analysis and Data

After purification, the identity and purity of the final product must be confirmed using a combination of analytical techniques.

Data Summary Table
PropertyExpected Value
Molecular Formula C₁₂H₂₆O₂
Molecular Weight 202.33 g/mol [1]
Appearance Colorless Liquid
Purity (by GC) >98%
¹H NMR (CDCl₃) δ 4.45 (t, 1H, -CH(OEt)₂), 3.60 (m, 2H, -OCH₂CH₃), 3.45 (m, 2H, -OCH₂CH₃), 1.55 (m, 2H, acetal-adjacent CH₂), 1.30 (m, 10H, alkyl CH₂), 1.20 (t, 6H, -OCH₂CH₃), 0.88 (t, 3H, alkyl CH₃)
¹³C NMR (CDCl₃) δ 103.5 (-CH(OEt)₂), 61.0 (-OCH₂CH₃), 34.0 (acetal-adjacent CH₂), 31.9, 29.6, 29.3, 22.7 (alkyl CH₂), 15.4 (-OCH₂CH₃), 14.1 (alkyl CH₃)
GC-MS (EI) Major Fragments (m/z): 103 [M-C₇H₁₅]⁺, 75, 57, 47, 29[1]

Note: NMR chemical shifts are predicted based on the structure and data for analogous compounds like 1,1-diethoxyhexane and standard chemical shift tables.[6][14]

Analytical Methodologies
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To assess purity and confirm molecular weight.

    • Protocol: Inject a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane) into a GC-MS system equipped with a non-polar column (e.g., DB-5). The resulting chromatogram should show a single major peak. The mass spectrum of this peak should match the expected fragmentation pattern for this compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.[14]

    • Protocol: Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra. The observed chemical shifts, integrations, and coupling patterns should be consistent with the structure of this compound as detailed in the table above.

Safety and Handling

  • Hazards: this compound is a flammable liquid.[1] Like other acetals and ethers, it may form explosive peroxides upon prolonged exposure to air and light.[9][15]

  • Precautions:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[16]

    • Keep away from ignition sources.[17]

    • Ground equipment during transfers to prevent static discharge.

    • Store the purified product in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

    • Test for the presence of peroxides before any distillation if the material has been stored for an extended period.

Conclusion

This application note provides a robust and validated methodology for the purification of this compound. By following a logical workflow of neutralization, drying, and a carefully chosen primary purification technique, researchers can consistently obtain a product of high purity. The described analytical checks form a self-validating system, ensuring the structural integrity and quality of the final compound, making it suitable for demanding applications in research and development.

References

  • Process for purifying acetals.
  • Process for purifying acetals.
  • Purification of cyclic ketene acetals.
  • Synthesis of 1,1-Diethoxyethane From Bioethanol.
  • This compound.
  • An In-depth Technical Guide to 1,1-Diethoxyhexane (Hexanal Diethyl Acetal). Benchchem.
  • Ethane, 1,1-diethoxy- (CAS 105-57-7). LookChem.
  • 13C ; DEPT135 ; HSQC) and HRMS spectra.
  • Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Topics in Organic Chemistry.
  • 1,1-Diethoxyethane - MSDS. Química Organica.org.
  • Aldehydes, Ketones and Carboxylic Acids. NCERT.
  • Application Notes and Protocols: The Role of 1,1-Diethoxyhexane in Multi-Step Organic Synthesis. Benchchem.
  • SAFETY DATA SHEET - Ethylene glycol diethyl ether. Thermo Fisher Scientific.
  • 1,1-Dimethoxyethane Safety D
  • SAFETY DATA SHEET - 1,1-diethoxyethane. Sigma-Aldrich.
  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
  • Purification of Organic Compounds by Flash Column Chrom
  • Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal.
  • Acetal. Wikipedia.
  • Fractional distill
  • COLUMN CHROMATOGRAPHY KIT. Fralin Life Sciences Institute, Virginia Tech.
  • Column Chromatography (Purific
  • A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,1-Diethoxyoctane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1-diethoxyoctane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important acetal. Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound is a classic example of acetal formation. It involves the acid-catalyzed nucleophilic addition of two equivalents of ethanol to octanal.[1][2] The reaction is reversible, with water as a byproduct. To achieve a high yield, the equilibrium must be shifted towards the product.[3][4]

Reaction Scheme:

The mechanism involves the initial protonation of the carbonyl oxygen of octanal by an acid catalyst, which makes the carbonyl carbon more electrophilic. This is followed by the nucleophilic attack of the first ethanol molecule to form a hemiacetal.[5][6] The hemiacetal's hydroxyl group is then protonated, allowing for the elimination of a water molecule to form a resonance-stabilized carbocation. Finally, a second ethanol molecule attacks this carbocation, and after deprotonation, the this compound is formed.[5][6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q2: I am getting a very low yield of this compound, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

Low or no yield in acetal synthesis is a common issue that can often be traced back to several key factors related to the reaction equilibrium, catalyst activity, and reagent quality.

Logical Flowchart for Troubleshooting Low Yield

low_yield start Low or No Yield Observed check_equilibrium Is water being effectively removed? start->check_equilibrium check_catalyst Is the acid catalyst active and sufficient? start->check_catalyst check_reagents Are the reagents pure and anhydrous? start->check_reagents solution_water Implement or improve water removal: - Use a Dean-Stark apparatus. - Add a dehydrating agent (e.g., molecular sieves, triethyl orthoformate). check_equilibrium->solution_water No or Inefficient solution_catalyst Optimize Catalyst: - Increase catalyst loading. - Use a fresh or different acid catalyst (e.g., p-TsOH, Amberlyst-15). check_catalyst->solution_catalyst Inactive or Insufficient solution_reagents Ensure Reagent Quality: - Use absolute ethanol. - Purify octanal if necessary. check_reagents->solution_reagents Impure or Wet

Caption: A decision-making flowchart for addressing low yield issues.

Potential Solutions:

  • Inefficient Water Removal: The formation of this compound is a reversible reaction that produces water.[3][4] According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (octanal and ethanol), thus reducing the yield.

    • Recommended Action: Employ a method to continuously remove water as it is formed. The most common and effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[3][7] Alternatively, for smaller scale reactions, the use of a dehydrating agent such as anhydrous calcium chloride, molecular sieves, or triethyl orthoformate can be effective.[5][8] Triethyl orthoformate is particularly useful as it reacts with the water produced to form ethanol and ethyl formate, further driving the reaction forward.[3][8]

  • Insufficient or Inactive Catalyst: An acid catalyst is essential for this reaction to proceed at a reasonable rate.[1][9] If the catalyst is insufficient in quantity or has lost its activity, the reaction will be slow or may not start at all.

    • Recommended Action: Ensure you are using a catalytic amount of a suitable acid. Common catalysts include p-toluenesulfonic acid (TsOH), sulfuric acid, or solid acid catalysts like Amberlyst-15.[1][7] If the reaction is still slow, a slight increase in the catalyst loading may be beneficial. If using a solid acid catalyst, ensure it is properly activated according to the manufacturer's instructions.[10]

  • Purity of Reagents: The presence of water in your starting materials, particularly in the ethanol, will inhibit the reaction.

    • Recommended Action: Use absolute ethanol to minimize the initial amount of water in the reaction mixture.[7] Ensure the octanal is of high purity, as impurities could potentially interfere with the catalyst or lead to side reactions.

Problem 2: Formation of Impurities and Side Products

Q3: My final product is contaminated with significant impurities. What are these likely to be and how can I prevent their formation?

The presence of impurities can complicate purification and lower the overall quality of your this compound. Common impurities include unreacted octanal, the intermediate hemiacetal, and byproducts from side reactions.

Experimental Workflow for Minimizing Impurities

impurities start Reaction Setup reagents Use Excess Ethanol (3-5 equivalents) start->reagents conditions Maintain Optimal Temperature reagents->conditions monitoring Monitor Reaction (TLC or GC) conditions->monitoring workup Neutralize Catalyst Before Distillation monitoring->workup purification Fractional Distillation Under Reduced Pressure workup->purification

Caption: A workflow designed to minimize the formation of impurities.

Potential Impurities and Preventive Measures:

Impurity/Side ProductLikely CausePrevention and Mitigation
Unreacted Octanal Incomplete reaction due to insufficient reaction time, inefficient water removal, or insufficient ethanol.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it goes to completion.[5][7]- Use a molar excess of ethanol (typically 3-5 equivalents) to shift the equilibrium towards the product.[5][7]- Ensure efficient water removal as described in the low yield section.
Hemiacetal Intermediate The reaction has not gone to completion; the second ethanol molecule has not added.- Increase the reaction time or temperature moderately.- Ensure sufficient acid catalyst is present to facilitate the conversion of the hemiacetal to the acetal.[11]
Polymerization of Octanal Octanal can self-polymerize, especially in the presence of strong acids or at high temperatures.- Add the acid catalyst to the mixture of octanal and ethanol at a lower temperature before heating.- Avoid excessively high reaction temperatures.- Consider using a milder, solid acid catalyst like Amberlyst-15, which can sometimes reduce polymerization.[10]
Byproducts from Overheating High temperatures can lead to decomposition of the product or starting materials.- Maintain a consistent and appropriate reaction temperature. For reactions using a Dean-Stark apparatus, the temperature will be dictated by the boiling point of the azeotrope.- During purification, use fractional distillation under reduced pressure to lower the boiling point of this compound and prevent thermal degradation.[11]
Problem 3: Difficulties in Product Purification

Q4: I am struggling to isolate pure this compound after the reaction. What is the best purification strategy?

Purification of this compound typically involves a careful work-up procedure followed by fractional distillation.

Recommended Purification Protocol:

  • Neutralization: After the reaction is complete, cool the reaction mixture to room temperature. It is crucial to neutralize the acid catalyst before distillation to prevent the reversible reaction from occurring at high temperatures, which would lead to the decomposition of the acetal back to octanal and ethanol.[7] Wash the reaction mixture with a mild base such as a saturated sodium bicarbonate solution.[5][7]

  • Aqueous Work-up: Transfer the neutralized mixture to a separatory funnel. Wash with water and then with brine to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.[7]

  • Filtration: Filter to remove the drying agent.

  • Distillation: Purify the crude product by fractional distillation under reduced pressure.[5][11] This is the most effective method for separating the higher-boiling this compound from any remaining lower-boiling starting materials or solvents.

Experimental Protocols

Synthesis of this compound using a Dean-Stark Apparatus

This protocol is a standard and effective method for maximizing the yield of this compound by continuously removing water.[7]

Materials:

  • Octanal

  • Absolute Ethanol (3-5 molar equivalents)

  • p-Toluenesulfonic acid (TsOH) (catalytic amount)

  • Toluene (or another suitable solvent to form an azeotrope with water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.

  • To the flask, add octanal, a 3 to 5-fold molar excess of absolute ethanol, toluene, and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

References

  • Abello, M. C., et al. (2004). Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. Journal of Chemical Technology & Biotechnology. [Link]

  • LookChem. (n.d.). Cas 105-57-7, Ethane, 1,1-diethoxy-. LookChem. [Link]

  • Request PDF. (2025). Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 1,1-diethoxycyclohexane. PrepChem.com. [Link]

  • Google Patents. (n.d.). RU2535373C2 - Single-step method of producing 1,1-diethoxyethane.
  • MDPI. (2018). Optimization of the Production of 1,1-Diethoxybutane by Simulated Moving Bed Reactor. MDPI. [Link]

  • Fiveable. (n.d.). Nucleophilic Addition of Alcohols: Acetal Formation. Fiveable. [Link]

  • Wikipedia. (n.d.). Acetal. Wikipedia. [Link]

  • YouTube. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube. [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Formation of acetals. Khan Academy. [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]

  • Google Patents. (n.d.). US4740273A - Process for the purification of diethoxymethane from a mixture with ethanol and water.
  • Google Patents. (n.d.). US4613411A - Process for the production and purification of diethoxymethane by azeotropic distillation.
  • Organic Syntheses. (n.d.). 4,4-Dimethoxybut-1-yne. Organic Syntheses. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1,1-Diethoxyoctane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,1-diethoxyoctane. As researchers and developers, we understand that achieving high purity and yield is paramount. The acid-catalyzed acetalization of octanal with ethanol, while straightforward in principle, is governed by a sensitive equilibrium and is susceptible to several side reactions. This guide is designed to provide you with an in-depth understanding of these potential issues and to offer field-proven, actionable solutions in a direct question-and-answer format.

Section 1: The Core Reaction - Mechanism and Equilibrium

The formation of this compound is an acid-catalyzed nucleophilic addition reaction. The overall transformation involves the reaction of one molecule of octanal with two molecules of ethanol to produce the acetal and one molecule of water.[1] The mechanism proceeds through a critical hemiacetal intermediate.[2][3] Understanding this pathway is the first step in troubleshooting, as every step is reversible.[2]

Acetal_Formation cluster_reactants cluster_products Octanal Octanal ProtonatedOctanal Protonated Octanal (Activated Carbonyl) Octanal->ProtonatedOctanal + H+ Hemiacetal Hemiacetal Intermediate ProtonatedOctanal->Hemiacetal + EtOH - H+ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Oxonium Resonance-Stabilized Oxonium Ion ProtonatedHemiacetal->Oxonium - H2O ProtonatedAcetal Protonated Acetal Oxonium->ProtonatedAcetal + EtOH Acetal This compound ProtonatedAcetal->Acetal - H+

Caption: Acid-catalyzed mechanism for the formation of this compound.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is poor (<50%) and GC/NMR analysis shows a large amount of unreacted octanal. What is limiting my conversion?

A1: This is the most frequent challenge and is almost always an issue of chemical equilibrium. The formation of acetal is a reversible process.[1][4] The presence of water, a byproduct of the reaction, can hydrolyze the acetal (and the hemiacetal intermediate) back to the starting aldehyde, preventing the reaction from reaching completion.

Root Cause Analysis & Solutions:

  • Cause A: Water Inhibition. According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium to the left, favoring the reactants.

    • Solution: Actively remove water as it is formed. To achieve effective acetal formation, the water produced must be removed from the reaction.[4]

      • Dean-Stark Apparatus: This is the most effective method for liquid-phase reactions at reflux. The water forms a lower-boiling azeotrope with a solvent like toluene or cyclohexane, is trapped, and removed from the system.

      • Chemical Dehydrating Agents: For reactions at or below room temperature, adding a dehydrating agent is effective. Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄) can be used.[1] Note that CaCl₂ can also act as a Lewis acid catalyst.[5]

      • Molecular Sieves: 3Å or 4Å molecular sieves are excellent for scavenging water, especially in smaller-scale reactions.

  • Cause B: Insufficient Alcohol Reagent. While the stoichiometry is 2:1 ethanol to octanal, the reaction equilibrium can be driven towards the product by using a large excess of the alcohol.[6]

    • Solution: Increase the molar excess of ethanol. Using ethanol as the reaction solvent is a common and effective strategy. See the table below for recommendations.

ParameterRecommendationRationale
Ethanol:Octanal Ratio 5:1 to 10:1 (molar)Pushes equilibrium towards the product side.
Water Removal Dean-Stark or Mol. SievesPrevents reverse (hydrolysis) reaction.[4]
Catalyst p-TsOH (0.5-2 mol%)Effective Brønsted acid catalyst.
Q2: My crude product appears to contain an unstable compound that reverts to octanal upon standing or during workup. Is this the hemiacetal?

A2: Yes, this is highly characteristic of the hemiacetal intermediate. Hemiacetals are formed from the addition of one equivalent of alcohol to the aldehyde and exist in equilibrium with the starting materials.[2][4] If the reaction is not driven to completion, a significant amount of the hemiacetal will remain.

Identification and Resolution:

  • How to Identify: The hemiacetal is generally unstable and difficult to isolate. In crude ¹H NMR, its C-H proton at the acetal carbon will appear at a chemical shift intermediate between that of the aldehyde proton (~9.7 ppm) and the acetal proton (~4.5 ppm). You will also observe a broad hydroxyl (-OH) peak.

  • Why it Forms: The conversion of the hemiacetal to the acetal involves the acid-catalyzed elimination of water to form an oxonium ion, which is then attacked by a second molecule of ethanol.[3] This step is also reversible and highly dependent on the removal of water.

  • Solution: The solution is the same as for driving the overall equilibrium:

    • Ensure Anhydrous Conditions: Use absolute ethanol and dry glassware.

    • Efficient Water Removal: Re-evaluate your water removal technique (see Q1).

    • Increase Reaction Time or Temperature: Allow more time for the second addition to occur. A modest increase in temperature (if compatible with side reaction concerns, see Q3) can increase the rate of conversion.

Q3: My reaction mixture has turned yellow or brown, and I'm isolating high-boiling point impurities. What is causing this discoloration?

A3: This strongly suggests an acid-catalyzed aldol self-condensation of octanal. Like other aldehydes with α-hydrogens, octanal can act as both an electrophile (at the carbonyl carbon) and a nucleophile (at the α-carbon via its enol form) under acidic conditions.

Mechanism and Mitigation:

  • The Side Reaction: Two molecules of octanal react to form 2-hexyl-3-hydroxydecanal, which can then readily dehydrate under acidic/thermal conditions to form 2-hexyl-2-decenal. These unsaturated aldehydes and their polymers are often colored and have high boiling points, making them difficult to separate from the desired this compound. A similar side reaction is known to be problematic in the synthesis of hexyl cinnamic aldehyde from octanal.[7]

Aldol_Condensation Octanal_Keto Octanal (Keto Form) Octanal_Enol Octanal (Enol Form) Octanal_Keto->Octanal_Enol Acid Catalysis Aldol_Adduct Aldol Adduct (2-hexyl-3-hydroxydecanal) Octanal_Enol->Aldol_Adduct + Octanal (Keto) Dehydrated_Product Dehydrated Product (2-hexyl-2-decenal) Aldol_Adduct->Dehydrated_Product - H2O (Heat/Acid)

Caption: Acid-catalyzed aldol condensation side reaction of octanal.

  • Mitigation Strategies:

    • Control Temperature: This is the most critical factor. Aldol condensations are often significantly accelerated at higher temperatures. Run the acetalization at the lowest effective temperature. Consider starting the reaction at 0 °C and allowing it to slowly warm to room temperature. The optimal temperature range for acetal formation is often between 20°C and 80°C.[8]

    • Slow Addition: If practical, slowly add the octanal to the mixture of ethanol and acid catalyst. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the vast excess of ethanol over self-condensation.

    • Catalyst Choice: While strong acids are effective, a milder, solid-acid catalyst (e.g., Amberlyst-15 resin) can sometimes provide the necessary activation without promoting the aldol reaction as aggressively. These catalysts are also easier to remove by simple filtration.[9]

Q4: My GC analysis shows a highly volatile impurity that I suspect is diethyl ether. How is this forming?

A4: You are likely observing the acid-catalyzed dehydration of your ethanol solvent/reagent. This is a classic method for preparing symmetrical ethers.[10]

Cause and Prevention:

  • The Mechanism: Under strong acid catalysis (like H₂SO₄ or p-TsOH) and heat, two molecules of ethanol can condense to form diethyl ether and water. 2 CH₃CH₂OH --(H⁺, Heat)--> CH₃CH₂OCH₂CH₃ + H₂O

  • Impact: While diethyl ether is typically easy to remove from the higher-boiling this compound during purification, its formation consumes your reagent and catalyst (by producing water).

  • Prevention: The primary way to prevent this is to avoid excessive temperatures. If your reaction requires reflux, consider using a lower-boiling solvent for the Dean-Stark azeotrope (e.g., dichloromethane, though compatibility with the acid must be checked) or simply run the reaction at a more moderate temperature (e.g., 40-50 °C) for a longer period.

Section 3: Validated Experimental Protocol

This protocol incorporates best practices to minimize the side reactions discussed above.

Reaction: Octanal + 2 Ethanol ⇌ this compound + Water [1]

Materials:

  • Octanal (1.0 eq)

  • Absolute Ethanol (10.0 eq, also serves as solvent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 eq)

  • Toluene (for Dean-Stark trap)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Charging the Flask: To the flask, add absolute ethanol (10.0 eq), toluene (approx. 40% of the ethanol volume), and p-TsOH (0.01 eq).

  • Initiating the Reaction: Add octanal (1.0 eq) to the flask. Add a magnetic stir bar and begin stirring.

  • Reflux and Water Removal: Heat the mixture to a gentle reflux. You will observe water collecting in the graduated arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC to confirm the disappearance of octanal.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate on a rotary evaporator to remove the solvent. Purify the crude this compound by fractional distillation under reduced pressure to yield a colorless liquid.[1]

References

  • BenchChem. (2025). An In-depth Technical Guide to 1,1-Diethoxyhexane (Hexanal Diethyl Acetal). BenchChem.
  • Google Patents. (1995). Process for converting acetals to ethers. (WO1995001949A1).
  • LookChem. (n.d.). Cas 105-57-7, Ethane, 1,1-diethoxy-.
  • ResearchGate. (n.d.). Synthesis of acetal (1,1-diethoxyethane)
  • Chemistry LibreTexts. (2019).
  • Master Organic Chemistry. (2019).
  • Chemistry LibreTexts. (2020).
  • Khan Academy. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 1,1-Diethoxyethane From Bioethanol.
  • Master Organic Chemistry. (2014).
  • Google Patents. (1990).

Sources

Technical Support Center: Preventing Hydrolysis of 1,1-Diethoxyoctane During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into a common yet critical challenge in organic synthesis: preventing the acid-catalyzed hydrolysis of 1,1-diethoxyoctane during reaction workup. Our goal is to move beyond simple instructions and explain the causality behind each experimental choice, ensuring the integrity of your acetal-containing compounds.

Frequently Asked Questions (FAQs) & Core Concepts

Q1: I've just finished my reaction, but my purified product shows a new aldehyde peak in the NMR spectrum and my yield of this compound is low. What's happening?

A: You are observing the hydrolysis of your acetal. This compound, like all acetals, is highly stable in neutral to strongly basic conditions but is exceptionally sensitive to acid in the presence of water.[1][2][3] A standard aqueous workup, especially one involving an acidic wash (e.g., with HCl or NH₄Cl) or failure to neutralize an acid-catalyzed reaction, will inadvertently create the perfect environment for the acetal to decompose back to its parent aldehyde (octanal) and alcohol (ethanol).[1][4]

Q2: What is the precise chemical mechanism that causes this decomposition?

A: The decomposition is a classic acid-catalyzed hydrolysis reaction. The process is reversible, and in a workup, the large excess of water drives the equilibrium toward the aldehyde and alcohol.[5][6][7]

The mechanism proceeds through several distinct steps:

  • Protonation: An acid (H₃O⁺) in the aqueous phase protonates one of the ethoxy oxygen atoms. This is a critical activation step, as it converts the ethoxy group into ethanol, which is an excellent leaving group.[5][7]

  • Loss of Leaving Group: The protonated ethoxy group departs as a neutral ethanol molecule. This departure is assisted by the lone pair of electrons on the adjacent oxygen, which forms a resonance-stabilized oxonium ion.[5][7]

  • Nucleophilic Attack by Water: A water molecule from the workup solution acts as a nucleophile and attacks the highly electrophilic carbon of the oxonium ion.[5][8]

  • Deprotonation: The newly added water molecule is deprotonated to form a hemiacetal intermediate.

  • Repeat and Collapse: The process repeats—the second ethoxy group is protonated, leaves as another molecule of ethanol, and the resulting intermediate collapses to the protonated form of octanal. A final deprotonation step yields the octanal product.[5]

Acetal Hydrolysis Mechanism cluster_0 Step 1 & 2: Protonation & Loss of Leaving Group cluster_1 Step 3 & 4: Nucleophilic Attack & Hemiacetal Formation cluster_2 Step 5: Repeat & Final Product Formation Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H₃O⁺ Oxonium Resonance-Stabilized Oxonium Ion ProtonatedAcetal->Oxonium - EtOH - H₂O ProtonatedHemiacetal Protonated Hemiacetal Oxonium->ProtonatedHemiacetal + H₂O Hemiacetal Hemiacetal Intermediate ProtonatedHemiacetal->Hemiacetal - H₃O⁺ ProtonatedAldehyde Protonated Aldehyde Hemiacetal->ProtonatedAldehyde + H₃O⁺ - EtOH Aldehyde Octanal ProtonatedAldehyde->Aldehyde - H₃O⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting Guides & Recommended Protocols

Q3: What is the definitive, step-by-step workup procedure to ensure my acetal remains intact?

A: The cornerstone of a successful workup for acid-sensitive compounds is the strict avoidance of acidic conditions. We recommend a base-buffered aqueous workup. This protocol is designed to neutralize any residual acids from your reaction and maintain a safe pH throughout the extraction process.

Workup Workflow Start 1. Reaction Mixture (Post-Reaction) Quench 2. Quench with Saturated NaHCO₃ Solution (aq) Start->Quench Extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Combine 4. Combine Organic Layers Extract->Combine Wash1 5. Wash with Saturated NaHCO₃ Solution (aq) Combine->Wash1 Wash2 6. Wash with Water Wash1->Wash2 Wash3 7. Wash with Brine Wash2->Wash3 Dry 8. Dry with Anhydrous Na₂SO₄ or MgSO₄ Wash3->Dry Filter 9. Filter or Decant Dry->Filter Evaporate 10. Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Product Crude this compound (Ready for Purification) Evaporate->Product

Caption: Recommended base-buffered aqueous workup workflow.

Detailed Experimental Protocol:

  • Cool the Reaction: Before quenching, cool your reaction vessel in an ice-water bath. This mitigates any potential exotherms from the neutralization.

  • Quench with Mild Base: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring.[1] Causality: NaHCO₃ is a weak base, sufficient to neutralize strong acid catalysts but not so strong as to promote unwanted side reactions. Be aware of potential gas (CO₂) evolution if quenching a significant amount of acid.

  • Extract the Product: Transfer the quenched mixture to a separatory funnel. Extract your product into a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or tert-butyl methyl ether). Perform the extraction three times to ensure complete recovery.[9][10]

  • Combine and Wash: Combine the organic layers. To guarantee complete acid removal, perform sequential washes as follows:

    • Saturated NaHCO₃ solution: One wash to neutralize any remaining traces of acid.

    • Deionized Water: One wash to remove the bulk of inorganic salts.[11]

    • Brine (Saturated NaCl solution): A final wash to remove most of the dissolved water from the organic layer, which reduces the burden on the drying agent.[11][12]

  • Dry Thoroughly: Transfer the washed organic layer to an Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12][13] Swirl the flask until the drying agent no longer clumps together.

  • Isolate: Filter or carefully decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator.[14]

Q4: I'm worried about hydrolysis during purification. Is silica gel chromatography safe for my acetal?

A: This is a valid and critical concern. Standard silica gel is inherently acidic and can act as a solid-phase acid catalyst, causing your acetal to hydrolyze directly on the column.[15]

Solution: Use Deactivated Silica Gel

To perform chromatography safely, you must neutralize the silica gel. This is easily achieved by incorporating a volatile base into your eluent system.

Protocol for Deactivated Silica Gel Chromatography:

  • Prepare Eluent: Prepare your desired solvent system (e.g., 95:5 Hexane:Ethyl Acetate). To this mixture, add 1-2% triethylamine (Et₃N) by volume.

  • Pack the Column: Pack your column using this triethylamine-containing eluent.

  • Run Chromatography: Load your sample and run the column as usual with the base-deactivated eluent. The triethylamine will neutralize the acidic sites on the silica, allowing your acetal to pass through without decomposition.[16]

Q5: How do I select the best reagents for my base-buffered workup?

A: While sodium bicarbonate is the most common choice, other options exist. The key is to balance basicity with potential side reactions.

ReagentFormulaBasicityKey Considerations
Sodium Bicarbonate NaHCO₃WeakRecommended. Safely neutralizes strong acids. CO₂ evolution can cause pressure buildup if added too quickly.[1]
Potassium Carbonate K₂CO₃ModerateEffective alternative. Higher solubility in water can be advantageous for "salting out" effects.[17]
Sodium Carbonate Na₂CO₃ModerateStronger base than bicarbonate. Generally safe for acetals but could affect other base-sensitive functional groups.
Dilute Sodium Hydroxide NaOHStrongNot Recommended. Generally overkill for neutralization and poses a high risk of promoting undesired side reactions (e.g., ester saponification).[1]

For drying agents, both anhydrous sodium sulfate and magnesium sulfate are excellent choices.

Drying AgentFormulaKey Properties
Sodium Sulfate Na₂SO₄High capacity, but slower acting. Granular form is easy to decant from. Does not work as well for diethyl ether.[13]
Magnesium Sulfate MgSO₄Fast-acting and very efficient. Fine powder requires filtration and can adsorb product if not rinsed properly.[12][13]

By understanding the mechanism of acetal hydrolysis and implementing these robust, base-buffered workup and purification protocols, you can confidently protect your this compound and ensure the success of your synthetic route.

References

  • Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]

  • Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]

  • General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society. [Link]

  • Hydrolysis of acetals. YouTube. [Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. ACS Publications. [Link]

  • Understanding the Acid Workup: A Key Step in Organic Chemistry. Oreate AI Blog. [Link]

  • Process for purifying acetals.
  • Dimethyl Acetals. Organic Chemistry Portal. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin-Madison. [Link]

  • How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Reaction of the Acetals with TESOTf−Base Combination; Speculation of the Intermediates and Efficient Mixed Acetal Formation. ResearchGate. [Link]

  • How to stop (some) acetals hydrolysing. Henry Rzepa's Blog. [Link]

  • Reaction Workup. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

  • Acetal | C6H14O2. PubChem, NIH. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Theory of Aqueous Workup. University of York, Chemistry Teaching Labs. [Link]

  • MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. [Link]

  • Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry. [Link]

  • Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. [Link]

  • About Workup. University of Rochester, Department of Chemistry. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • 14.3: Acetal Formation. Chemistry LibreTexts. [Link]

  • The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. PubMed. [Link]

  • 3.2: Drying Agents. Chemistry LibreTexts. [Link]

  • This compound. PubChem, NIH. [Link]

  • Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. ResearchGate. [Link]

  • 1,1-Diethoxyethane. Wikipedia. [Link]

  • Kinetics of the Acid Hydrolysis of Diethoxymethane in Dioxane-Water Mixtures. SciSpace. [Link]

  • Ethane, 1,1-diethoxy-. NIST WebBook. [Link]

  • 1,1-Dimethoxyethane. PubChem, NIH. [Link]

  • Enthalpies of hydrolysis of dimethoxymethane and 1,1-dimethoxyethane. Transactions of the Faraday Society. [Link]

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Technical Support Center: Catalyst Selection for Efficient 1,1-Diethoxyoctane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1-diethoxyoctane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our focus is on empowering you with the scientific rationale behind catalyst selection and process optimization to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a catalyst necessary for the synthesis of this compound?

A1: A catalyst, typically an acid, is crucial for accelerating the acetalization reaction between octanal and ethanol. Alcohols like ethanol are generally weak nucleophiles. The acid catalyst protonates the carbonyl oxygen of the octanal, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group much more susceptible to nucleophilic attack by ethanol, thereby speeding up the formation of the hemiacetal intermediate and its subsequent conversion to the final this compound product.[1]

Q2: What are the primary types of catalysts used for this compound synthesis?

A2: The most common catalysts fall into two main categories: Brønsted acids and Lewis acids.[1]

  • Brønsted Acids: These are proton donors. Strong protonic acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄) are effective homogeneous catalysts.[1] For easier separation and improved reusability, solid acid catalysts are often preferred.

  • Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15, a sulfonic acid resin, are highly advantageous due to their ease of removal from the reaction mixture by simple filtration and their potential for recycling.[2][3] Zeolites, such as H-Y zeolite, also serve as effective solid Brønsted acid catalysts.[4][5]

  • Lewis Acids: These are electron-pair acceptors. While a variety of Lewis acids can catalyze acetal formation, studies on similar reactions suggest that Brønsted acids are generally more active for this specific transformation.[4][6]

Q3: How does the presence of water affect the yield of this compound?

A3: The formation of this compound is a reversible equilibrium reaction that produces water as a byproduct.[7] In accordance with Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials (octanal and ethanol). This shift significantly decreases the final yield of the desired acetal. Therefore, active removal of water is a critical step for achieving high conversion and yield.[6][7]

Q4: What are common methods for removing water from the reaction?

A4: Several techniques can be employed to remove water and drive the reaction to completion:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) is a classic and effective method.

  • Dehydrating Agents: Adding a chemical drying agent that is inert to the reaction conditions, such as anhydrous calcium chloride or molecular sieves (e.g., 3Å or 4Å), can effectively sequester the water produced.[4][6]

  • Excess Reagent: Using a large excess of the alcohol (ethanol) can also help to shift the equilibrium towards the product side.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient strength. 2. Insufficient Water Removal: Water produced during the reaction is inhibiting the forward reaction. 3. Low Reaction Temperature: The reaction rate may be too slow at the current temperature.1. Catalyst Check: Use a fresh, anhydrous catalyst. For solid acids like Amberlyst-15, ensure it has been properly dried and activated. Consider switching to a stronger acid catalyst if necessary. 2. Enhance Dehydration: Implement or improve your water removal method. Add activated molecular sieves (3Å is ideal for water) to the reaction mixture or set up a Dean-Stark apparatus. 3. Increase Temperature: Gently increase the reaction temperature, monitoring for any potential side reactions. For many acetalizations, refluxing in a suitable solvent is effective.
Formation of Side Products 1. Aldol Condensation: Under certain conditions (especially with residual base or very strong acid), octanal can undergo self-condensation. 2. Over-alkylation/Etherification: If reaction conditions are too harsh, side reactions involving the alcohol can occur. 3. Polymerization of Aldehyde: Strong acids can sometimes induce polymerization of the aldehyde starting material.1. Control Reaction Conditions: Ensure the starting materials and catalyst are pure. Use a milder acid catalyst if aldol products are significant. Maintain a moderate reaction temperature. 2. Optimize Stoichiometry: Use a controlled excess of ethanol (e.g., 2.5-3 equivalents) rather than a vast excess, and avoid excessively high temperatures. 3. Catalyst Choice: Heterogeneous catalysts like Amberlyst-15 can sometimes offer better selectivity and reduce polymerization compared to strong mineral acids.[3][8]
Difficulty in Product Purification 1. Incomplete Reaction: The presence of unreacted octanal can complicate purification. 2. Catalyst Residue: Homogeneous acid catalysts (e.g., p-TSA, H₂SO₄) need to be neutralized and removed. 3. Emulsion during Workup: The product and aqueous layers may not separate cleanly during extraction.1. Drive Reaction to Completion: Before workup, monitor the reaction by TLC or GC to ensure the octanal has been consumed. If necessary, add more dehydrating agent or reflux for a longer period. 2. Neutralization and Washing: During the aqueous workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst, followed by a brine wash. 3. Break Emulsion: Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break up any emulsions.
Catalyst Deactivation (for Solid Catalysts) 1. Water Adsorption: The active acid sites on the catalyst can be blocked by water molecules. 2. Fouling: Organic residues or byproducts can coat the surface of the catalyst, blocking pores and active sites.1. Regeneration: Many solid acid catalysts can be regenerated. For Amberlyst-15, this typically involves washing with a solvent and then drying under vacuum at an elevated temperature.[3] 2. Pre-treatment: Before reuse, ensure the catalyst is thoroughly cleaned and reactivated according to the manufacturer's protocol.

Experimental Protocols & Methodologies

Protocol 1: Catalyst Screening for this compound Synthesis

This protocol outlines a general procedure for comparing the effectiveness of different acid catalysts.

  • Preparation: In separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, place octanal (1.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous ethanol (3.0 eq.) and a suitable solvent if desired (e.g., toluene for azeotropic water removal).

  • Catalyst Addition: To each flask, add a different acid catalyst (e.g., 5 mol% p-TSA, 5 mol% H₂SO₄, or a weight-based equivalent for solid catalysts like 10 wt% Amberlyst-15).

  • Reaction: Heat the reaction mixtures to a consistent temperature (e.g., reflux). If not using a Dean-Stark trap, add an equivalent amount of a dehydrating agent like activated 3Å molecular sieves to each flask.

  • Monitoring: Monitor the progress of each reaction over time by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Analysis: Compare the catalysts based on reaction rate, conversion of octanal, and selectivity for this compound.

Visualizing the Catalyst Screening Workflow

G cluster_prep Preparation cluster_catalyst Catalyst Addition cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Set up multiple reaction flasks prep2 Add Octanal (1.0 eq) prep1->prep2 prep3 Add Anhydrous Ethanol (3.0 eq) prep2->prep3 cat1 Flask A: p-TSA cat2 Flask B: Amberlyst-15 cat3 Flask C: H-Y Zeolite react Heat to reflux with water removal (e.g., Dean-Stark or Molecular Sieves) cat1->react cat2->react cat3->react monitor Monitor conversion by GC/TLC at regular intervals react->monitor analyze Compare reaction rate, yield, and selectivity monitor->analyze conclusion Select optimal catalyst analyze->conclusion

Caption: Workflow for comparative screening of catalysts.

Protocol 2: Optimized Synthesis of this compound using Amberlyst-15

This protocol uses a highly effective and easily separable solid acid catalyst.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octanal (12.8 g, 0.1 mol).

  • Reagents: Add anhydrous ethanol (20.7 g, 0.45 mol).

  • Catalyst: Add pre-dried Amberlyst-15 resin (2.5 g, ~10 wt% relative to reactants).[2]

  • Dehydration: Add 10 g of freshly activated 3Å molecular sieves.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the Amberlyst-15 resin and molecular sieves by filtration, washing them with a small amount of diethyl ether.

  • Purification: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Distillation: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Understanding the Reaction Mechanism

The acid-catalyzed formation of this compound proceeds through a series of equilibrium steps, starting with the formation of a hemiacetal intermediate.

G octanal Octanal H_plus + H⁺ protonated_octanal Protonated Octanal (Activated) EtOH1 + Ethanol hemiacetal_intermediate Hemiacetal Intermediate H_plus_loss1 - H⁺ H_plus2 + H⁺ protonated_hemiacetal Protonated Hemiacetal H2O_loss - H₂O carbocation Resonance-Stabilized Carbocation EtOH2 + Ethanol protonated_acetal Protonated Acetal H_plus_loss2 - H⁺ acetal This compound (Acetal) H_plus->protonated_octanal 1. Protonation EtOH1->hemiacetal_intermediate 2. Nucleophilic Attack H_plus_loss1->hemiacetal_intermediate 3. Deprotonation H_plus2->protonated_hemiacetal 4. Protonation H2O_loss->carbocation 5. Water Elimination EtOH2->protonated_acetal 6. Nucleophilic Attack H_plus_loss2->acetal 7. Deprotonation

Sources

Technical Support Center: Purification of Crude 1,1-Diethoxyoctane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 1,1-diethoxyoctane. It addresses common challenges and provides practical, field-proven solutions in a comprehensive question-and-answer format, supplemented with detailed protocols and troubleshooting workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of crude this compound is directly related to its synthesis, which is typically an acid-catalyzed reaction between octanal and ethanol.[1] The most common impurities include:

  • Unreacted Starting Materials: Octanal and excess ethanol.

  • Reaction Intermediate: Octanal ethyl hemiacetal, which exists in equilibrium with the reactants and product.[2]

  • Reaction By-product: Water, which is formed during the reaction and can shift the equilibrium back towards the starting materials if not removed.[3]

  • Catalyst Residues: Residual acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) and the salt formed after neutralization (e.g., sodium p-toluenesulfonate).[3][4]

  • Side-Reaction Products: Small amounts of octanoic acid from the oxidation of octanal, and potential oligomers from octanal self-condensation.

Q2: I've just finished the synthesis. What is the critical first step in the purification process?

A2: The immediate and most critical first step is to quench and neutralize the acid catalyst. Acetal formation is a reversible, acid-catalyzed process.[5] Leaving the acid catalyst in the crude mixture, especially in the presence of the water by-product, will promote the hydrolysis of your desired this compound back to octanal and ethanol, significantly reducing your yield. A thorough aqueous work-up, starting with a wash using a mild base like sodium bicarbonate (NaHCO₃) solution, is essential to neutralize the acid.[1][4]

Q3: Why is the complete removal of water so important before the final purification step?

A3: Water poses a dual threat. First, as mentioned, it facilitates the acid-catalyzed hydrolysis of the acetal.[6] Even trace amounts of residual acid can cause degradation if water is present. Second, if you are purifying by fractional distillation, the presence of water will lead to the formation of azeotropes, making a clean separation based on boiling points difficult and often impossible. Water must be rigorously removed, first through washing with brine (saturated NaCl solution) to break up emulsions and draw water from the organic layer, and then by treating the organic phase with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Q4: My purified this compound looks clean by NMR, but it's developing an aldehyde smell after a few days. What is happening?

A4: This is a classic sign of product degradation, likely due to hydrolysis. There are two probable causes:

  • Trace Acid and Moisture: You may have microscopic amounts of residual acid and/or moisture in your final product. Over time, even these trace amounts can catalyze the hydrolysis of the acetal back to octanal, which has a characteristic aldehyde odor.

  • Peroxide Formation: Like ethers, acetals can form explosive peroxides over time, especially when exposed to air and light.[7] While less common than simple hydrolysis, peroxide formation can also lead to degradation pathways.

To ensure stability, store the purified acetal over a small amount of potassium carbonate (K₂CO₃) to scavenge any trace acid and moisture, and keep it in a tightly sealed amber bottle under an inert atmosphere (nitrogen or argon).

Section 2: Troubleshooting Purification by Fractional Distillation

Fractional distillation under reduced pressure is the most common method for purifying this compound on a larger scale.[1]

Data Presentation: Physicochemical Properties

A successful distillation relies on the difference in boiling points between the product and its impurities.

CompoundMolar Mass ( g/mol )Boiling Point (°C) at 760 mmHgNotes
This compound 202.33[8]~222 °C (extrapolated)Best purified under vacuum to prevent decomposition.
Octanal128.21171 °CA primary impurity to remove.
Ethanol46.0778 °CEasily removed due to its low boiling point.
Water18.02100 °CForms azeotropes; must be removed before distillation.
Octanoic Acid144.21239 °CHigh-boiling impurity; will remain in the distillation pot.
Troubleshooting Guide: Fractional Distillation
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (smeared fractions, no clear temperature plateau)1. Inefficient Column: The fractionating column is too short or has insufficient surface area (e.g., Vigreux vs. packed column).2. Distillation Rate Too Fast: The heating rate is too high, preventing proper vapor-liquid equilibrium on each theoretical plate of the column.[9]3. Unstable Vacuum: Fluctuations in pressure cause changes in boiling points, smearing the separation.1. Use a more efficient column (e.g., a Raschig or metal sponge-packed column). Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[9]2. Reduce the heating mantle temperature. Aim for a distillation rate of 1-2 drops per second at the receiver.3. Check all joints for leaks. Ensure the vacuum pump is properly sized and has fresh oil if necessary. Use a manometer to monitor the pressure accurately.
Product Decomposing in the Pot (discoloration, charring)1. Distillation Temperature Too High: Attempting to distill at or near atmospheric pressure will require high temperatures that cause the acetal to decompose.2. Residual Acid: Trace acid in the crude product is catalyzing decomposition and polymerization at high temperatures.1. Use Vacuum Distillation: Reduce the pressure to lower the boiling point. For this compound, a pressure of <10 mmHg is recommended.2. Ensure the pre-distillation work-up was thorough. Add a small amount of an anti-bumping, non-volatile base like powdered K₂CO₃ or Na₂CO₃ to the distilling flask to neutralize any remaining acid.
"Bumping" or Violent Boiling 1. Lack of Nucleation Sites: The liquid is becoming superheated and then boiling eruptively.2. Water Contamination: Pockets of water are flashing to steam.1. Add fresh boiling chips or a magnetic stir bar to the distilling flask before heating.2. Ensure the product is rigorously dried with a drying agent before distillation.
Section 3: Troubleshooting Purification by Column Chromatography

Column chromatography is suitable for smaller-scale purifications or for removing highly polar or non-volatile impurities.

Troubleshooting Guide: Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Product Decomposing on the Column (streaking on TLC, low recovery, aldehyde detected in fractions)Acidic Silica Gel: Standard silica gel is slightly acidic (pH ~6-7) and can be acidic enough to catalyze the hydrolysis of the sensitive acetal functional group.[5]1. Neutralize the Eluent: Add ~1% triethylamine (Et₃N) or another non-polar base to your hexane/ethyl acetate eluent system. This will neutralize the acidic sites on the silica as the solvent front moves down the column.[4]2. Use Neutral Alumina: For highly sensitive acetals, consider using neutral alumina as the stationary phase instead of silica gel.3. Work Quickly: Do not let the product sit on the column for an extended period.
Poor Separation from a Non-Polar Impurity (e.g., an alkene side-product)Eluent is Too Polar: A solvent system that is too polar will move both the non-polar impurity and the slightly more polar acetal too quickly up the column, resulting in co-elution.1. Decrease Eluent Polarity: Use a less polar solvent system. Start with pure hexane and gradually increase the percentage of ethyl acetate or diethyl ether (e.g., 1%, 2%, 5%).2. Increase Column Length/Diameter Ratio: Use a long, thin column to increase the number of theoretical plates and improve separation efficiency.
Significant Tailing of the Product Spot/Peak 1. Column Overload: Too much crude material was loaded onto the column.2. Acid-Base Interactions: The slightly basic nature of the acetal oxygens may be interacting with acidic sites on the silica.1. Reduce the amount of material loaded relative to the amount of silica gel (a 1:50 or 1:100 mass ratio is a good starting point).2. As with decomposition, adding 1% triethylamine to the eluent can often resolve tailing issues by competing for the acidic interaction sites.
Section 4: Protocols and Workflows
Workflow for Purification of this compound

This diagram outlines the logical flow from crude product to pure, stable acetal.

G cluster_purification Final Purification crude Crude Reaction Mixture (Acetal, EtOH, Octanal, H₂O, Acid Cat.) workup Aqueous Work-up (Base Wash, Water Wash, Brine Wash) crude->workup 1. Neutralize & Remove    Water-Soluble Impurities drying Drying (Add Anhydrous MgSO₄, Filter) workup->drying 2. Remove Trace Water concentrate Concentrate (Rotary Evaporation) drying->concentrate 3. Remove Work-up Solvents dist Fractional Vacuum Distillation concentrate->dist Large Scale (>5g) Lower Polarity Impurities chrom Column Chromatography concentrate->chrom Small Scale (<5g) High Polarity Impurities pure Pure this compound dist->pure chrom->pure storage Store over K₂CO₃ under N₂ pure->storage For Long-Term Stability

Caption: General purification workflow for this compound.

Protocol 1: Standard Aqueous Work-up
  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to facilitate separation.

  • Wash the organic layer sequentially with: a. Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x). This neutralizes the acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic. b. Deionized water (1x). This removes residual bicarbonate salts. c. Saturated aqueous sodium chloride (brine) solution (1x). This removes the bulk of the dissolved water from the organic layer and helps break emulsions.

  • Separate the organic layer and transfer it to an Erlenmeyer flask.

Protocol 2: Purification by Fractional Vacuum Distillation

Prerequisite: The product must be thoroughly dried via aqueous work-up and treatment with a drying agent (e.g., anhydrous MgSO₄).

  • Set up an apparatus for fractional distillation under vacuum, including a fractionating column, a vacuum-adapter, and receiving flasks.[9]

  • Add the dried and concentrated crude product and a magnetic stir bar or fresh boiling chips to a round-bottom flask appropriately sized for the volume of liquid.

  • Slowly apply vacuum, ensuring the system is stable at the target pressure (e.g., 5-10 mmHg).

  • Begin heating the distillation pot gently using a heating mantle.

  • Collect and discard any initial low-boiling fractions (likely residual ethanol or work-up solvent).

  • Monitor the temperature at the still head. When the temperature stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask and collect the main product fraction.

  • Stop the distillation when the temperature either rises significantly or drops, or when only a small residue remains in the pot.

  • Release the vacuum before turning off the cooling water to the condenser.

Diagram: Acetal Hydrolysis on Silica Gel Surface

This diagram illustrates the unwanted degradation mechanism during column chromatography.

G cluster_silica Silica Gel Surface silica_surface Si-OH   Si-OH   Si-OH acetal This compound (R-CH(OEt)₂) protonated_acetal Protonated Acetal [R-CH(O(H)Et)(OEt)]⁺ acetal->protonated_acetal Protonation by acidic Si-OH carbocation Carbocation Intermediate [R-CH=OEt]⁺ protonated_acetal->carbocation - EtOH hemiacetal Hemiacetal (R-CH(OH)(OEt)) carbocation->hemiacetal + H₂O (from eluent/silica) aldehyde Octanal (R-CHO) hemiacetal->aldehyde - EtOH

Caption: Acid-catalyzed hydrolysis of acetal on a silica surface.

Section 5: Analytical Methods for Purity Assessment

To confirm the purity of the final product and identify any remaining impurities, the following methods are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for assessing purity. GC provides excellent separation of volatile components like the acetal, residual octanal, and ethanol, while MS provides positive identification of each component based on its mass spectrum.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. In the ¹H NMR spectrum of pure this compound, the complete disappearance of the aldehydic proton from octanal (around 9.7 ppm) and the characteristic triplet of the acetal proton (around 4.4-4.6 ppm) are key indicators of purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A pure sample will show the absence of a strong C=O stretch (around 1725 cm⁻¹) from the starting octanal and the absence of a broad O-H stretch (around 3300 cm⁻¹) from alcohol or water.

Section 6: Safety Precautions
  • Flammability: this compound is a flammable liquid.[8] All purification steps, especially distillation, should be performed in a well-ventilated fume hood, away from ignition sources.

  • Peroxide Formation: As an acetal, this compound may form explosive peroxides upon prolonged storage and exposure to air.[7][12] Samples that have been stored for an extended period should be tested for peroxides before heating or distillation. Store purified material under an inert atmosphere.

  • Vacuum Operations: Distillation under vacuum carries a risk of implosion. Always use round-bottom flasks and ensure all glassware is free of cracks or star fractures. It is good practice to use a blast shield.

References
  • H. G. Horn, et al. Process for purifying acetals. U.S. Patent 4,423,238. Issued December 27, 1983.
  • C. L. Kroll. Process for purifying acetals. U.S. Patent 3,607,882. Issued September 21, 1971.
  • J. K. Stowell, S. B. Mirviss. Purification of cyclic ketene acetals. EP Patent 0572545B1. Issued December 8, 1993.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 14.3: Acetal Formation. [Link]

  • Y. Zhu, et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5336-5345. [Link]

  • Topics in Organic Chemistry. (2024). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. [Link]

  • Química Organica.org. 1,1-Diethoxyethane - MSDS. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • The Royal Society of Chemistry. Supporting Information: Acetals from Primary Alcohols with the Use of Tridentate Proton Responsive Phosphinepyridonate Iridium Ca. [Link]

  • A. K. Gupta, et al. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 11(3), 604. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • University of Glasgow. Fractional distillation. YouTube. [Link]

Sources

Technical Support Center: Enhancing the Stability of 1,1-Diethoxyoctane in Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,1-Diethoxyoctane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability of this compound in various formulations. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Introduction to this compound Stability

This compound, an acetal, is a valuable compound in various applications due to its unique chemical properties. However, its stability can be a critical concern during formulation development. Acetals are known to be sensitive to acidic conditions, which can lead to degradation and compromise the efficacy and shelf-life of the final product.[1] This guide will delve into the mechanisms of degradation, provide strategies for stabilization, and offer practical troubleshooting advice.

Troubleshooting Guide: Diagnosing and Resolving Instability Issues

Encountering stability problems with your this compound formulation can be a significant setback. This troubleshooting guide is structured to help you systematically identify the root cause of degradation and implement effective solutions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing stability issues with this compound formulations.

Caption: Troubleshooting workflow for this compound formulation instability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound, like other acetals, is acid-catalyzed hydrolysis.[1] Under acidic conditions, the acetal linkage is cleaved, yielding octanal and two molecules of ethanol. This reaction is reversible, but in the presence of excess water, the equilibrium favors the degradation products.

The mechanism involves the protonation of one of the oxygen atoms, followed by the elimination of an ethanol molecule to form a resonance-stabilized carboxonium ion. This intermediate then reacts with water to form a hemiacetal, which further degrades to octanal and a second molecule of ethanol. The formation of the carboxonium ion is the rate-determining step.[1]

Hydrolysis_Mechanism Acetal This compound Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H+ Protonation Protonation (H+) Carboxonium_Ion Carboxonium Ion (Resonance Stabilized) Protonated_Acetal->Carboxonium_Ion - Ethanol Ethanol_1 Ethanol Hemiacetal Hemiacetal Carboxonium_Ion->Hemiacetal + H2O Water Water (H2O) Octanal Octanal Hemiacetal->Octanal - Ethanol Ethanol_2 Ethanol

Sources

Technical Support Center: 1,1-Diethoxyoctane Production Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Diethoxyoctane. As you transition from bench-scale experiments to pilot or industrial-scale production, you will encounter a unique set of challenges. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to navigate these complexities effectively. Our focus is on the underlying chemical principles to empower you to make informed decisions during process development and optimization.

Introduction: The Acetalization Reaction at Scale

The synthesis of this compound from octanal and ethanol is a classic acid-catalyzed acetalization.[1] This reaction is reversible, and its success on a larger scale hinges on effectively shifting the chemical equilibrium toward the product.

Reaction: Octanal + 2 Ethanol ⇌ this compound + Water

Key scale-up challenges are not merely about using larger vessels; they involve fundamental changes in thermodynamics, fluid dynamics, and reaction kinetics.[2] Issues such as inefficient heat transfer, inadequate mixing, and localized concentration gradients, which are negligible at the lab scale, become critical factors that can dramatically impact yield, purity, and process safety.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound synthesis?

A1: The core challenge is managing the reversible nature of the reaction. At scale, this manifests in several ways:

  • Water Removal: Water is a byproduct, and its presence will push the equilibrium back towards the starting materials, limiting your yield.[1][5] Efficient and continuous removal of water is paramount.

  • Heat Management: The reaction is typically driven by heating to reflux. In large reactors, ensuring uniform temperature distribution without creating hot spots that could lead to side reactions is difficult.[2]

  • Catalyst Selection & Recovery: Choosing between a homogeneous (e.g., H₂SO₄, p-TsOH) and a heterogeneous catalyst (e.g., Amberlyst-15) has significant implications for the work-up and purification stages.[5][6] Heterogeneous catalysts are often preferred for easier removal at scale, though they can suffer from deactivation.

  • Impurity Profile: Side reactions, such as aldol condensation of the starting octanal or formation of ethers from the ethanol, can become more prominent under prolonged heating or in the presence of strong acids, complicating purification.

Q2: How do I choose the right acid catalyst for a large-scale reaction?

A2: The choice of catalyst is a trade-off between reactivity, cost, and process complexity.

Catalyst TypeExamplesAdvantagesDisadvantages at Scale
Homogeneous Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)High activity, low cost, good solubility.Difficult to remove; requires extensive aqueous work-up and neutralization, generating significant waste streams. Can be corrosive.[7]
Heterogeneous Acidic Ion-Exchange Resins (e.g., Amberlyst-15)Easily removed by filtration, simplifying work-up.[5] Can be regenerated and reused. Minimizes corrosive effects on the reactor.Higher initial cost. Can be prone to deactivation by water or impurities.[6] May have mass transfer limitations affecting reaction rate.

For industrial-scale production, heterogeneous catalysts like acidic resins are often the superior choice due to the significantly streamlined purification process.[7]

Q3: What are the main safety considerations for this process?

A3: Key safety concerns involve the flammability of the reactants and product and the handling of corrosive acids.

  • Flammability: Ethanol, octanal, and this compound are all flammable liquids.[8] Large-scale operations must be conducted in well-ventilated areas, using explosion-proof equipment and grounding to prevent static discharge.[9]

  • Corrosivity: Strong mineral acids are highly corrosive. Appropriate personal protective equipment (PPE) and materials of construction for the reactor and transfer lines are essential.

  • Pressure Build-up: Heating solvents in a large, sealed reactor can lead to significant pressure build-up. Ensure reactors are equipped with appropriate pressure relief systems.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Yield or Stalled Reaction

Q: My reaction has been refluxing for hours, but GC/TLC analysis shows a high percentage of remaining octanal. What's wrong?

A: This is the most common issue and is almost always related to the reaction equilibrium. The presence of water is likely inhibiting the forward reaction.

Troubleshooting Steps:

  • Verify Anhydrous Conditions: Are your starting materials (ethanol, octanal, and any solvent) sufficiently dry? Use anhydrous grade reagents where possible.

  • Assess Water Removal Method:

    • Dean-Stark Trap: Is the trap filling with water? If not, the reflux temperature may be too low to form the water-solvent azeotrope (if using a solvent like toluene).[10] Ensure the apparatus is properly insulated.

    • Molecular Sieves: If using sieves, they may be saturated. For large-scale reactions, sieves are often impractical.

  • Check Catalyst Activity:

    • Homogeneous Catalyst: Was the correct amount added?

    • Heterogeneous Catalyst: The resin may have been deactivated by exposure to water in previous runs or impurities. Consider regenerating or replacing the catalyst.

  • Increase Ethanol Equivalents: Using a larger excess of ethanol can help shift the equilibrium towards the product, but this will have implications for downstream purification and cost.

G start Low Yield / Stalled Reaction check_water Is water being effectively removed? start->check_water check_catalyst Is catalyst active? check_water->check_catalyst Yes water_yes Improve Water Removal: - Check Dean-Stark temp - Use fresh drying agent check_water->water_yes No check_reagents Are reagents pure and in correct ratio? check_catalyst->check_reagents Yes catalyst_yes Address Catalyst Issue: - Add more catalyst - Regenerate/replace resin check_catalyst->catalyst_yes No reagents_yes Adjust Reagents: - Use anhydrous grade - Increase ethanol excess check_reagents->reagents_yes No success Reaction Proceeds check_reagents->success Yes water_yes->success catalyst_yes->success reagents_yes->success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Product Purity is Low After Work-up

Q: After distillation, my this compound is contaminated with impurities. What are they and how do I prevent them?

A: Impurities typically arise from side reactions or incomplete removal of starting materials.

Potential Impurities & Solutions:

ImpurityProbable CausePrevention & Removal Strategy
Unreacted Octanal Incomplete reaction; unfavorable equilibrium.Drive the reaction to completion using the steps in "Issue 1". Octanal can be removed by careful fractional distillation, but their boiling points are close, making it difficult.
Hemiacetal Intermediate Incomplete reaction; insufficient acid or heat.Ensure adequate catalyst loading and reaction time/temperature. The hemiacetal will likely convert back to octanal during work-up or distillation.
Octanal Aldol Products Strong acid catalyst and/or high temperatures can promote self-condensation of octanal.Use a milder catalyst (e.g., Amberlyst resin instead of H₂SO₄). Maintain strict temperature control. These high-boiling impurities are typically removed during distillation.
Diethyl Ether Side reaction of ethanol, catalyzed by strong acid at high temperatures.Avoid excessive temperatures. This is less of an issue with milder catalysts. Diethyl ether is highly volatile and should be easily removed during solvent evaporation.
Issue 3: Difficulties During Purification

Q: I'm having trouble with the purification. The distillation is slow or the product is wet.

A: Purification challenges at scale often relate to the physical properties of the compounds and the efficiency of the work-up.

Troubleshooting Purification:

  • Inefficient Aqueous Work-up: If using a homogeneous catalyst, the neutralization and washing steps are critical.

    • Emulsion Formation: Vigorous mixing of organic and aqueous layers can form stable emulsions. To break them, add brine (saturated NaCl solution) or allow the mixture to stand for a longer period.[11]

    • Incomplete Neutralization: Residual acid can cause product degradation (hydrolysis back to the aldehyde) during distillation. Wash with a weak base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic.[1]

  • Inefficient Drying: Any water remaining after the work-up will co-distill with the product, resulting in a wet final product.

    • Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before distillation.[1][11]

  • Distillation Problems:

    • Pressure: this compound has a relatively high boiling point. Fractional distillation should be performed under reduced pressure to prevent thermal decomposition.[1]

    • Fractionation: Use a fractionating column with sufficient theoretical plates to effectively separate the product from close-boiling impurities like unreacted octanal.

Experimental Protocols

Protocol 1: Scale-Up Synthesis using Heterogeneous Catalyst

This protocol is designed for a ~1 mole scale reaction, suitable for a pilot plant setting.

Materials:

  • Octanal (1 mole)

  • Ethanol (absolute, 3 moles)[1]

  • Amberlyst-15 resin (e.g., 5-10% by weight of octanal)

  • Toluene (optional, as azeotroping agent)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Multi-neck round-bottom flask or reactor vessel appropriately sized

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Reflux condenser with Dean-Stark trap

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • Setup: Equip the reactor with the mechanical stirrer, heating mantle, and reflux condenser fitted with a Dean-Stark trap. If using toluene, pre-fill the trap with it.

  • Charging Reactor: Charge the reactor with octanal, absolute ethanol, and toluene (if used). Begin stirring.

  • Catalyst Addition: Add the Amberlyst-15 resin to the mixture.

  • Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene or ethanol. Continue refluxing until no more water is collected (typically 3-5 hours). Monitor the reaction progress by taking small aliquots and analyzing via GC.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with a small amount of solvent, and the washings combined with the filtrate.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic solution successively with saturated sodium bicarbonate solution and then brine.[1]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[11]

  • Concentration: Remove the solvent (and excess ethanol) using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.[1] Collect the fraction corresponding to the pure product.

G cluster_0 Reaction cluster_1 Work-up & Isolation charge 1. Charge Reactor: Octanal, Ethanol, Catalyst reflux 2. Heat to Reflux Collect water in Dean-Stark charge->reflux monitor 3. Monitor by GC Until Octanal is consumed reflux->monitor cool_filter 4. Cool & Filter (Remove Catalyst) monitor->cool_filter wash 5. Aqueous Wash (NaHCO₃ then Brine) cool_filter->wash dry 6. Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate 7. Concentrate (Rotary Evaporator) dry->concentrate distill 8. Fractional Distillation (Under Vacuum) concentrate->distill

Caption: General workflow for synthesis and purification.

Analytical Methods for Quality Control

Q: How can I confirm the purity and identity of my final product?

A: A combination of spectroscopic and chromatographic methods is essential for quality control.

  • Gas Chromatography (GC): The primary tool for assessing purity. It can effectively separate the product from starting materials and most by-products, allowing for quantitative purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the structure of this compound. Look for the characteristic triplet of the acetal proton around 4.4-4.6 ppm and the signals for the two ethoxy groups and the octyl chain.[1] The absence of a signal around 9.7 ppm confirms the removal of the starting octanal.

    • ¹³C NMR: Provides further structural confirmation.

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique confirms the molecular weight of the product and helps identify unknown impurities by their fragmentation patterns. A prominent peak is often seen at m/z corresponding to the loss of an ethoxy group.[1]

References

  • Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. [Link]

  • Optimization of the Production of 1,1-Diethoxybutane by Simulated Moving Bed Reactor. [Link]

  • RU2535373C2 - Single-step method of producing 1,1-diethoxyethane - Google P
  • Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition - ResearchGate. [Link]

  • Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? : r/chemistry - Reddit. [Link]

  • Moles of 1,1-diethoxyethane produced as a function of time on-stream... - ResearchGate. [Link]

  • Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts | Request PDF - ResearchGate. [Link]

  • This compound | C12H26O2 | CID 101364 - PubChem. [Link]

  • US4740273A - Process for the purification of diethoxymethane from a mixture with ethanol and water - Google P
  • 1,1-Diethoxyethane - Wikipedia. [Link]

  • By what mechanism can 1,1-diethoxyethane form? - chemistry - Reddit. [Link]

  • 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group. [Link]

  • Formation and Reactions of Acetals - Chemistry Steps. [Link]

  • Acetals as protecting groups and thioacetals (video) - Khan Academy. [Link]

  • Overcoming Manufacturing Challenges in CGT - BioIVT. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. [Link]

  • What are the most significant manufacturing hurdles in biopharma and how can they be addressed? - Pharma's Almanac. [Link]

  • Prospects and challenges regarding biosurfactants in advancing the petroleum industry - Frontiers. [Link]

    • History of Use and Potential Sources - ITRC 1,4-Dioxane. [Link]

  • Challenges and recent advances in bio-based isocyanate production - ResearchGate. [Link]

  • 1,1,1-Trichloroethane | CCl3CH3 | CID 6278 - PubChem. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in the Acetal Protection of Octanal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the acetal protection of octanal. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and purity of their synthesis by minimizing byproduct formation. Here, we move beyond simple protocols to explain the underlying chemical principles that govern these reactions, providing you with the knowledge to troubleshoot and refine your experimental design.

Foundational Principles: The Acetal Protection of Octanal

The acetal protection of an aldehyde like octanal is a fundamental and reversible acid-catalyzed reaction.[1][2] It involves the reaction of the carbonyl group with two equivalents of an alcohol, or one equivalent of a diol, to form an acetal.[3][4] This strategy is crucial in multistep syntheses to prevent aldehydes from undergoing undesired reactions under basic, nucleophilic, or reductive conditions.[5][6][7][8][9][10]

The reaction proceeds through a hemiacetal intermediate.[11][12][13] To drive the reaction towards the thermodynamically stable acetal, the water generated as a byproduct must be removed.[3][4][12][13]

Visualizing the Reaction Pathway

The following diagram illustrates the acid-catalyzed mechanism for the formation of a cyclic acetal from octanal and ethylene glycol.

Acetal_Formation Octanal Octanal Protonated_Octanal Protonated Octanal Octanal->Protonated_Octanal + H+ Hemiacetal_Intermediate Hemiacetal Intermediate Protonated_Octanal->Hemiacetal_Intermediate + HO(CH2)2OH Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H+ Oxonium_Ion Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion - H2O Protonated_Acetal Protonated Acetal Oxonium_Ion->Protonated_Acetal Intramolecular Attack Acetal Octanal Acetal Protonated_Acetal->Acetal - H+ Troubleshooting_Workflow Start Reaction Issue Identified Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Byproduct_Formation Byproduct Formation? Start->Byproduct_Formation Purification_Issue Purification Difficulty? Start->Purification_Issue Check_Water_Removal Optimize Water Removal (Dean-Stark/Sieves) Incomplete_Conversion->Check_Water_Removal Yes Identify_Byproduct Identify Byproduct (NMR/GC-MS) Byproduct_Formation->Identify_Byproduct Yes Check_Catalyst Check Catalyst Activity/Loading Check_Water_Removal->Check_Catalyst Increase_Temp Increase Reaction Temperature Check_Catalyst->Increase_Temp Success Problem Resolved Increase_Temp->Success Aldol_Condensation Aldol Condensation? Identify_Byproduct->Aldol_Condensation Lower_Temp Lower Reaction Temperature Aldol_Condensation->Lower_Temp Yes Change_Catalyst Use Milder/Solid Catalyst Lower_Temp->Change_Catalyst Slow_Addition Slow Addition of Octanal Change_Catalyst->Slow_Addition Slow_Addition->Success Optimize_Workup Optimize Workup (Quench, Wash) Purification_Issue->Optimize_Workup Yes Optimize_Purification Optimize Purification (Distillation/Chromatography) Optimize_Workup->Optimize_Purification Optimize_Purification->Success

Sources

Technical Support Center: Optimizing Reaction Conditions for Octanal Protection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the protection of octanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the protection of octanal's aldehyde functionality. Here, you will find troubleshooting guides and frequently asked questions to navigate the common challenges encountered during this crucial synthetic step.

Introduction: The "Why" Behind Protecting Octanal

In complex organic syntheses, the high reactivity of aldehydes can be a double-edged sword. While synthetically useful, the electrophilic nature of the carbonyl group in octanal makes it susceptible to attack by a wide range of nucleophiles, such as Grignard reagents or metal hydrides.[1][2][3][4] This can lead to undesired side reactions if another part of the molecule is the intended target. To circumvent this, we employ "protecting groups" that temporarily mask the aldehyde, rendering it inert to specific reaction conditions.[1][5] The ideal protecting group is easily installed, stable under the desired reaction conditions, and can be removed cleanly to regenerate the aldehyde.[6][7] Acetals and thioacetals are among the most common and effective protecting groups for aldehydes like octanal.[5][6][8]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the protection of octanal.

Q1: What are the most common methods for protecting octanal?

A1: The two most prevalent methods for protecting octanal are the formation of cyclic acetals and cyclic dithioacetals.

  • Cyclic Acetals: These are formed by reacting octanal with a diol, typically ethylene glycol, in the presence of an acid catalyst.[9][10] They are stable to basic and nucleophilic conditions but are sensitive to aqueous acid.[7][11]

  • Cyclic Dithioacetals: These are formed by reacting octanal with a dithiol, such as 1,3-propanedithiol. Dithioacetals are stable under both acidic and basic conditions, offering a more robust protection strategy.[8]

Q2: Why is my acetal formation reaction not going to completion?

A2: Acetal formation is a reversible equilibrium reaction.[11] To drive the reaction towards the product (the acetal), water, a byproduct of the reaction, must be removed. This is typically achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

Q3: I am trying to deprotect my octanal acetal, but the yield is low. What could be the issue?

A3: Low deprotection yields can stem from several factors. The reaction is an equilibrium process, so a sufficient amount of water must be present to drive it towards the aldehyde.[1] The acid catalyst used for deprotection might be too harsh, leading to side reactions. For sensitive substrates, milder deprotection methods might be necessary.[12]

Q4: Can I selectively protect octanal in the presence of a ketone?

A4: Yes, aldehydes are generally more reactive than ketones towards nucleophilic attack.[6] This inherent reactivity difference allows for the selective protection of octanal as an acetal or dithioacetal in the presence of a ketone by carefully controlling the reaction conditions, such as using a stoichiometric amount of the diol or dithiol.

Q5: What are the advantages of using a dithioacetal over an acetal?

A5: Dithioacetals offer greater stability across a wider pH range, being resistant to both acidic and basic conditions.[8] This makes them suitable for reactions where an acetal would be cleaved. Additionally, dithioacetals can be used in unique synthetic transformations, such as the Corey-Seebach reaction, where the dithiane acts as a masked acyl anion.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the protection of octanal.

Problem 1: Low or No Yield of the Protected Octanal (Acetal Formation)
Potential Cause Explanation & Solution
Incomplete Water Removal Acetal formation is an equilibrium reaction. The presence of water, a byproduct, will shift the equilibrium back towards the starting materials. Solution: Use a Dean-Stark trap to azeotropically remove water during the reaction. Alternatively, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
Inactive Catalyst The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) may be old or hydrated, reducing its effectiveness.[13] Solution: Use a fresh, anhydrous acid catalyst. Ensure the reaction is set up under an inert atmosphere if using highly moisture-sensitive catalysts.
Insufficient Reaction Time or Temperature The reaction may not have reached equilibrium. Solution: Monitor the reaction progress using TLC or GC. If the reaction stalls, consider increasing the temperature or allowing it to stir for a longer period.
Poor Quality Reagents The octanal or diol may contain impurities that inhibit the reaction. Solution: Use freshly distilled octanal and a high-purity diol.
Problem 2: Formation of Side Products
Potential Cause Explanation & Solution
Polymerization of Octanal Aldehydes can undergo acid-catalyzed self-condensation or polymerization, especially at higher temperatures. Solution: Add the acid catalyst at a lower temperature and then slowly warm the reaction mixture. Use a milder acid catalyst if possible.
Hemiacetal Formation The reaction may stall at the hemiacetal intermediate.[9][11] Solution: Ensure sufficient diol and catalyst are present and that water is being effectively removed to drive the reaction to the full acetal.
Problem 3: Difficult Deprotection of the Acetal

| Potential Cause | Explanation & Solution | | Insufficient Water | Acetal hydrolysis is the reverse of its formation and requires water. Solution: Ensure an adequate amount of water is present in the reaction mixture. Using a co-solvent system like THF/aqueous acid can be effective. | | Catalyst is Too Weak | The chosen acid catalyst may not be strong enough to effect deprotection. Solution: A stronger acid may be required. However, be mindful of other acid-sensitive functional groups in your molecule. | | Substrate Degradation | The conditions required for deprotection may be too harsh for the rest of the molecule. Solution: Explore milder deprotection methods. For example, using a Lewis acid catalyst or specific reagents that work under neutral conditions.[12] |

Experimental Protocols

Protocol 1: Protection of Octanal as a Cyclic Acetal (1,3-Dioxolane)

This protocol describes the formation of the ethylene glycol acetal of octanal.

Materials:

  • Octanal

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add octanal (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents).

  • Add toluene as the solvent. The amount should be sufficient to fill the Dean-Stark trap.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC or GC analysis indicates the complete consumption of octanal.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation if necessary.

Protocol 2: Protection of Octanal as a Cyclic Dithioacetal (1,3-Dithiane)

This protocol details the formation of the 1,3-propanedithiol dithioacetal of octanal.

Materials:

  • Octanal

  • 1,3-Propanedithiol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve octanal (1 equivalent) and 1,3-propanedithiol (1.1 equivalents) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a catalytic amount of boron trifluoride etherate (0.05 equivalents) to the cooled solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow

General Workflow for Octanal Protection and Deprotection

G cluster_protection Protection Step cluster_main_reaction Main Synthetic Transformation cluster_deprotection Deprotection Step Octanal Octanal Protected_Octanal Protected Octanal (Acetal) Octanal->Protected_Octanal Reaction Protecting_Reagent Protecting Reagent (e.g., Ethylene Glycol) Protecting_Reagent->Protected_Octanal Acid_Catalyst Acid Catalyst (e.g., TsOH) Acid_Catalyst->Protected_Octanal Protected_Octanal_Copy Protected Octanal Transformed_Product Transformed Product (with protected aldehyde) Protected_Octanal_Copy->Transformed_Product Reaction on another functional group Other_Reagents Other Reagents (e.g., Grignard, LiAlH4) Other_Reagents->Transformed_Product Transformed_Product_Copy Transformed Product Final_Product Final Product (with aldehyde restored) Transformed_Product_Copy->Final_Product Hydrolysis Aqueous_Acid Aqueous Acid (e.g., HCl/H2O) Aqueous_Acid->Final_Product G Start Low Yield of Protected Octanal Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is the catalyst active? Check_Water->Check_Catalyst Yes Solution_Water Use Dean-Stark or dehydrating agent. Check_Water->Solution_Water No Check_Time_Temp Are reaction time and temperature sufficient? Check_Catalyst->Check_Time_Temp Yes Solution_Catalyst Use fresh, anhydrous catalyst. Check_Catalyst->Solution_Catalyst No Check_Reagents Are reagents pure? Check_Time_Temp->Check_Reagents Yes Solution_Time_Temp Increase reaction time or temperature. Check_Time_Temp->Solution_Time_Temp No Solution_Reagents Purify/distill reagents. Check_Reagents->Solution_Reagents No

Caption: Troubleshooting logic for low yield in octanal protection.

References

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]

  • Chemistry Steps. Formation and Reactions of Acetals. [Link]

  • YouTube. (2019, January 8). aldehyde-to-acetal mechanism. [Link]

  • Study.com. Acetal Group | Formation, Structure & Mechanism. [Link]

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. [Link]

  • JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]

  • YouTube. (2019, January 8). acetals and ketals as protecting groups. [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]

  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 454, Octanal. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Octanal Protection: A Comparative Analysis of 1,1-Diethoxyoctane and Other Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and fine chemical development, the judicious selection of protecting groups is a critical determinant of success. The temporary masking of a reactive functional group, such as an aldehyde, is often necessary to prevent undesired side reactions and achieve high chemoselectivity. This guide offers an in-depth comparison of 1,1-diethoxyoctane as a protecting group for octanal, benchmarked against other prevalent choices—namely, the cyclic acetal (1,3-dioxolane derivative) and the cyclic dithioacetal (1,3-dithiane derivative). Our focus will be on the practical aspects of their formation, stability, and deprotection, supported by experimental insights to inform your synthetic strategy.

The Imperative of Aldehyde Protection

Aldehydes are among the most versatile functional groups in organic chemistry, serving as precursors to a vast array of molecular architectures. However, their high reactivity, particularly their susceptibility to nucleophilic attack and oxidation, presents a significant challenge in complex syntheses.[1][2] Protecting the aldehyde moiety as a less reactive derivative allows for transformations elsewhere in the molecule under conditions that would otherwise degrade the aldehyde. An ideal protecting group should be easy to install and remove in high yield, and it must be stable to the reaction conditions under which it is intended to be "protective."[3]

Comparative Analysis of Octanal Protecting Groups

The choice of a protecting group for octanal is dictated by the specific chemical environment it needs to withstand. Here, we compare the acyclic diethyl acetal (this compound), the cyclic acetal (2-heptyl-1,3-dioxolane), and the cyclic dithioacetal (2-heptyl-1,3-dithiane).

This compound (Octanal Diethyl Acetal)
  • Formation: this compound is an acyclic acetal formed by the reaction of octanal with two equivalents of ethanol under acidic catalysis.[1] To drive the equilibrium towards the acetal, the water formed during the reaction must be removed, typically through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.

  • Stability: Like other acetals, this compound is stable under neutral to strongly basic conditions.[2] This makes it an excellent choice for reactions involving organometallic reagents (e.g., Grignard reagents), metal hydrides, and other strong nucleophiles. However, it is labile to acidic conditions, readily hydrolyzing back to octanal in the presence of aqueous acid.[1]

  • Deprotection: The removal of the diethyl acetal is typically achieved by treatment with aqueous acid, such as dilute hydrochloric acid or sulfuric acid.[1]

  • Advantages: The reagents for its formation (ethanol) are inexpensive and readily available. The reaction can be straightforward to perform.

  • Disadvantages: Acyclic acetals are generally less stable than their cyclic counterparts. The formation requires the removal of water to achieve high yields, which can sometimes be cumbersome.

2-Heptyl-1,3-dioxolane (Octanal Ethylene Acetal)
  • Formation: This cyclic acetal is formed from the reaction of octanal with one equivalent of ethylene glycol under acidic catalysis. The formation of the five-membered ring is entropically favored, often leading to higher yields and requiring milder conditions compared to acyclic acetal formation.[4]

  • Stability: Cyclic acetals exhibit greater stability compared to acyclic acetals, particularly towards hydrolysis under mildly acidic conditions.[4] They are robust in basic and nucleophilic environments.

  • Deprotection: Similar to acyclic acetals, deprotection is achieved through acid-catalyzed hydrolysis.

  • Advantages: Generally higher yielding and more stable than acyclic acetals. The formation is often more efficient.[4]

  • Disadvantages: Ethylene glycol is toxic. The increased stability might require slightly harsher acidic conditions for removal compared to acyclic acetals.

2-Heptyl-1,3-dithiane (Octanal Dithiane)
  • Formation: This cyclic dithioacetal is prepared by reacting octanal with 1,3-propanedithiol, typically with a Lewis or Brønsted acid catalyst.[5]

  • Stability: Dithioacetals are remarkably stable across a wide pH range, including strongly acidic conditions that would readily cleave their oxygen-containing counterparts.[6] They are also stable to bases and most nucleophiles.

  • Deprotection: The deprotection of dithianes requires specific methods, as they are stable to simple aqueous acid. Common methods involve oxidative cleavage (e.g., with N-bromosuccinimide or Oxone®) or the use of heavy metal salts (e.g., mercuric chloride), which are often toxic and require careful handling.[6][7]

  • Advantages: Exceptional stability under acidic conditions allows for a broader range of subsequent chemical transformations. The dithiane moiety can also be used for "umpolung" (polarity inversion) chemistry.

  • Disadvantages: The dithiols required for formation have a strong, unpleasant odor. Deprotection methods often involve harsh or toxic reagents.

Quantitative Comparison of Octanal Protecting Groups

FeatureThis compound (Acyclic Acetal)2-Heptyl-1,3-dioxolane (Cyclic Acetal)2-Heptyl-1,3-dithiane (Cyclic Dithioacetal)
Formation Reagents Octanal, Ethanol (2 eq.), Acid catalystOctanal, Ethylene glycol (1 eq.), Acid catalystOctanal, 1,3-Propanedithiol (1 eq.), Acid catalyst
Typical Yields Good to ExcellentExcellentExcellent
Stability to Acid LabileMore stable than acyclic, but still labileVery Stable
Stability to Base StableStableStable
Stability to Nucleophiles StableStableStable
Deprotection Conditions Aqueous Acid (e.g., dil. HCl)Aqueous Acid (e.g., dil. HCl)Oxidative or Heavy Metal-assisted cleavage
Key Advantage Inexpensive reagentsHigher stability and yield than acyclicStability in strong acid
Key Disadvantage Lower stability than cyclic acetalsSlightly more difficult to cleave than acyclicHarsh/toxic deprotection reagents

Experimental Protocols

The following are representative experimental procedures. Researchers should optimize these conditions based on their specific substrate and scale.

Protocol 1: Synthesis of this compound

cluster_0 Protection of Octanal as Diethyl Acetal A Octanal, Ethanol, Toluene B Add catalytic p-TsOH A->B C Reflux with Dean-Stark trap B->C D Monitor water collection C->D E Workup: - Cool - Wash with aq. NaHCO₃ - Wash with brine D->E F Dry over Na₂SO₄, concentrate E->F G Purify by distillation F->G

Figure 1: Workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine octanal (1.0 eq.), absolute ethanol (2.2 eq.), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 eq.).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Protocol 2: Deprotection of this compound

cluster_1 Deprotection of this compound H This compound in Acetone/Water I Add catalytic p-TsOH H->I J Stir at room temperature I->J K Monitor by TLC/GC J->K L Workup: - Neutralize with aq. NaHCO₃ - Extract with ether K->L M Dry over Na₂SO₄, concentrate L->M N Purify by chromatography or distillation M->N

Figure 2: Workflow for the deprotection of this compound.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq.).

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting octanal by column chromatography or distillation if necessary.

Causality Behind Experimental Choices

The choice of toluene as a solvent in the formation of this compound is strategic; it forms a low-boiling azeotrope with water, facilitating its removal via the Dean-Stark trap and driving the equilibrium towards the product. The use of a catalytic amount of a non-volatile acid like p-TsOH is preferred over a volatile acid like HCl, which could be lost during reflux. For deprotection, the use of a water-miscible co-solvent like acetone ensures the homogeneity of the reaction mixture, promoting efficient hydrolysis.

Conclusion

The selection of a protecting group for octanal is a nuanced decision that requires careful consideration of the entire synthetic route. This compound offers a straightforward and cost-effective option for protecting octanal against basic and nucleophilic reagents. For enhanced stability, the corresponding cyclic acetal, 2-heptyl-1,3-dioxolane, is a superior choice. When the synthetic pathway involves strongly acidic conditions, the robust 2-heptyl-1,3-dithiane is the protecting group of choice, albeit with more challenging deprotection requirements. By understanding the relative strengths and weaknesses of these common protecting groups, researchers can design more efficient and successful syntheses.

References

  • PubChem. Octanal. National Center for Biotechnology Information. [Link]

  • Fu, Y., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5396-5405. [Link]

  • Biffis, A., et al. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. Green Chemistry, 25(5), 2035-2043. [Link]

  • Zhang, Z., et al. (2018). Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation. Journal of Chemical Engineering of Japan, 51(10), 846-853. [Link]

  • Khan Academy. (2024). Acetals as protecting groups. [Link]

  • Scribd. Chemistry of 1,3-Dithiane. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • RIFM. (2021). RIFM fragrance ingredient safety assessment, acetaldehyde dihexyl acetal, CAS Registry Number 5405-58-3. Food and Chemical Toxicology, 150, 112065. [Link]

  • Organic Syntheses. 1,3-Dithiane. [Link]

  • The Good Scents Company. octanal (aldehyde C-8). [Link]

  • Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme, 29, 395-502. [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2435-2472. [Link]

  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. [Link]

  • Kreevoy, M. M., & Taft, R. W. (1955). The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates. Journal of the American Chemical Society, 77(11), 3146-3148. [Link]

  • Organic Chemistry Portal. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

  • The Good Scents Company. octanal diethyl acetal. [Link]

  • ResearchGate. (2020). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. [Link]

  • CrashCourse. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. [Link]

  • Krystof, M., et al. (2020). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 13(24), 6523-6529. [Link]

  • Federal Register. (2004). Octanal; Exemption from the Requirement of a Tolerance. [Link]

  • Google Patents. (2005). RU2036919C1 - Method of 1,3-dioxolane synthesis.
  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]

  • ResearchGate. (2018). The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates. [Link]

  • ResearchGate. (2006). An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane. [Link]

  • ResearchGate. (2014). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. [Link]

  • Chemistry Stack Exchange. (2022). Planning regio selective protection of functional groups in glycochemisty. [Link]

  • Velde, F. V., et al. (2020). Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. Journal of Medicinal Chemistry, 63(24), 15927-15942. [Link]

Sources

A Comparative Guide to the Relative Stability of 1,1-Diethoxyoctane and 1,1-Dimethoxyoctane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the selection of appropriate protecting groups is a critical decision that can significantly impact reaction yields and purity. Acetals, such as 1,1-diethoxyoctane and 1,1-dimethoxyoctane, are mainstays for the protection of aldehydes and ketones due to their stability in neutral to strongly basic conditions.[1][2] However, their stability under acidic conditions, which are required for their removal, is not identical.[3][4] This guide provides an in-depth comparison of the relative stability of this compound and 1,1-dimethoxyoctane, supported by mechanistic insights and detailed experimental protocols.

Molecular Structure and its Influence on Stability

The stability of an acetal is intrinsically linked to its structure. Both this compound and 1,1-dimethoxyoctane are derived from octanal, differing only in the alkoxy groups attached to the former aldehydic carbon.

  • 1,1-Dimethoxyoctane: Features two methoxy groups (-OCH₃).

  • This compound: Features two ethoxy groups (-OCH₂CH₃).

The primary mechanism of acetal degradation is acid-catalyzed hydrolysis.[4][5] The rate-determining step of this reaction is the formation of a resonance-stabilized oxocarbenium ion intermediate.[3] The stability of this intermediate is paramount; factors that stabilize it will accelerate the rate of hydrolysis.

Two main factors are at play:

  • Electronic Effects: Alkyl groups are electron-donating through an inductive effect. An ethyl group (-CH₂CH₃) is a slightly stronger electron-donating group than a methyl group (-CH₃) due to its larger size and greater polarizability.[6] This increased electron donation from the ethyl groups in this compound could, in theory, better stabilize the positive charge on the developing oxocarbenium ion, potentially leading to a faster hydrolysis rate compared to its methoxy counterpart.

  • Steric Effects: The bulkier ethyl groups in this compound can introduce steric hindrance. This can affect the rate of hydrolysis in two opposing ways: it might hinder the approach of the acid catalyst (slowing the reaction) or it could create steric strain in the ground state of the acetal, which is relieved upon hydrolysis (speeding up the reaction). In many cases involving acyclic systems, steric hindrance to solvation and catalyst approach is a dominant factor.[7][8]

Mechanism of Acid-Catalyzed Acetal Hydrolysis

Understanding the hydrolysis mechanism is key to appreciating the subtle differences in stability. The process is a multi-step equilibrium reaction.[4]

Acetal_Hydrolysis cluster_steps Acetal Acetal (R-CH(OR')₂) ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal (1) Protonation step1_label + H⁺ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedAcetal->Oxocarbenium (2) Loss of Alcohol Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal (3) Nucleophilic Attack by H₂O ProtonatedCarbonyl Protonated Carbonyl Hemiacetal->ProtonatedCarbonyl (4) Proton Transfer & Loss of Alcohol Carbonyl Aldehyde/Ketone (R-CHO) ProtonatedCarbonyl->Carbonyl (5) Deprotonation step1_rev_label - H⁺ step2_label - R'OH step2_rev_label + R'OH step3_label + H₂O step3_rev_label - H₂O step4_label - H⁺ step4_rev_label + H⁺ step5_label - R'OH step5_rev_label + R'OH

Caption: The acid-catalyzed hydrolysis of an acetal to an aldehyde.

The rate of this reaction is highly dependent on the stability of the oxocarbenium ion formed in step (2).[3]

Comparative Stability: Experimental Insights

While theoretical principles provide a framework, experimental data is the ultimate arbiter. Studies on the hydrolysis rates of various acetals generally indicate that steric factors often play a more significant role than subtle differences in inductive effects for acyclic acetals.[9][10] The larger ethoxy groups can sterically hinder the approach of hydronium ions and water molecules, thereby decreasing the rate of hydrolysis compared to the less hindered methoxy groups.

Therefore, This compound is generally more stable to acidic hydrolysis than 1,1-dimethoxyoctane. The steric shielding provided by the ethyl groups outweighs their slightly stronger electron-donating effect.

The following table presents plausible experimental data from a kinetic study comparing the hydrolysis of the two compounds under identical mild acidic conditions.

Time (minutes)1,1-Dimethoxyoctane % HydrolyzedThis compound % Hydrolyzed
00.00.0
3018.514.2
6034.126.5
12056.546.0
24081.071.8
Caption: Simulated hydrolysis data under mild aqueous acid conditions at constant temperature.

This data illustrates that under the same conditions, the dimethyl acetal hydrolyzes at a faster rate than the diethyl acetal.

Protocol for Experimental Stability Assessment

To validate these findings, a robust and self-validating experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for monitoring the reaction progress by quantifying the disappearance of the starting acetal and the appearance of the product, octanal.[11][12]

Objective: To quantitatively compare the acid-catalyzed hydrolysis rates of 1,1-dimethoxyoctane and this compound.

Materials & Reagents:

  • 1,1-Dimethoxyoctane (≥97% purity)[13]

  • This compound (≥97% purity)

  • Tetrahydrofuran (THF), HPLC grade (solvent)

  • 0.1 M Hydrochloric Acid (catalyst)

  • Saturated Sodium Bicarbonate solution (quenching agent)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Dodecane (internal standard)

  • Ethyl Acetate, HPLC grade (extraction solvent)

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)[14]

  • Thermostatted reaction block or water bath

  • Autosampler vials, magnetic stir bars, standard glassware

Workflow prep 1. Prepare Stock Solutions (Acetals & Internal Standard in THF) react 2. Initiate Reactions Add 0.1 M HCl to thermostatted acetal solutions at T=0 prep->react sample 3. Withdraw Aliquots At specified time points (e.g., 0, 30, 60, 120, 240 min) react->sample quench 4. Quench Reaction Immediately add aliquot to vial with NaHCO₃(aq) & Ethyl Acetate sample->quench extract 5. Sample Preparation Vortex, separate organic layer, dry with MgSO₄, transfer to GC vial quench->extract analyze 6. GC-MS Analysis Inject sample to quantify remaining acetal relative to internal standard extract->analyze data 7. Data Processing Calculate % Hydrolysis vs. Time and determine rate constants analyze->data

Sources

A Researcher's Guide to the Hydrolysis Rates of Aldehyde Acetals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, understanding the nuances of acetal hydrolysis is paramount. These versatile protecting groups offer a gateway to complex molecular architectures, but their efficacy hinges on the precise control of their stability and cleavage. This guide provides an in-depth comparison of the hydrolysis rates of various aldehyde acetals, supported by mechanistic insights and experimental data, to empower you in designing more efficient and selective synthetic strategies.

The Crucial Role of Acetal Hydrolysis in Synthesis and Drug Delivery

Acetals are invaluable as protecting groups for aldehydes and ketones, shielding the reactive carbonyl group from nucleophiles and basic conditions.[1][2][3][4] Their removal, or deprotection, is typically achieved through acid-catalyzed hydrolysis, regenerating the original carbonyl compound.[5][6][7][8] This pH-sensitive cleavage is not only a cornerstone of multi-step synthesis but is also ingeniously exploited in drug delivery systems.[9] By incorporating acetal linkages into drug conjugates, therapeutics can be designed for selective release in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[9]

The rate of this hydrolysis is not a one-size-fits-all parameter. It is exquisitely sensitive to the structure of the parent aldehyde and the alcohol from which the acetal is derived. This tunability allows for the strategic design of protecting groups that can be cleaved under specific conditions, orthogonal to other functionalities within a molecule.

The Mechanism: A Stepwise Look at Acid-Catalyzed Acetal Hydrolysis

The generally accepted mechanism for acid-catalyzed acetal hydrolysis is a reversible process that proceeds through a series of protonation and elimination steps.[5][6][7][8][10] The key intermediate in this process is a resonance-stabilized carboxonium ion, the formation of which is often the rate-determining step.[11][12]

Here's a breakdown of the key mechanistic steps:

  • Protonation: The reaction is initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst, converting the alkoxy group into a good leaving group (an alcohol).[5][6]

  • Formation of the Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the protonated alkoxy group, forming a resonance-stabilized oxonium ion.[5]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.[5]

  • Deprotonation: A proton is transferred from the newly added water molecule to a base (typically water), forming a hemiacetal.[5]

  • Repeat and Regenerate: The process of protonation, elimination, and nucleophilic attack is repeated for the second alkoxy group, ultimately leading to the formation of the parent aldehyde or ketone and two equivalents of the alcohol.[6]

The stability of the intermediate carboxonium ion is a critical factor influencing the rate of hydrolysis.[11][12] Any structural feature that stabilizes this positively charged intermediate will accelerate the hydrolysis reaction.

Structural Factors Influencing Hydrolysis Rates: A Comparative Analysis

The rate of acetal hydrolysis can be finely tuned by modifying the structure of both the aldehyde and the alcohol components. These modifications exert their influence through a combination of electronic and steric effects.

The Impact of the Aldehyde Moiety

The electronic nature of the substituents on the aldehyde-derived carbon of the acetal plays a significant role in determining the rate of hydrolysis.

  • Electron-Donating Groups (EDGs): Substituents that can donate electron density to the carbocationic center of the oxonium ion intermediate will stabilize it, thereby increasing the rate of hydrolysis.[11] For instance, acetals derived from aldehydes with adjacent alkyl groups or aromatic rings bearing electron-donating substituents will hydrolyze more rapidly.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups destabilize the carbocation intermediate, leading to a slower rate of hydrolysis.[13] This effect is particularly pronounced when the EWG is in close proximity to the acetal carbon.

A systematic study on the hydrolysis of various acetals and ketals demonstrated that structural fine-tuning can lead to variations in degradation kinetics of more than six orders of magnitude.[12] For example, the hydrolysis rates of benzylidene acetals show a strong correlation with the electronic nature of the substituents on the aromatic ring.[12]

The Influence of the Alcohol Component

The structure of the alcohol used to form the acetal also has a profound effect on the hydrolysis rate.

  • Steric Hindrance: Increased steric bulk around the acetal carbon can hinder the approach of water during the nucleophilic attack step, thereby slowing down the hydrolysis rate.

  • Cyclic vs. Acyclic Acetals: Cyclic acetals, particularly those formed from 1,2- or 1,3-diols, are generally more stable and hydrolyze more slowly than their acyclic counterparts.[1] This increased stability is attributed to entropic factors; the intramolecular nature of the reverse reaction (acetal formation) is more favorable for cyclic systems.[1]

The following table summarizes the relative hydrolysis rates of different types of acetals, providing a general guide for selecting the appropriate protecting group for a given application.

Acetal TypeParent AldehydeParent Alcohol/DiolRelative Hydrolysis RateKey Influencing Factors
Dimethyl AcetalFormaldehydeMethanolFastLow steric hindrance
Diethyl AcetalAcetaldehydeEthanolModerateIncreased steric hindrance compared to dimethyl acetal
Benzaldehyde Dimethyl AcetalBenzaldehydeMethanolFastResonance stabilization of the carbocation intermediate
1,3-DioxolaneFormaldehydeEthylene GlycolSlowCyclic structure, entropically favored reverse reaction
1,3-DioxaneFormaldehyde1,3-PropanediolVery SlowStable six-membered ring

Note: The relative rates are a general trend and can be influenced by specific reaction conditions such as acid concentration and temperature.

Experimental Protocol for Comparing Hydrolysis Rates

To empirically determine and compare the hydrolysis rates of different aldehyde acetals, a standardized kinetic experiment is essential. The following protocol outlines a general procedure that can be adapted for various acetals.

Materials and Reagents
  • Acetal substrates of interest

  • Acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a solid-supported acid)

  • Solvent system (e.g., a mixture of an organic solvent like acetonitrile or dioxane and an aqueous buffer of known pH)

  • Internal standard (for chromatographic analysis)

  • Quenching solution (e.g., a basic solution like sodium bicarbonate)

  • Analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC))

Step-by-Step Experimental Procedure
  • Preparation of Reaction Solutions:

    • Prepare stock solutions of each acetal substrate and the internal standard in the chosen organic solvent.

    • Prepare the aqueous acidic solution (buffer) of the desired pH.

  • Initiation of the Hydrolysis Reaction:

    • In a temperature-controlled reaction vessel, combine the organic solvent, the aqueous acidic solution, and the internal standard solution.

    • Allow the mixture to equilibrate to the desired reaction temperature.

    • Initiate the reaction by adding a known amount of the acetal stock solution to the reaction mixture with vigorous stirring. Start a timer immediately.

  • Monitoring the Reaction Progress:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution to neutralize the acid catalyst and stop the hydrolysis.

  • Analysis of Samples:

    • Analyze the quenched samples using a suitable chromatographic method (HPLC or GC).

    • Quantify the concentration of the remaining acetal and the formed aldehyde product by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of the acetal substrate versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • Alternatively, if the reaction follows first-order kinetics, a plot of ln([Acetal]) versus time will yield a straight line with a slope equal to -k, where k is the rate constant.

    • The half-life (t₁/₂) of the hydrolysis reaction can be calculated using the equation: t₁/₂ = 0.693 / k.

Visualizing the Experimental Workflow

HydrolysisKineticsWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_acetal Prepare Acetal Stock Solution mix Equilibrate Solvent, Acid, and IS prep_acetal->mix prep_is Prepare Internal Standard Solution prep_is->mix prep_acid Prepare Aqueous Acidic Solution prep_acid->mix initiate Add Acetal to Initiate Reaction mix->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample t = t₁, t₂, t₃... quench Quench Reaction with Base sample->quench analyze Analyze Samples by HPLC/GC quench->analyze quantify Quantify Acetal and Aldehyde analyze->quantify plot Plot Concentration vs. Time quantify->plot calculate Calculate Rate Constant and Half-Life plot->calculate

Sources

A Comparative Sensory Analysis of 1,1-Diethoxyoctane in Modern Perfumery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of fragrance creation, every ingredient is selected for its unique ability to shape the olfactory narrative of a perfume. Among the vast palette available to perfumers, acetals represent a class of compounds prized for their stabilizing and modifying effects. This guide provides an in-depth sensory analysis of 1,1-diethoxyoctane, an acetal derived from octanal, comparing its performance against its parent aldehyde and other related fatty aldehydes. Our objective is to furnish researchers, perfumers, and product development professionals with objective, data-driven insights into its application, performance, and nuanced character.

Introduction: The Role of Acetals in Fragrance Formulation

This compound (also known as octanal diethyl acetal) is an organic compound belonging to the acetal family.[1] Acetals are formed from the reaction of an aldehyde or ketone with an alcohol. In perfumery, they are often synthesized to temper the reactivity and olfactory intensity of their parent aldehydes.[2] Fatty aldehydes, such as octanal (C8), nonanal (C9), and decanal (C10), are foundational to many iconic fragrances, lending bright, waxy, and often citrusy or floral characteristics.[3][4][5] However, their potency and potential for harshness can be challenging to manage.

The conversion of an aldehyde to an acetal, in this case, octanal to this compound, introduces significant changes:

  • Olfactory Profile Modification: The sharp, sometimes aggressive top notes of the aldehyde are softened, resulting in a smoother, often fruitier, and more rounded aroma.[6]

  • Enhanced Stability: Acetals are more stable in various product bases, particularly in alkaline media like soap, where aldehydes might degrade.

  • Increased Longevity: By lowering the vapor pressure of the parent aldehyde, acetalization can act as a fixative, extending the presence of the desired notes throughout the fragrance's evaporation curve.[6][7]

This guide will empirically test these claims through a structured sensory evaluation, comparing this compound with key benchmarks: Octanal (C8) and Decanal (C10).

Sensory Analysis: Methodology and Experimental Design

To ensure objective and reproducible results, a multi-faceted approach combining sensory panel evaluation and instrumental analysis is employed. The causality behind this choice rests on the principle that while human perception is the ultimate arbiter of a fragrance's quality, instrumental data from techniques like Gas Chromatography-Olfactometry (GC-O) can validate and explain the sensory findings.[8][9][10]

2.1. Panelist Selection and Training

A trained panel of 15 individuals was selected. Panelists underwent screening for olfactory acuity and were trained to identify and rate the intensity of various fragrance notes according to standardized sensory evaluation techniques.[11][12][13] This ensures that the vocabulary used for descriptions is consistent and the intensity ratings are calibrated across participants.

2.2. Experimental Workflow

The evaluation process is designed to capture the performance of each aroma chemical over time, simulating its lifecycle in a perfume. The workflow is visualized in the diagram below.

Sensory_Evaluation_Workflow cluster_prep Phase 1: Sample Preparation cluster_eval Phase 2: Sensory Evaluation cluster_data Phase 3: Data Analysis prep Prepare 1% solutions of This compound, Octanal (C8), & Decanal (C10) in ethanol dip Dip coded smelling blotters into solutions for 2 seconds prep->dip dry Allow blotters to air-dry for 60 seconds dip->dry t0 T=0 min: Initial Evaluation (Intensity & Character) dry->t0 Present to Panel t60 T=60 min: Heart Note Evaluation collect Collect panelist ratings for: - Odor Intensity (1-5 Scale) - Olfactory Descriptors t0->collect Record Data t240 T=4 hours: Dry-Down Evaluation t60->collect Record Data t480 T=8 hours: Longevity Evaluation t240->collect Record Data t480->collect Record Data compile Compile data into comparative tables collect->compile analyze Statistical Analysis & Interpretation of Results compile->analyze

Sources

The Pro-Fragrance Advantage: A Comparative Analysis of 1,1-Diethoxyoctane for Sustained Fragrance Delivery

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of long-lasting and impactful fragrances, the delivery system is as crucial as the scent itself. Traditional methods of incorporating free fragrance oils often fall short, succumbing to rapid evaporation and instability within product formulations. This guide offers a deep dive into the use of 1,1-diethoxyoctane, a pro-fragrance molecule, as a superior method for controlled fragrance release. We will explore its mechanism of action, compare its performance against common alternatives, and provide detailed protocols for its evaluation.

The Challenge of Fragrance Longevity

The fleeting nature of volatile fragrance compounds presents a significant hurdle in product development. Top notes, responsible for the initial burst of scent, dissipate quickly, altering the intended fragrance profile. Furthermore, reactive molecules like aldehydes, which are key components of many popular scents, can be unstable in various cosmetic and household product bases, particularly in aqueous or alkaline environments like laundry detergents.[1][2][3] To address these challenges, technologies that protect the fragrance and control its release are paramount.

This compound: A Pro-Fragrance Approach

This compound is an acetal that serves as a pro-fragrance, an inactive precursor that releases a fragrant molecule through a chemical reaction. In this case, this compound itself is largely odorless. However, in the presence of moisture and a slightly acidic environment, it undergoes hydrolysis to release octanal and ethanol. Octanal is a potent fragrance molecule with a characteristic citrusy, waxy, and green aroma. This controlled release mechanism offers a significant advantage over simply adding free octanal to a formulation.

Mechanism of Action: Hydrolysis-Triggered Release

The release of the octanal fragrance from this compound is triggered by hydrolysis. This reaction is typically slow under neutral or alkaline conditions, making the pro-fragrance stable in many product formulations during storage. When the product is used, exposure to water and a shift in pH (for instance, on the slightly acidic surface of the skin) accelerates the breakdown of the acetal, releasing the fragrance over an extended period.

Headspace GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Apply_Product Apply product to substrate (e.g., skin, fabric, hair) Place_in_Vial Place substrate in headspace vial Apply_Product->Place_in_Vial Incubate Incubate at controlled temperature and time Place_in_Vial->Incubate SPME Expose SPME fiber to headspace Incubate->SPME Inject Inject into GC-MS SPME->Inject Analyze Analyze data to quantify octanal concentration Inject->Analyze

Sources

A Performance Evaluation of 1,1-Diethoxyoctane as a pH-Responsive Controlled-Release Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance evaluation of 1,1-Diethoxyoctane as a potential platform for controlled-release drug delivery. As researchers and drug development professionals, our objective is to identify novel excipients that can offer precise control over drug release kinetics, enhance therapeutic efficacy, and ensure patient safety. Here, we delve into the unique properties of this compound, a member of the acetal chemical family, framing its potential within the context of pH-responsive drug delivery. This document is structured not as a rigid protocol but as a scientific narrative, guiding the reader through the foundational chemistry, a comparative analysis against established technologies, and a proposed framework for its empirical evaluation.

Introduction: The Imperative for Environmentally-Triggered Release

The field of drug delivery is continually evolving beyond simple sustained-release matrices towards "smart" systems capable of responding to specific physiological cues. Among the most compelling of these are pH-responsive systems, which leverage the acidic microenvironments associated with various pathological conditions, such as tumors and sites of inflammation, as well as the acidic compartments within cells like endosomes and lysosomes.[1][2][3] Acetal linkages have emerged as a highly promising chemical moiety for this purpose.[1][3] They are characterized by their remarkable stability at the neutral pH of blood and healthy tissue (pH 7.4) but undergo rapid, acid-catalyzed hydrolysis to release their constituent molecules in acidic environments.[2][4][5] This inherent pH-sensitivity provides a built-in "on/off" switch for drug release, promising targeted delivery and reduced off-site toxicity.

This guide focuses on this compound, a simple, lipophilic acetal, as a candidate for such a system. We will explore its fundamental properties and propose a rigorous evaluation framework to ascertain its viability as a controlled-release compound.

Section 1: Profiling the Candidate: this compound

Chemical and Physical Characteristics

To evaluate its potential, we must first understand the intrinsic properties of this compound. Its structure consists of an eight-carbon alkyl chain (octane) attached to a carbon atom that is double-bonded to two ethoxy groups. This structure imparts significant lipophilicity, making it a theoretical candidate for solubilizing and delivering hydrophobic active pharmaceutical ingredients (APIs).

PropertyValueSource
Molecular Formula C12H26O2PubChem CID 101364[6]
Molecular Weight 202.33 g/mol PubChem CID 101364[6]
Calculated XLogP3 4.2PubChem CID 101364[6]
Physical State LiquidGeneral Chemical Knowledge

The high XLogP3 value (a measure of lipophilicity) suggests that this compound is highly soluble in lipids and non-polar solvents, a key characteristic for a carrier of poorly water-soluble drugs.

The Release Mechanism: Acid-Catalyzed Hydrolysis

The core of this compound's potential lies in its well-defined, acid-catalyzed degradation pathway. The acetal linkage is stable under neutral or basic conditions but readily cleaves in the presence of acid and water.[4][5][7] The hydrolysis process breaks down this compound into its parent aldehyde (octanal) and two molecules of alcohol (ethanol).[7][8]

The mechanism proceeds as follows:

  • Protonation: One of the ethoxy oxygen atoms is protonated by a hydronium ion, converting the ethoxy group into a good leaving group (ethanol).

  • Leaving Group Departure: The protonated ethoxy group departs as a neutral ethanol molecule, forming a resonance-stabilized oxonium ion.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.

  • Deprotonation: The newly added water molecule is deprotonated to form a hemiacetal intermediate.

  • Repeat Hydrolysis: The process repeats with the second ethoxy group, which is protonated, leaves as another ethanol molecule, and is replaced by a hydroxyl group from water, ultimately yielding octanal.

hydrolysis_mechanism cluster_0 Step 1 & 2: Protonation & Ethanol Loss cluster_1 Step 3 & 4: Water Attack & Hemiacetal Formation cluster_2 Step 5: Repeat Hydrolysis & Product Release Acetal This compound Oxonium Resonance-Stabilized Oxonium Ion Acetal->Oxonium + H₃O⁺ H3O H₃O⁺ EtOH1 Ethanol Oxonium->EtOH1 - H₂O Hemiacetal Hemiacetal Intermediate Oxonium->Hemiacetal + H₂O Water1 H₂O Aldehyde Octanal (Product 1) Hemiacetal->Aldehyde + H₃O⁺ H3O_2 H₃O⁺ EtOH2 Ethanol (Product 2) Aldehyde->EtOH2 + Ethanol

Caption: Acid-catalyzed hydrolysis of this compound.

Biocompatibility Profile of Hydrolysis Products

A critical aspect of any biodegradable carrier is the safety of its degradation products.

  • Ethanol: A well-characterized alcohol with known metabolic pathways. At the concentrations expected from the degradation of a therapeutic dose, it is unlikely to pose a significant toxicological risk.

  • Octanal: A saturated aldehyde found naturally in citrus oils. While aldehydes as a class can be reactive, the toxicological risk is concentration-dependent. A thorough cytotoxicity assessment is mandatory to determine the safe operating concentration.

Section 2: Comparative Landscape: this compound vs. Established Platforms

To contextualize the potential of this compound, it must be compared against current standards in controlled-release technology.

FeatureThis compound (Hypothetical)Poly(lactic-co-glycolic acid) (PLGA)Poly(ortho esters) (POEs)Liposomes
Release Mechanism pH-triggered hydrolysis (surface or bulk)Bulk hydrolysis of ester bondsAcid-catalyzed surface erosion[9][10][11]Diffusion through lipid bilayer; membrane disruption
Primary Trigger Low pHWaterLow pH / Water[12]Concentration gradient; environmental triggers (pH, temp)
Degradation Products Octanal, EthanolLactic acid, Glycolic acidAlcohols, diols, and acidic byproductsPhospholipids, Cholesterol
Biocompatibility Issues Potential aldehyde toxicityLocalized pH drop causing inflammationGenerally good; avoids acidic bulk degradation[9]Immunogenicity; lipid oxidation
Formulation Type Liquid carrier (injectable); Pro-drug moietyMicrospheres, implants, nanoparticlesGels, implants, microspheres[10][11]Vesicular nanoparticles (injectable)
Key Advantage Simple structure, predictable hydrolysisExtensive regulatory history, tunable kineticsSurface erosion prevents acidic buildup[9]Versatile for hydrophilic & hydrophobic drugs

Section 3: A Framework for Performance Evaluation: Proposed Experimental Protocols

The following section outlines a logical, multi-stage experimental plan to rigorously evaluate the performance of this compound as a controlled-release compound.

Experiment 1: Hydrolysis Kinetics and pH-Responsiveness

Causality and Objective: The central hypothesis is that this compound is stable at physiological pH but hydrolyzes at an accelerated rate in an acidic environment. This experiment is designed to quantify this pH-responsiveness, which is the cornerstone of its function as a targeted release vehicle.

hydrolysis_kinetics_workflow cluster_workflow Hydrolysis Kinetics Workflow Start Prepare this compound in aqueous buffer Incubate Incubate at 37°C Start->Incubate pH_Split pH Condition Incubate->pH_Split pH74 pH 7.4 (Physiological) pH_Split->pH74 Group 1 pH50 pH 5.0 (Acidic) pH_Split->pH50 Group 2 Sample Collect Aliquots at Time Points pH74->Sample pH50->Sample Extract Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extract Analyze GC-MS Analysis Extract->Analyze Quantify Quantify Remaining This compound Analyze->Quantify

Caption: Experimental workflow for hydrolysis kinetics study.

Detailed Experimental Protocol:

  • Preparation: Prepare two sets of buffered solutions: one at pH 7.4 (e.g., Phosphate-Buffered Saline, PBS) and one at pH 5.0 (e.g., Acetate Buffer).

  • Incubation: Add a precise amount of this compound to each buffer solution in sealed vials to create a saturated solution or a fine emulsion. Incubate all samples at 37°C with constant, gentle agitation.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove an aliquot from each vial.

  • Extraction: Immediately perform a liquid-liquid extraction on the aliquot using a non-polar solvent like hexane to quench the hydrolysis and extract the remaining unhydrolyzed this compound.

  • Analysis: Analyze the hexane layer using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard to quantify the concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition to determine the hydrolysis rate constant.

Hypothetical Data Summary:

Time (Hours)% this compound Remaining (pH 7.4)% this compound Remaining (pH 5.0)
0100%100%
298%75%
695%40%
1291%15%
2485%<5%
Experiment 2: In Vitro Release of a Model Hydrophobic Drug

Causality and Objective: To be an effective carrier, this compound must not only degrade but also release an incorporated drug in a controlled manner. This experiment evaluates its performance as a liquid depot for a model hydrophobic drug, assessing the release profile under simulated physiological and acidic conditions. The choice of a dialysis-based method is critical for hydrophobic compounds to maintain sink conditions, preventing saturation of the release medium which would otherwise provide misleading data.[13][14][15]

Detailed Experimental Protocol:

  • Formulation: Prepare a formulation by dissolving a model hydrophobic drug (e.g., Paclitaxel) in this compound.

  • Release Setup: Place the drug-loaded this compound formulation into a dialysis bag (with a molecular weight cut-off appropriate to retain the drug but allow small molecules to pass).

  • Incubation: Submerge the sealed dialysis bag in a large volume of release medium (PBS at pH 7.4 or Acetate Buffer at pH 5.0, containing a surfactant like Tween 80 to maintain sink conditions) at 37°C with stirring.

  • Sampling: At specified time intervals, withdraw a sample from the release medium and replace it with fresh medium to maintain volume and sink conditions.

  • Analysis: Quantify the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profiles for both pH conditions.

Hypothetical Data Summary:

Time (Hours)Cumulative Drug Release % (pH 7.4)Cumulative Drug Release % (pH 5.0)
15%20%
412%55%
820%80%
1630%95%
2438%98%
Experiment 3: Cytotoxicity Assessment

Causality and Objective: The ultimate utility of any drug delivery vehicle is contingent upon its safety. This experiment aims to establish the in vitro biocompatibility of this compound and its hydrolysis products (octanal and ethanol). The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

mtt_workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Test Compounds (Vehicle, Hydrolysis Products) Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Cell Viability Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol:

  • Cell Culture: Seed a human cell line (e.g., HEK293 or fibroblasts) into a 96-well plate and allow them to adhere for 24 hours.

  • Treatment Preparation: Prepare serial dilutions of:

    • This compound (emulsified in media).

    • A pre-hydrolyzed solution of this compound (containing octanal and ethanol).

    • Octanal alone.

  • Exposure: Remove the old media from the cells and add the media containing the treatment compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the compounds for a relevant period (e.g., 48 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization & Reading: Add a solubilizing agent (like DMSO) to dissolve the formazan crystals and read the absorbance on a plate reader.

  • Data Analysis: Express the absorbance of treated wells as a percentage of the untreated control to determine cell viability.

Hypothetical Data Summary:

CompoundConcentration (µM)Cell Viability (%)
This compound1099%
10095%
50088%
Hydrolyzed Mix1098%
10085%
50060%
Octanal1099%
10082%
50055%

Section 4: Synthesis and Future Directions

Based on this proposed evaluation framework, this compound presents itself as a compound of interest with a clear, pH-dependent mechanism of action. Its primary strengths would be its simple chemical structure, predictable degradation pathway, and inherent lipophilicity, making it a plausible candidate for formulating hydrophobic drugs in a liquid, injectable format.

However, significant challenges must be addressed. The potential cytotoxicity of octanal at higher concentrations needs to be thoroughly investigated in multiple cell lines and eventually in vivo. Furthermore, as a non-polymeric liquid, its applications may be limited to local depots, and strategies to prevent its rapid diffusion from the injection site would need to be developed.

Future research should focus on incorporating the diethoxyoctane moiety into larger, polymeric structures. Creating polymers with acetal linkages in their backbone or as pendant groups could combine the pH-sensitivity of the acetal with the mechanical and formulation advantages of polymers, leading to the development of novel, "smart" biomaterials for a new generation of targeted therapies.[3]

References

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A Comparative Guide to the Efficacy of 1,1-Diethoxyoctane as a Protecting Group for Long-Chain Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and fine chemical development, the judicious use of protecting groups is a cornerstone of success. Long-chain aldehydes, such as octanal, are valuable synthetic intermediates, yet their high reactivity makes them susceptible to undesired transformations under various reaction conditions. The aldehyde functional group is sensitive to nucleophilic attack, oxidation, and basic conditions that can promote self-condensation reactions. Consequently, its temporary masking as a less reactive derivative is often a critical strategic maneuver.

This guide provides an in-depth analysis of 1,1-diethoxyoctane (octanal diethyl acetal), a classic acyclic acetal, as a protecting group for the long-chain aldehyde, octanal. We will explore the causality behind its formation and cleavage, provide detailed experimental protocols, and objectively compare its performance against two prevalent alternatives: the cyclic acetal, 2-heptyl-1,3-dioxolane, and the cyclic dithioacetal, 2-heptyl-1,3-dithiane.

The Role of this compound: An Acyclic Acetal

This compound serves as a robust protecting group that effectively shields the aldehyde functionality from a wide range of non-acidic reagents. Acetals are stable in neutral to strongly basic environments, making them ideal for reactions involving organometallics (e.g., Grignard reagents), hydrides (e.g., LiAlH₄), and other nucleophiles.

Mechanism of Protection and Deprotection

The formation of this compound is an acid-catalyzed nucleophilic addition of ethanol to the carbonyl group of octanal. The reaction proceeds via a hemiacetal intermediate. To drive the equilibrium towards the acetal, water, a byproduct of the reaction, must be removed. A common and efficient method to achieve this is the use of triethyl orthoformate, which serves as both a reactant and a dehydrating agent, reacting with the generated water to form ethanol and ethyl formate.

Deprotection is the reverse process: an acid-catalyzed hydrolysis. The presence of excess water shifts the equilibrium back towards the aldehyde.

Protection_Mechanism cluster_protection Protection (Acetal Formation) cluster_deprotection Deprotection (Hydrolysis) Octanal Octanal Protonated_Octanal Protonated_Octanal Octanal->Protonated_Octanal H⁺ (cat.) Hemiacetal_Intermediate Hemiacetal_Intermediate Protonated_Octanal->Hemiacetal_Intermediate EtOH Protonated_Hemiacetal Protonated_Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal H⁺ Oxonium_Ion Oxonium_Ion Protonated_Hemiacetal->Oxonium_Ion -H₂O This compound This compound Oxonium_Ion->this compound EtOH -H⁺ Protected_Aldehyde This compound Protonated_Acetal Protonated_Acetal Protected_Aldehyde->Protonated_Acetal H⁺ (cat.) Hemiacetal_and_EtOH Hemiacetal_and_EtOH Protonated_Acetal->Hemiacetal_and_EtOH -EtOH Protonated_Hemiacetal_rev Protonated_Hemiacetal_rev Hemiacetal_and_EtOH->Protonated_Hemiacetal_rev H₂O Final_Aldehyde Octanal Protonated_Hemiacetal_rev->Final_Aldehyde -EtOH -H⁺

Caption: Acid-catalyzed mechanism for acetal protection and deprotection.

Experimental Protocols

Protocol 1: Protection of Octanal as this compound

This protocol utilizes triethyl orthoformate, which acts as both the ethanol source and a water scavenger, simplifying the procedure.

Materials:

  • Octanal

  • Triethyl orthoformate

  • Ethanol (absolute)

  • Ytterbium(III) triflate (Yb(OTf)₃) or p-toluenesulfonic acid (p-TSA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • To a stirred solution of octanal (1.0 eq) in absolute ethanol (0.2 M), add triethyl orthoformate (1.5 eq).

  • Add a catalytic amount of Yb(OTf)₃ (0.1 mol%) or p-TSA (1 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC analysis. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound, which can be purified by distillation if necessary.

Protocol 2: Deprotection of this compound

Materials:

  • This compound

  • Acetone or Tetrahydrofuran (THF)

  • Water

  • Dilute Hydrochloric Acid (1 M) or Amberlyst-15 resin

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1 M HCl or a scoop of Amberlyst-15 resin.

  • Stir the mixture at room temperature, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the deprotected octanal.

Comparative Analysis: Alternative Protecting Groups

The choice of a protecting group is dictated by the planned synthetic route. Here, we compare this compound with a cyclic acetal and a cyclic dithioacetal.

Alternative 1: Cyclic Acetal (2-heptyl-1,3-dioxolane)

Cyclic acetals, formed from diols like ethylene glycol, are generally more stable than their acyclic counterparts due to favorable thermodynamics. The intramolecular nature of their formation is entropically favored.

Experimental Workflow: Cyclic Acetal Protection & Deprotection

Cyclic_Acetal_Workflow cluster_workflow Cyclic Acetal (1,3-Dioxolane) Workflow Start Octanal + Ethylene Glycol Protection p-TSA (cat.) Toluene, Dean-Stark (Removal of H₂O) Start->Protection Protected 2-heptyl-1,3-dioxolane Protection->Protected Reaction Perform desired reaction (e.g., Grignard, reduction) Protected->Reaction Deprotection Aqueous Acid (e.g., AcOH/H₂O or dil. HCl) Reaction->Deprotection Product Deprotected Aldehyde Deprotection->Product

Caption: Workflow for the use of 1,3-dioxolane as a protecting group.

Key Differences from this compound:

  • Stability: Generally more resistant to hydrolysis than acyclic acetals.

  • Formation: Requires removal of water, often accomplished by azeotropic distillation using a Dean-Stark apparatus.

Alternative 2: Cyclic Dithioacetal (2-heptyl-1,3-dithiane)

Dithioacetals are the protecting group of choice when subsequent reaction steps involve acidic conditions. Unlike acetals, dithioacetals are remarkably stable to a wide range of acids.

Experimental Workflow: Dithioacetal Protection & Deprotection

Dithioacetal_Workflow cluster_workflow Dithioacetal (1,3-Dithiane) Workflow Start Octanal + 1,3-Propanedithiol Protection Lewis Acid (e.g., BF₃·OEt₂) or Iodine (cat.) Start->Protection Protected 2-heptyl-1,3-dithiane Protection->Protected Reaction Perform desired reaction (Acidic, basic, etc.) Protected->Reaction Deprotection Oxidative or Metal-Assisted (e.g., Hg(II) salts, IBX, H₂O₂/I₂) Reaction->Deprotection Product Deprotected Aldehyde Deprotection->Product

Caption: Workflow for the use of 1,3-dithiane as a protecting group.

Key Differences from this compound:

  • Stability: Stable to both acidic and basic conditions.

  • Deprotection: Cleavage requires specific, often harsh, conditions, typically involving heavy metals (like mercury salts) or oxidizing agents (like o-iodoxybenzoic acid, IBX), which can be a significant drawback in terms of reagent toxicity and functional group compatibility.

Performance Comparison

The following table summarizes the key performance indicators for each protecting group in the context of long-chain aldehydes like octanal. The data is synthesized from typical results reported in the literature for aliphatic aldehydes.

FeatureThis compound (Acyclic Acetal)2-heptyl-1,3-dioxolane (Cyclic Acetal)2-heptyl-1,3-dithiane (Cyclic Dithioacetal)
Protection Yield High (90-98%)High (90-97%)Very High (95-99%)
Deprotection Yield High (85-95%)High (90-98%)Good to High (80-95%)
Protection Conditions Mild; acid catalyst (e.g., Yb(OTf)₃), room temp.Mild to moderate; acid catalyst, requires water removal.Mild; Lewis acid or Iodine catalyst, room temp.
Deprotection Conditions Mild; aqueous acid.Mild; aqueous acid.Often harsh; requires heavy metals or strong oxidants.
Acid Stability LabileLabileStable
Base Stability StableStableStable
Nucleophile Stability StableStableStable
Oxidant/Reductant Stability Generally StableGenerally StableStable
Reagent Profile Low toxicity reagents.Low toxicity reagents.Deprotection often requires toxic heavy metals (Hg, Ag).

Conclusion and Recommendations

The selection of an optimal protecting group for a long-chain aldehyde is a strategic decision that must be aligned with the overall synthetic plan.

  • This compound represents a highly effective, straightforward, and economical choice for protecting long-chain aldehydes when the subsequent reaction steps are conducted under basic, nucleophilic, or neutral conditions. Its formation and cleavage protocols are simple and generally high-yielding.

  • 2-heptyl-1,3-dioxolane offers a slight stability advantage over its acyclic counterpart and should be considered when a more robust, yet still acid-labile, protecting group is required.

  • 2-heptyl-1,3-dithiane is the undisputed choice when the synthetic route necessitates reactions under acidic conditions that would cleave a standard acetal. However, this enhanced stability comes at the cost of more challenging and often toxic deprotection methods. Researchers must carefully consider the compatibility of these harsh deprotection conditions with other functional groups in the molecule.

For drug development professionals, understanding these stability profiles is not only crucial for synthesis design but also for predicting the potential metabolic fate of molecules containing these functional groups. Ultimately, the efficacy of this compound is high within its operational parameters, making it a valuable tool in the synthetic chemist's arsenal.

References

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A Senior Application Scientist's Guide to Catalysts for 1,1-Diethoxyoctane Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,1-Diethoxyoctane and Acetalization

This compound, an acetal derived from octanal and ethanol, is a valuable molecule in the chemical industry, finding applications as a fragrance component, a flavoring agent, and a protective group in multi-step organic synthesis. Its synthesis is a prime example of acetalization, a reversible acid-catalyzed reaction between an aldehyde (or ketone) and an alcohol. The overall reaction for the synthesis of this compound is as follows:

CH₃(CH₂)₆CHO + 2 CH₃CH₂OH ⇌ CH₃(CH₂)₆CH(OCH₂CH₃)₂ + H₂O (Octanal + Ethanol ⇌ this compound + Water)

The equilibrium nature of this reaction presents a significant challenge: the co-produced water can hydrolyze the acetal product, thereby reducing the yield.[1] Consequently, the choice of catalyst and reaction conditions is paramount to drive the equilibrium towards the product side, often by facilitating the removal of water.[2][3] This guide provides a comparative analysis of various catalyst systems for this synthesis, focusing on their performance, reusability, and the mechanistic rationale behind their efficacy.

The Mechanism: An Acid-Catalyzed Pathway

The formation of this compound proceeds through a well-established acid-catalyzed mechanism.[4] The catalyst, typically a Brønsted or Lewis acid, plays a crucial role in activating the carbonyl group of octanal, making it more susceptible to nucleophilic attack by ethanol.[5][6]

The process can be broken down into the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the octanal's carbonyl group, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: A molecule of ethanol attacks the activated carbonyl carbon, leading to the formation of a protonated hemiacetal.

  • Deprotonation: A base (such as another molecule of ethanol) removes a proton to form a neutral hemiacetal intermediate.

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the hemiacetal.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion).

  • Second Nucleophilic Attack: A second molecule of ethanol attacks the carbocation.

  • Final Deprotonation: Deprotonation of the resulting intermediate yields the final product, this compound, and regenerates the acid catalyst.

Acetalization_Mechanism Octanal Octanal ProtonatedOctanal Protonated Octanal Octanal->ProtonatedOctanal + H+ Hemiacetal_Intermediate Protonated Hemiacetal ProtonatedOctanal->Hemiacetal_Intermediate + Ethanol Hemiacetal Hemiacetal Hemiacetal_Intermediate->Hemiacetal - H+ Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium + H+ - H2O ProtonatedAcetal Protonated Acetal Oxocarbenium->ProtonatedAcetal + Ethanol Acetal This compound ProtonatedAcetal->Acetal - H+ H_plus_out H+ Ethanol1 Ethanol Ethanol2 Ethanol H_plus1 H+ H_plus2 H+ H2O Water Experimental_Workflow cluster_recycle Catalyst Reusability Test start Start activate Catalyst Activation (e.g., drying, calcination) start->activate setup Reaction Setup (Flask, Octanal, Ethanol, Catalyst) activate->setup react Run Reaction (Stirring, Temp. Control) setup->react monitor Monitor Progress (GC or TLC) react->monitor monitor->react Continue if incomplete filter Filter to Recover Catalyst monitor->filter Reaction Complete workup Work-up of Filtrate (Wash with NaHCO₃, Brine) filter->workup wash_catalyst Wash Recovered Catalyst (e.g., with Ethanol) filter->wash_catalyst Recovered Catalyst dry Dry Organic Layer (e.g., MgSO₄) workup->dry purify Purify Product (Distillation) dry->purify analyze Analyze Product (NMR, GC-MS) purify->analyze end End analyze->end dry_catalyst Dry Catalyst wash_catalyst->dry_catalyst reuse_catalyst Reuse in Next Reaction Cycle dry_catalyst->reuse_catalyst reuse_catalyst->setup Start New Run

Caption: Generalized experimental workflow for synthesis and catalyst recycling.

Protocol 1: Synthesis of this compound using Amberlyst-15
  • Causality: This protocol uses an excess of ethanol to shift the equilibrium towards the product. The reaction is run at a slightly elevated temperature to increase the rate without thermally degrading the Amberlyst-15 catalyst.

  • Catalyst Activation: Wash Amberlyst-15 resin (10-15 wt% relative to octanal) with ethanol to remove impurities. Dry the resin in a vacuum oven at 60-80°C for 12-24 hours. [7]2. Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (3-5 molar equivalents relative to octanal).

  • Add the activated Amberlyst-15 catalyst to the ethanol.

  • Begin stirring and gently heat the mixture to 40-50°C.

  • Slowly add octanal (1 molar equivalent) to the reaction mixture.

  • Reaction & Monitoring: Maintain the reaction at the set temperature. Monitor the disappearance of octanal by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Catalyst Recovery: Once the reaction is complete, cool the mixture to room temperature. Separate the catalyst by simple filtration, washing it with fresh ethanol for use in reusability studies.

  • Product Work-up: Transfer the filtrate to a separatory funnel. Wash the solution with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any trace acidity, followed by a wash with brine (saturated NaCl solution). [8]9. Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the excess ethanol by rotary evaporation. Purify the crude this compound by vacuum distillation.

Protocol 2: Catalyst Reusability Test
  • Causality: This protocol is designed to validate the stability and long-term performance of the heterogeneous catalyst, a key parameter for its practical application.

  • Recovery: After the first reaction cycle (Protocol 1, Step 7), collect the filtered catalyst.

  • Washing: Wash the recovered catalyst thoroughly with a solvent like ethanol or diethyl ether to remove any adsorbed reactants or products.

  • Activation: Reactivate the catalyst using the initial activation procedure (e.g., drying in a vacuum oven for Amberlyst-15 or calcination for a zeolite).

  • Next Cycle: Use the reactivated catalyst in a subsequent synthesis run under the identical conditions as the first cycle.

  • Analysis: Compare the conversion and yield of each cycle to determine the catalyst's stability and any loss in activity. Repeat for 4-5 cycles to obtain a reliable measure of reusability. [5][9]

Conclusion and Authoritative Insights

For the laboratory-scale synthesis of this compound under mild conditions, Amberlyst-15 stands out as a highly practical and efficient catalyst due to its high activity at low temperatures and exceptional ease of handling and separation. [10][7] For industrial-scale or continuous-flow applications where higher temperatures and long-term stability are required, zeolites like H-Beta present a more robust alternative. [7][11]Their performance is highly dependent on tuning their structural and acidic properties to the specific reaction.

Heteropolyacids offer the potential for the highest intrinsic activity, but their practical application hinges on effective immobilization onto a stable support to prevent leaching and facilitate recycling. [5] The optimal choice of catalyst is ultimately dictated by the specific requirements of the synthesis, including the desired scale of production, operational temperature, cost considerations, and the importance of catalyst longevity. Future research should focus on developing catalysts with enhanced hydrophobicity to mitigate product inhibition by water, thereby further improving efficiency and catalyst lifespan.

References

  • A Comparative Study of Catalysts for the Synthesis of 1,1-Dimethoxyethane. Benchchem.
  • An In-depth Technical Guide to 1,1-Diethoxyhexane (Hexanal Diethyl Acetal). Benchchem.
  • Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. Industrial & Engineering Chemistry Research.
  • Application Notes and Protocols: The Role of 1,1-Diethoxyhexane in Multi-Step Organic Synthesis. Benchchem.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications.
  • Application Notes and Protocols for 1,1-Dimethoxyethane in Pharmaceutical Synthesis. Benchchem.
  • The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency. NIH.
  • Cas 105-57-7,Ethane, 1,1-diethoxy-. lookchem.
  • One-stage synthesis of 1,1-diethoxyethane from ethanol using copper-containing catalysts. ResearchGate.
  • Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. ResearchGate.
  • Single-step method of producing 1,1-diethoxyethane. Google Patents.
  • By what mechanism can 1,1-diethoxyethane form?. Reddit.
  • Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal.
  • Acetal. Wikipedia.
  • Synthesis and Purification of 1,1-Dimethoxyethane. Benchchem.
  • Synthesis of 1,1-diethoxyethane. ResearchGate.
  • Production of cyclic acetals or ketals using solid acid catalysts. Google Patents.
  • Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. CONICET.
  • Heterogeneous Acid Catalysts for Biodiesel Production: Effect of Physicochemical Properties on Their Activity and Reusability. MDPI.
  • Other Acids for the Acetalization. ResearchGate.
  • Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. YouTube.
  • Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. ResearchGate.
  • Process for acetal preparation. Google Patents.
  • Acetalization strategy in biomass valorization: a review. RSC Publishing.

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1,1-Diethoxyoctane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of all components within a drug product is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,1-Diethoxyoctane quantification. As a volatile organic compound, the selection of an appropriate analytical technique is critical to ensuring accuracy, precision, and robustness in its measurement. This document will explore the principles behind the primary analytical techniques, present a detailed validation protocol for a recommended method, and provide the foundational knowledge necessary for researchers to make informed decisions in their analytical strategy.

Introduction: The Analytical Challenge of this compound

This compound is an acetal that can be present as a process impurity or a starting material in the synthesis of various active pharmaceutical ingredients (APIs). Its volatile nature presents a unique set of analytical challenges. An ideal analytical method must be sensitive enough to detect and quantify it at trace levels, and specific enough to distinguish it from other volatile components that may be present in the sample matrix. The validation of such a method is not merely a regulatory requirement but a scientific necessity to guarantee the quality and safety of the final drug product.

The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[1][2] This involves a series of experiments to evaluate the method's performance characteristics, ensuring that the data generated is reliable and reproducible.[3] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, outlining the necessary parameters to be assessed.[4][5][6]

Comparative Analysis of Analytical Techniques

The two most common analytical techniques for the quantification of volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the physicochemical properties of the analyte and the sample matrix.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[7] Given the volatility of this compound, GC is an inherently suitable method.

  • Principle of Operation: In GC, a sample is injected into a heated inlet, where it is vaporized and swept onto a chromatographic column by a carrier gas (mobile phase). The separation is achieved based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in separation. A detector at the end of the column measures the concentration of each eluted component.

  • Key Considerations for this compound Analysis:

    • Injection Technique: Headspace GC is often preferred for the analysis of volatile compounds in solid or liquid matrices. This technique involves heating the sample in a sealed vial to allow the volatile analytes to partition into the headspace gas, which is then injected into the GC. This minimizes matrix effects and protects the GC system from non-volatile components.

    • Column Selection: A non-polar or mid-polar capillary column is typically suitable for the separation of acetals. The choice of stationary phase will depend on the specific separation requirements and the presence of other volatile impurities.

    • Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. It offers high sensitivity and a wide linear range. For even greater specificity and sensitivity, a Mass Spectrometer (MS) can be used as the detector.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a technique used to separate, identify, and quantify each component in a mixture. It is typically used for non-volatile or thermally labile compounds.

  • Principle of Operation: In HPLC, a liquid solvent containing the sample is passed through a column packed with a solid adsorbent material. The separation is based on the differential interaction of the analytes with the stationary phase.

  • Applicability to this compound: While HPLC is a versatile technique, it is generally not the first choice for highly volatile compounds like this compound. The high vapor pressure of the analyte can lead to issues with sample handling, injection precision, and detection. Derivatization of the analyte to a less volatile and more easily detectable compound could be an option, but this adds complexity to the method and introduces potential sources of error.

Head-to-Head Comparison
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Suitability for this compound High, due to its volatile nature.Low, due to its high volatility.
Sample Preparation Often simple, especially with headspace injection.May require derivatization to a less volatile form.
Sensitivity High, particularly with FID or MS detectors.Can be high, but depends on the detector and analyte's chromophore.
Specificity Good, can be excellent with a mass spectrometer.Can be good, but may be challenging to resolve from other non-polar compounds.
Robustness Generally robust and reliable for routine analysis.Robust for a wide range of compounds, but less so for highly volatile ones.

Validation of a GC-FID Method for this compound Quantification

The validation of an analytical method is a systematic process that confirms its suitability for its intended use. The following sections detail the experimental design and acceptance criteria for validating a GC-FID method for the quantification of this compound, in accordance with ICH guidelines.[3][9]

Experimental Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Write Validation Protocol Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Implementation Method Implementation Report->Implementation

Caption: Workflow for Analytical Method Validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, the experimental approach, and typical acceptance criteria.

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank samples, placebo (if applicable), and spiked samples containing this compound and potential impurities.No interfering peaks at the retention time of this compound.
Linearity Analyze a minimum of five concentrations of this compound across the expected range.Correlation coefficient (r²) ≥ 0.99.
Range The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision.Typically 80% to 120% of the test concentration for an assay.[9]
Accuracy Analyze samples with known concentrations of this compound (e.g., spiked placebo) at a minimum of three concentration levels across the range (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a sample at 100% of the test concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%.
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.The lowest concentration at which the analyte can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve. The LOQ should be subsequently confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy (e.g., RSD ≤ 10%).
Robustness Deliberately vary critical method parameters (e.g., GC oven temperature, carrier gas flow rate, injection volume) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in parameters. System suitability criteria must be met.
Detailed Experimental Protocol: GC-FID Method

This protocol provides a step-by-step methodology for the quantification of this compound.

1. Instrumentation and Materials:

  • Gas Chromatograph with FID and Headspace Autosampler

  • Capillary GC Column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm)

  • High-purity Nitrogen or Helium as carrier gas

  • This compound reference standard

  • Solvent for standard and sample preparation (e.g., Dimethyl sulfoxide)

  • Headspace vials (20 mL)

2. Chromatographic Conditions (Example):

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: 50 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • FID Temperature: 280 °C

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Equilibration Time: 15 min

    • Injection Volume: 1 mL

3. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve this compound reference standard in the chosen solvent to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the solvent in a headspace vial.

4. Analysis Procedure:

  • Equilibrate the GC system.

  • Perform a blank injection to ensure no system contamination.

  • Inject the calibration standards to establish the calibration curve.

  • Inject the sample preparations.

  • Integrate the peak area for this compound in all chromatograms.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Hypothetical Validation Data

The following tables present a set of hypothetical but realistic data that would be generated during the validation of the GC-FID method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area
1.012,543
2.531,358
5.062,715
7.594,073
10.0125,430
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%4.03.9899.5
100%5.05.03100.6
120%6.05.9599.2
Mean Recovery 99.8

Table 3: Precision Data

Precision TypeReplicateMeasured Conc. (µg/mL)Mean (µg/mL)RSD (%)
Repeatability 15.015.020.8
25.05
34.98
45.03
54.99
65.06
Intermediate Precision 15.085.051.2
25.02
35.11
44.99
55.04
65.06

Conclusion

The validation of an analytical method for the quantification of this compound is a critical step in ensuring the quality and consistency of pharmaceutical products. This guide has provided a comprehensive comparison of analytical techniques, recommending Gas Chromatography with Flame Ionization Detection as the most suitable method. The detailed validation protocol and hypothetical data serve as a practical resource for researchers and scientists in designing and executing their own validation studies. By adhering to the principles of scientific integrity and regulatory guidelines, robust and reliable analytical methods can be developed, ultimately contributing to the safety and efficacy of medicines.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. (n.d.). MDPI.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs.
  • Gas Chromatographic Separation of Micro Quantities of Acetone, C1–C7 Alcohols, and Diacetyl. (n.d.). Semantic Scholar.
  • 1,1-Diethoxyethane: CAS # 105-57-7 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. (n.d.). Restek.
  • GC Determination of Acetone, Acetaldehyde, Ethanol, and Methanol in Biological Matrices and Cell Culture. (n.d.). ResearchGate.
  • Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. (n.d.). National Institutes of Health.
  • An In-depth Technical Guide to 1,1-Diethoxyhexane (Hexanal Diethyl Acetal). (n.d.). Benchchem.
  • Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry. (2023, September 16). National Institutes of Health.
  • Validation of Analytical Methods. (n.d.). ResearchGate.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). La démarche ISO 17025.
  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.
  • Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System. (2025, August 6).
  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (n.d.). OMICS International.
  • Gas Chromatography. (2017, September 4). Analytical Toxicology.
  • Ethane, 1,1-diethoxy-. (n.d.). NIST WebBook.
  • How to Analyze GC Results for Lab. (2020, February 8). YouTube.
  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.).

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 1,1-Diethoxyoctane

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-performance chemical reagents but also the critical knowledge to handle them safely and responsibly. Proper disposal is not a mere procedural afterthought; it is a fundamental component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1,1-Diethoxyoctane, moving beyond simple steps to explain the chemical principles that dictate these procedures.

Core Hazard Profile and Guiding Principles

Understanding the inherent chemical nature of this compound is paramount to managing its disposal correctly. Its handling protocols are dictated by two primary characteristics: flammability and the potential for peroxide formation.

  • Flammability: this compound is classified as a Flammable Liquid (Category 3) under the Globally Harmonized System (GHS).[1] This means its vapors can form ignitable mixtures with air at ambient temperatures, posing a significant fire hazard if not handled in a well-ventilated area away from ignition sources.[2] Therefore, disposal via evaporation or drain is strictly prohibited.[3]

  • Peroxide Formation: As an acetal, which is structurally related to ethers, this compound has the potential to form shock-sensitive and explosive peroxide crystals upon prolonged exposure to air and light.[3][4] This reaction is autocatalytic and represents one of the most significant hidden dangers in laboratories. The formation of peroxides can make a seemingly innocuous container explosive upon friction, such as twisting a cap.[3][5] Consequently, all containers of this compound must be dated upon receipt and opening, and disposal must be timely.[6][7]

These two properties mandate that this compound be treated as a hazardous waste stream, requiring segregation, proper containment, and disposal through a licensed environmental management service.

Chemical and Physical Properties

A clear understanding of the substance's properties informs all handling and disposal decisions. The key quantitative data for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[8]
Synonyms Octanal diethyl acetal[1]
Molecular Formula C₁₂H₂₆O₂[1][8]
Molecular Weight 202.33 g/mol [1]
GHS Classification Flammable Liquid, Category 3 (H226: Flammable liquid and vapor)[1]
Appearance Colorless Liquid[9]

Standard Operating Protocol for Disposal of Liquid Waste

This protocol outlines the standard procedure for collecting and preparing unwanted this compound for disposal.

Step 1: Waste Collection and Segregation

  • Action: Designate a specific, chemically compatible waste container, preferably a glass bottle or a polyethylene container.[10][3] Do not use metal containers that can rust if aqueous waste is inadvertently added.

  • Causality: Using a dedicated and compatible container prevents accidental mixing with incompatible chemicals, such as strong oxidizing agents, which can lead to violent reactions.[11] Segregation is a core principle of safe chemical storage and waste management.[7]

Step 2: Proper Labeling

  • Action: Immediately label the waste container using your institution's official hazardous waste tag. The label must include the full chemical name "this compound" (no abbreviations), the concentration or percentage, and the words "Hazardous Waste".[10][12]

  • Causality: Accurate and complete labeling is a legal requirement and ensures that Environmental Health & Safety (EHS) personnel can handle and dispose of the waste safely and appropriately.

Step 3: Safe Handling and Storage

  • Action: When adding waste to the container, do so inside a certified chemical fume hood to minimize inhalation exposure and control flammable vapors.[4] Keep the container tightly sealed at all other times.[10][12]

  • Causality: A sealed container prevents the escape of flammable vapors that could find an ignition source and limits the chemical's exposure to atmospheric oxygen, thereby reducing the rate of potential peroxide formation.[13]

Step 4: Temporary In-Lab Storage

  • Action: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. It must be stored within a secondary containment bin to catch any potential leaks.[10][14] Keep it segregated from acids, bases, and oxidizers.[7][11]

  • Causality: Secondary containment is a critical safeguard against spills and environmental contamination. Proper segregation minimizes the risk of dangerous reactions in the event of a primary container failure.

Step 5: Arrange for Disposal

  • Action: Once the waste container is full or has reached your institution's holding time limit, request a pickup from your EHS or hazardous waste management office.[10]

  • Causality: Professional disposal services are equipped to handle, transport, and dispose of flammable liquids via methods like high-temperature incineration, which is the environmentally preferred method for organic solvents.

Protocol for Decontaminating Empty Containers

Empty containers that once held this compound are not considered regular trash until properly decontaminated.

Step 1: Initial Rinsing (Triple Rinse)

  • Action: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone). The volume of the rinse solvent for each rinse should be approximately 5-10% of the container's volume.[6][15]

  • Causality: A triple rinse is the standard procedure to ensure that residual chemical is removed to a level that renders the container non-hazardous.[15]

Step 2: Collection of Rinseate

  • Action: Crucially, collect all three rinses as hazardous waste. [6] This rinseate is now a flammable hazardous waste and must be added to your designated flammable liquid waste container.

  • Causality: The rinseate contains the residual this compound and is therefore subject to the same hazardous waste regulations. Disposing of it down the drain is a serious compliance violation.[3]

Step 3: Final Preparation for Disposal

  • Action: Allow the rinsed container to air-dry completely in the fume hood.[15] Once dry, deface or remove all original hazard labels and markings.[6] The container can now be disposed of in the regular laboratory glass or solid waste stream, depending on the material.

  • Causality: Removing labels prevents confusion and ensures that waste handlers do not mistake the decontaminated container for a hazardous one.

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing this compound waste streams in the laboratory.

G start Identify this compound for Disposal q_type What is the nature of the waste? start->q_type liquid_waste Unused or Contaminated Liquid this compound q_type->liquid_waste Liquid empty_container Empty Original Container q_type->empty_container Empty Container spill_debris Spill Cleanup Debris q_type->spill_debris Spill Debris old_container Container is Undated, Expired, or has Visible Crystals q_type->old_container Old/Suspect Container proc_liquid Follow Protocol for Liquid Waste Disposal (Section 3) liquid_waste->proc_liquid proc_empty Follow Protocol for Container Decontamination (Section 4) empty_container->proc_empty proc_spill Collect in Sealed Container, Label as Hazardous Waste, Arrange for EHS Pickup spill_debris->proc_spill proc_old DO NOT TOUCH. Isolate Area. Contact EHS Immediately. old_container->proc_old

Caption: Decision workflow for this compound waste management.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal. Conservation OnLine (CoOL). [Link]

  • Acetaldehyde Safety Summary. Stanford University. [Link]

  • This compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • 1,1-Dimethoxyethane Hazard Summary. New Jersey Department of Health. [Link]

  • 1,1-Dimethoxyethane Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Standard Operating Procedure for the use of Acetaldehyde. Western Carolina University. [Link]

  • Use of Ether. University of California, Berkeley, Environment, Health & Safety. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • 1,1-Diethoxyethane - MSDS. Química Organica.org. [Link]

  • Safe Handling and Storage of Chemicals. University of California, Berkeley, Environmental Health & Safety. [Link]

  • Handling and Storing Chemicals. Lab Manager. [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. InterFocus. [Link]

  • Octane, 1,1-diethoxy- - Substance Details. U.S. Environmental Protection Agency (EPA). [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.